3-Hydroxy-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKGSNOMLIYPSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-68-4, 15116-68-4 | |
| Record name | 3-Hydroxy-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-PYRROLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Emergence of a Versatile Chiral Building Block: A Technical History of 3-Hydroxy-2-pyrrolidinone Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-pyrrolidinone, a chiral γ-lactam, has emerged as a valuable and versatile building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1] Its rigid, five-membered ring structure, combined with the presence of a hydroxyl group, provides a key scaffold for introducing stereochemical complexity and functionality. This technical guide delves into the history of its discovery and traces the evolution of its synthetic methodologies, from early classical approaches to modern chemoenzymatic and biocatalytic strategies. Detailed experimental protocols for key syntheses are provided, alongside a comprehensive summary of quantitative data to serve as a practical resource for researchers in the field.
Discovery and Early Synthetic Efforts
The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting its initial preparation was likely part of broader studies on lactam chemistry without immediate recognition of its significance as a chiral synthon. However, its importance grew with the increasing demand for enantiomerically pure compounds in drug discovery. Early synthetic strategies often relied on the cyclization of precursors derived from natural chiral pools, such as amino acids.
One of the foundational approaches involves the use of glutamic acid. This method leverages the inherent chirality of the starting material to produce the desired enantiomer of this compound. The general pathway involves the conversion of glutamic acid to pyroglutamic acid through dehydration, followed by a series of reduction and functional group manipulations to yield the target molecule.[2][3] Similarly, malic acid has been employed as a chiral starting material, undergoing transformations to introduce the nitrogen atom and facilitate intramolecular cyclization.[4]
These early methods, while effective in establishing the synthesis of this key intermediate, often involved multiple steps, harsh reaction conditions, and the use of expensive or hazardous reagents, prompting the development of more efficient and scalable synthetic routes.
Key Synthetic Strategies
The synthesis of this compound has evolved significantly, with numerous strategies developed to improve yield, enantioselectivity, and overall efficiency. The following sections detail the most prominent and impactful of these methodologies.
Synthesis from Malic Acid
A stereoconservative approach starting from (S)-malic acid has been a cornerstone for the synthesis of (S)-3-hydroxy-2-pyrrolidinone.[4] This method capitalizes on the readily available and inexpensive chiral pool of malic acid.
A general representation of this synthetic pathway is as follows:
Caption: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-Malic Acid.
Synthesis from Glutamic Acid
Glutamic acid serves as another important chiral precursor for the synthesis of this compound.[5] The synthesis typically proceeds through the formation of pyroglutamic acid.
The workflow for this synthesis can be visualized as:
Caption: General pathway for the synthesis from Glutamic Acid.
Chemoenzymatic and Biocatalytic Synthesis
The quest for greener and more selective synthetic methods has led to the development of chemoenzymatic and biocatalytic approaches.[6][7] These methods often employ enzymes, such as lipases or dehydrogenases, to achieve high enantioselectivity in key steps. For instance, enzymatic resolution of racemic intermediates or the stereoselective reduction of a ketone precursor can yield the desired enantiomer of this compound with high optical purity.
A representative chemoenzymatic workflow is outlined below:
Caption: Chemoenzymatic synthesis via kinetic resolution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various synthetic routes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [8][9] |
| Molecular Weight | 101.10 g/mol | [8][9] |
| Melting Point | 102-107 °C | [9] |
| Storage Temperature | 2-8 °C | [9] |
| CAS Number | 15166-68-4 | [8][9] |
Table 2: Synthesis Yields of this compound and Derivatives
| Starting Material | Product | Yield (%) | Reference |
| (S)-(-)-4-Amino-2-hydroxybutyric acid | (S)-3-hydroxy-2-pyrrolidinone | 89 | [10] |
| 3-acetoxy-1-ethyl-2-pyrrolidinone | 3-Hydroxy-1-ethyl-2-pyrrolidinone | 90 | [6] |
| 3-acetoxy-1-benzyl-2-pyrrolidinone | 3-Hydroxy-1-benzyl-2-pyrrolidinone | 85 | [6] |
| 3-acetoxy-1-methyl-2-pyrrolidinone | 3-Hydroxy-1-methyl-2-pyrrolidinone | 60 | [6] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for key synthetic transformations.
Synthesis of (S)-3-hydroxy-2-pyrrolidinone from (S)-(-)-4-Amino-2-hydroxybutyric acid[11][12]
To a stirring solution of (S)-(-)-4-Amino-2-hydroxybutyric acid (15 g) in methanol (95 mL) under dry conditions, concentrated sulfuric acid (14.8 g, 8 mL) was added dropwise over 5 minutes.[11] The reaction mixture was then refluxed for 4 hours. After cooling to room temperature, the mixture was diluted.[11] Subsequently, water (11.91 g) and potassium carbonate were added, and the mixture was agitated at room temperature for 12 hours to yield (S)-3-hydroxy-2-pyrrolidinone.[10] The formation of the product was confirmed by NMR. The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. Methanol was added to the residue to precipitate inorganic substances, which were removed by filtration. The filtrate was again concentrated under reduced pressure to obtain (S)-3-hydroxy-2-pyrrolidinone with a yield of 89%.[10]
General Procedure for the Synthesis of N-substituted 3-hydroxy-2-pyrrolidinones from their 3-acetoxy precursors[7]
The respective 3-acetoxy-N-substituted-2-pyrrolidinone (e.g., 3-acetoxy-1-ethyl-2-pyrrolidinone, 1.0 g, 6 mmol) is treated with potassium carbonate (0.140 g, 0.90 mmol).[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by standard procedures, typically involving filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can then be purified by chromatography to afford the desired 3-hydroxy-N-substituted-2-pyrrolidinone.[6]
Conclusion
This compound has a rich synthetic history, evolving from classical methods utilizing chiral pool starting materials to highly efficient and selective chemoenzymatic and biocatalytic routes. Its continued importance as a chiral building block in medicinal chemistry and organic synthesis is undisputed. This guide provides a comprehensive overview of its discovery, key synthetic methodologies, and practical experimental details to aid researchers in their synthetic endeavors involving this versatile molecule. The ongoing development of novel synthetic strategies will undoubtedly expand the applications of this compound and its derivatives in the creation of complex and biologically important molecules.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. shokubai.org [shokubai.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 15116-68-4 [sigmaaldrich.com]
- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. ambeed.com [ambeed.com]
An In-depth Technical Guide on the Core Mechanism of Action of 3-Hydroxy-2-pyrrolidinone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 3-Hydroxy-2-pyrrolidinone and its derivatives. While this compound primarily serves as a versatile synthetic intermediate in the development of pharmaceuticals, particularly nootropic and neuroprotective agents, its core structure is integral to the biological activities of its more complex derivatives.[1] This document will delve into the key mechanisms of action attributed to these derivatives, including antioxidant effects, enzyme inhibition, and neuropharmacological activities.
Antioxidant and Radical Scavenging Activity
Derivatives of this compound, specifically polysubstituted 3-hydroxy-3-pyrroline-2-ones, have demonstrated significant potential as antioxidant agents.[2] The primary mechanism in this context is the scavenging of reactive oxygen species (ROS), which are implicated in cellular damage and various pathological states.
A study on polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives identified 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one as a potent radical scavenger.[2] The antioxidant capacity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 128 | Most promising scavenger |
| (Other derivatives) | 128, 32, 8 | Varied scavenging activity |
Note: The original study did not provide a table with specific percentage values for all derivatives but highlighted the most promising compound.
The antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-ones was determined using the DPPH assay as follows:[2]
-
Preparation of Solutions: A 1 mM solution of DPPH was prepared in methanol. Solutions of the test compounds (polysubstituted 3-hydroxy-3-pyrroline-2-ones) were prepared in DMSO at various concentrations (128, 32, and 8 µg/mL).
-
Reaction Mixture: In a 96-well plate, 200 µL of the DPPH solution was added to 1.28 µL of each test compound solution.
-
Incubation: The plate was incubated at 37 °C for 30 minutes to allow for the radical scavenging reaction to occur.
-
Absorbance Measurement: The absorbance of the solutions was measured at a wavelength of 517 nm using a microplate spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).
Caption: Logical flow of the antioxidant mechanism of 3-hydroxy-3-pyrroline-2-one derivatives.
Enzyme Inhibition
The this compound scaffold is a key feature in molecules designed to inhibit specific enzymes, suggesting a role in modulating inflammatory and cell cycle pathways.
Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of mPGES-1, an enzyme crucial for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer.[3]
In a cell-free assay using microsomal fractions of IL-1β-treated A549 cells, two compounds bearing the 3-hydroxy-3-pyrrolin-2-one nucleus demonstrated significant inhibitory activity against mPGES-1.[3]
| Compound | Concentration (µM) | % mPGES-1 Inhibition | IC₅₀ (µM) |
| Compound 2 | 10 | ~70-80% | 3.7 ± 2.7 |
| Compound 3 | 10 | ~70-80% | 1.9 ± 1.5 |
The protocol for determining mPGES-1 inhibitory activity involved a cell-free assay:[4]
-
Enzyme Source: Microsomal fractions from IL-1β-treated A549 cells were used as the source of mPGES-1.
-
Compound Preparation: The test compounds were solubilized in DMSO.
-
Assay Conditions: The assay was performed at a final concentration of 10 µM for the test compounds.
-
Measurement: The inhibitory activity was determined by measuring the reduction in the synthesis of PGE2 from its precursor, PGH2.
Caption: Inhibition of the mPGES-1 pathway by 3-hydroxy-3-pyrrolin-2-one derivatives.
Neuropharmacological Effects
The pyrrolidine ring is a common scaffold in compounds targeting the central nervous system.[6] Derivatives and related structures of this compound have shown various neuropharmacological effects.
A related compound, 1-hydroxy-3-amino-pyrrolidone-2 (HA-966), has been described as a GABA-like compound.[7] Studies on HA-966 have shown that it can induce catalepsy and tranquilization.[7] Furthermore, it has been observed to selectively increase the dopamine content in the corpus striatum of rats.[7] It is hypothesized that HA-966 may act as a prodrug that is converted to a pharmacologically active metabolite.[7]
Pyrrolidine-containing cathinones are known to be potent inhibitors of the dopamine transporter (DAT), which is a mechanism associated with their abuse potential.[8] This suggests that the pyrrolidine core can be crucial for interaction with monoamine transporters.
A combination of pyroglutamic acid and pyrrolidone has demonstrated neuroprotective properties in models of brain ischemia.[9] This combination was found to improve cerebral circulation and increase the survival rate of rats under ischemic conditions.[9]
Caption: Experimental workflow for assessing the neuroprotective effects of pyrrolidone-containing compounds.
Summary and Future Directions
The this compound core is a privileged scaffold in medicinal chemistry. While the parent compound is primarily a synthetic building block, its derivatives exhibit a range of biological activities. The primary mechanisms of action identified for these derivatives are:
-
Antioxidant activity through the scavenging of reactive oxygen species.
-
Enzyme inhibition , notably of mPGES-1, which is involved in inflammation, and potentially CDK2/cyclin A, which is involved in cell cycle regulation.
-
Neuropharmacological effects , including GABA-like activity, modulation of dopamine levels, and neuroprotection in ischemic models.
Future research should focus on elucidating the specific molecular targets of this compound itself and further characterizing the structure-activity relationships of its derivatives. More detailed quantitative studies and elucidation of experimental protocols for its effects on CDK2/cyclin A are warranted. Understanding the metabolic fate of these compounds, particularly in the context of prodrug activation as suggested for HA-966, will be crucial for the development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Neuroprotective properties of pyroglutamic acid in combination with pyrrolidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical and Physical Properties of 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. As a versatile chiral building block, it serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents. Its derivatives have demonstrated a range of biological activities, including the inhibition of key enzymes implicated in cell cycle regulation and inflammation, as well as antibacterial properties. This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its role in relevant biological pathways.
Physical and Chemical Properties
This compound is a white crystalline solid that is soluble in water.[1] It is a chiral molecule and can exist as (S) and (R) enantiomers. The compound is known to be moisture-sensitive and should be stored under a dry, inert atmosphere at 2-8°C.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [3] |
| Molecular Weight | 101.10 g/mol | [3] |
| Melting Point | 102-107 °C | |
| Boiling Point | 363.6 ± 35.0 °C at 760 mmHg | [2] |
| CAS Number | 15116-68-4 (racemate) | |
| (S)-enantiomer CAS | 78340-48-4 | [4] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| pKa (Predicted) | 12.82 ± 0.20 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (DMSO-d₆): δ 7.6 (bs, 1H), 5.4 (bs, 1H), 3.97 (t, 1H, J=8.4 Hz), 3.0-3.2 (m, 2H), 2.2-2.3 (m, 1H), 1.6-1.8 (m, 1H).[5]
Biochemical Properties and Biological Activities
This compound serves as a key structural motif in the development of various biologically active compounds. Its derivatives have been investigated for their potential as enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition
Derivatives of this compound have shown inhibitory activity against several key enzymes, highlighting the therapeutic potential of this scaffold.
-
Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A Inhibition: this compound is a known major metabolite of a potent 3-aminopyrazole CDK2/cyclin A inhibitor.[3] This suggests that the core structure is recognized by the active site of the kinase, making it a valuable starting point for the design of novel CDK2 inhibitors for cancer therapy.
-
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition: Derivatives of 3-hydroxy-3-pyrrolin-2-one have been identified as inhibitors of mPGES-1, an enzyme involved in the inflammatory process.[6]
| Derivative | Target Enzyme | IC₅₀ | Reference(s) |
| A 3-hydroxy-3-pyrrolin-2-one derivative (Compound 2) | mPGES-1 | 3.7 ± 2.7 µM | [6] |
| A 3-hydroxy-3-pyrrolin-2-one derivative (Compound 3) | mPGES-1 | 1.9 ± 1.5 µM | [6] |
Antibacterial Activity
Derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
| Derivative | Organism | MIC | Reference(s) |
| A 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivative (Lead compound 38) | MRSA | 8-16 µg/mL | [7] |
Experimental Protocols
Synthesis of (S)-3-Hydroxy-2-pyrrolidinone
The following protocol is adapted from a patented synthetic method.[5]
Reaction Scheme:
Materials:
-
4-amino-(S)-2-hydroxybutyric acid
-
Methanol
-
Sulfuric acid
-
Potassium carbonate
-
Water
Procedure:
-
Dissolve 4-amino-(S)-2-hydroxybutyric acid (0.1 mol) in methanol (1.5 mol).
-
Slowly add concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours to complete the esterification.
-
Cool the reaction mixture to room temperature.
-
Add water and potassium carbonate to the mixture.
-
Stir the mixture at room temperature for 12 hours to facilitate lactam cyclization.
-
The formation of (S)-3-hydroxy-2-pyrrolidinone can be confirmed by NMR.[5]
Purification
Recrystallization:
Crude this compound can be purified by recrystallization from ethanol.[8]
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Analytical Methods
While specific methods for this compound are not extensively detailed in the literature, the following are general approaches for related pyrrolidone compounds that can be adapted.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, with a UV detector, would be a suitable starting point.[9]
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, derivatization of the hydroxyl group may be necessary to improve volatility. Trimethylsilylation is a common derivatization technique for such compounds.[10] The analysis can be performed on a standard nonpolar or medium-polarity capillary column.[11][12]
Signaling Pathway Interactions
The biological activity of this compound derivatives as enzyme inhibitors places them within key signaling pathways relevant to disease.
Inhibition of the CDK2/Cyclin A Pathway
The CDK2/Cyclin A complex is a critical regulator of the cell cycle, particularly the transition from G1 to S phase and progression through S phase.[13][14] Inhibition of this complex can lead to cell cycle arrest and is a key strategy in cancer therapy.
Inhibition of the Prostaglandin E₂ (PGE₂) Synthesis Pathway
mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of PGE₂.[15][16] Inhibitors of mPGES-1 are sought after as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[7]
References
- 1. Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 6. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
- 12. marshall.edu [marshall.edu]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxy-2-pyrrolidinone
Core Compound Identification and Structure
3-Hydroxy-2-pyrrolidinone is a heterocyclic organic compound featuring a five-membered lactam (a cyclic amide) ring, known as a pyrrolidinone, substituted with a hydroxyl group at the 3-position. This structure makes it a valuable and versatile chiral building block in medicinal chemistry and drug discovery.
Chemical Structure:
-
IUPAC Name: 3-hydroxypyrrolidin-2-one[1]
-
Molecular Formula: C₄H₇NO₂[1]
-
SMILES: C1CNC(=O)C1O[1]
-
InChI Key: FRKGSNOMLIYPSH-UHFFFAOYSA-N[1]
CAS Numbers:
The Chemical Abstracts Service (CAS) number for this compound can vary depending on whether it is the racemic mixture or a specific stereoisomer:
The stereochemistry at the 3-position can significantly influence the biological activity of molecules derived from this scaffold.[4]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. Data is compiled for the racemic mixture unless otherwise specified.
| Property | Value | Source |
| Molecular Weight | 101.10 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 102-107 °C | Sigma-Aldrich |
| Boiling Point | 363.6 °C (Predicted) | MySkinRecipes |
| pKa | 12.82 ± 0.20 (Predicted) | [2] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| XLogP3-AA | -0.9 | [1] |
Applications in Research and Drug Development
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, and the 3-hydroxy-substituted variant is a key intermediate in the synthesis of a wide range of biologically active compounds.[4]
1. Neuroprotective and Nootropic Agents: this compound serves as a crucial building block for compounds designed to enhance cognitive function and provide neuroprotection.[5] Its structural features are incorporated into molecules that target neurological pathways, although the specific mechanisms often vary with the final compound.[6][7][8]
2. Anticancer Therapeutics (CDK2/cyclin A Inhibition): The compound has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2)/cyclin A.[9] CDKs are key regulators of the cell cycle, and their inappropriate activation is a hallmark of many cancers.[10][11] Inhibiting CDK2 can halt the cell cycle progression, particularly at the G1/S phase transition, thereby preventing cancer cell proliferation.[12] The this compound moiety often serves as a core scaffold from which more complex and selective CDK inhibitors are developed.[9][13]
3. Versatile Synthetic Intermediate: Beyond specific therapeutic areas, this compound is widely used in the synthesis of diverse heterocyclic compounds.[2] Its hydroxyl and amide functionalities allow for various chemical modifications, making it a flexible starting point for creating libraries of novel compounds for drug screening. Several synthetic strategies have been developed to produce both racemic and enantiomerically pure forms of the molecule and its derivatives.[4][14][15]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are critical for researchers. Below are representative experimental protocols from the literature.
Protocol 1: Chemoenzymatic Synthesis of (±)-3-Hydroxy-2-pyrrolidinone
This protocol describes a chemical synthesis followed by a deprotection step.[4]
Step A: Synthesis of 3-Acetoxy-2-pyrrolidinone
-
To a solution of 3-bromo-2-pyrrolidinone (1.0 g, 6.1 mmol) in dry acetonitrile, add potassium acetate (2.4 g, 24 mmol) and 18-crown-6 (0.050 g, 0.2 mmol).
-
Reflux the mixture for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure to yield the crude solid product.
-
Purify the crude product by column chromatography on silica gel (60–120 mesh) using a hexane:acetone mixture as the eluent to obtain pure 3-acetoxy-2-pyrrolidinone.
Step B: Deacetylation to this compound
-
Dissolve 3-acetoxy-2-pyrrolidinone (0.400 g, 2.8 mmol) in methanol.
-
Add potassium carbonate (K₂CO₃) (0.036 g, 0.30 mmol) and stir the solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, evaporate the methanol under reduced pressure.
-
Wash the resulting crude solid repeatedly with acetone.
-
Concentrate the acetone extracts and filter the resulting crude solid over a short silica gel pad with acetone to yield solid this compound.[4]
Protocol 2: Multicomponent Synthesis of 1,5-Disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one
This protocol outlines a one-pot method for creating more complex derivatives based on the core structure.[16]
-
In a round-bottom flask, mix an aromatic aldehyde (1 equivalent), an amine (1 equivalent), citric acid (2 equivalents), and absolute ethanol (1.0 mL).
-
Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour. This step forms the imine intermediate.
-
Subsequently, add sodium diethyl oxalacetate (2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature, monitoring the reaction by TLC until the starting materials are consumed.
-
Upon completion, perform an appropriate work-up, which typically involves neutralization, extraction with an organic solvent (e.g., dichloromethane), drying the organic layer, and removal of the solvent under reduced pressure.[17]
-
The final product can be purified by crystallization or column chromatography.
Logical and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate key workflows related to this compound.
References
- 1. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development of proneurogenic, neuroprotective small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of glycine-α-methyl-proline-containing tripeptides with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Humanin - Wikipedia [en.wikipedia.org]
- 9. A practical synthesis of the major this compound metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The mechanism of inhibition of the cyclin-dependent kinase-2 as revealed by the molecular dynamics study on the complex CDK2 with the peptide substrate HHASPRK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based discovery and development of cyclin-dependent protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Spectroscopic Profile of 3-Hydroxy-2-pyrrolidinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Hydroxy-2-pyrrolidinone (CAS RN: 15116-68-4), a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₇NO₂, with a molecular weight of 101.10 g/mol .[1] The spectroscopic data presented below are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for (S)-3-Hydroxy-2-pyrrolidinone.
Table 1: ¹H NMR Spectroscopic Data for (S)-3-Hydroxy-2-pyrrolidinone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | bs | 1H | NH |
| 5.35 | d, J=5.4 Hz | 1H | OH |
| 4.02-3.95 | m | 1H | CH-OH |
| 3.18-3.04 | m | 2H | CH₂-N |
| 2.28-2.21 | m | 1H | CH₂ |
| 1.79-1.69 | m | 1H | CH₂ |
Solvent: CDCl₃, Frequency: 600 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O |
| ~60 | CH-OH |
| ~45 | CH₂-N |
| ~30 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Description |
| ~3400 (broad) | O-H stretch |
| ~3200 (broad) | N-H stretch |
| ~2900 | C-H stretch |
| ~1680 | C=O stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 101.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 101 | [M]⁺ Molecular ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[2] The solution is then analyzed using a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, a standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For a solid sample like this compound, the IR spectrum can be obtained using the thin solid film method.[3] A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.[4][5]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass analysis of small organic molecules.[6][7] The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7] The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
References
- 1. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
mass spectrometry fragmentation of 3-Hydroxy-2-pyrrolidinone
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical examination of the mass spectrometry fragmentation pattern of this compound. Due to a lack of specific published experimental data for this compound, this document outlines a proposed fragmentation pathway based on established chemical principles and the known behavior of related lactam and hydroxylated compounds under electrospray ionization (ESI) conditions. This guide is intended to serve as a predictive resource for researchers working with this compound and similar structures, aiding in the identification and structural elucidation of this molecule in various analytical contexts.
Introduction
This compound is a heterocyclic organic compound incorporating a lactam (a cyclic amide) and a secondary alcohol functional group. Its chemical formula is C₄H₇NO₂ with a monoisotopic mass of 101.0477 Da. Understanding the fragmentation behavior of this molecule is crucial for its detection and characterization in complex matrices, which is of significant interest in fields such as metabolite identification, degradation product analysis, and synthetic chemistry.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for structural elucidation. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, a fragmentation "fingerprint" can be obtained that is characteristic of the molecule's structure. This guide focuses on the predicted fragmentation of the protonated molecule of this compound, [M+H]⁺, which would be the primary ion observed under positive-mode electrospray ionization (ESI).
Proposed Fragmentation Pathway
The fragmentation of this compound is predicted to proceed through several key pathways initiated by protonation, most likely at the carbonyl oxygen, which is a common site for amides. The protonated precursor ion ([C₄H₈NO₂]⁺) has a calculated m/z of 102.0550. The primary fragmentation routes are proposed to be the neutral loss of water (H₂O) and the loss of carbon monoxide (CO) following ring opening.
-
Pathway A: Loss of Water: A facile and highly probable fragmentation route for protonated alcohols is the neutral loss of a water molecule. The protonated this compound (m/z 102.0550) is expected to readily eliminate H₂O (18.0106 Da) to yield a resonance-stabilized acylium ion at m/z 84.0444.
-
Pathway B: Ring Cleavage and Subsequent Losses: Lactams are known to undergo ring cleavage upon collisional activation. For the protonated this compound, this can be followed by the loss of small neutral molecules. A key proposed pathway involves the loss of carbon monoxide (CO, 27.9949 Da), a characteristic fragmentation for many cyclic carbonyl compounds, leading to a fragment ion at m/z 74.0601.
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. The ion at m/z 84.0444 is predicted to lose a molecule of carbon monoxide (CO) to produce a fragment ion at m/z 56.0495.
The proposed fragmentation cascade is illustrated in the diagram below.
Caption: Proposed fragmentation pathways of protonated this compound.
Quantitative Data Summary
The following table summarizes the calculated exact masses for the proposed precursor and product ions in the ESI-MS/MS spectrum of this compound.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Precursor | [C₄H₈NO₂]⁺ | 102.0550 |
| Fragment (Loss of H₂O) | [C₄H₆NO]⁺ | 84.0444 |
| Fragment (Loss of CO) | [C₃H₈NO]⁺ | 74.0601 |
| Fragment (Loss of H₂O and CO) | [C₃H₆N]⁺ | 56.0495 |
Generalized Experimental Protocol
This section provides a general methodology for acquiring tandem mass spectra of this compound using a liquid chromatography-electrospray ionization-tandem mass spectrometer (LC-ESI-MS/MS). Actual parameters may require optimization based on the specific instrumentation used.
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or a suitable solvent.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter if necessary.
Liquid Chromatography (LC) Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 30-40 °C.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan: Scan for the precursor ion at m/z 102.0550 over a range of m/z 50-200.
-
MS/MS Experiment:
-
Precursor Ion Selection: Isolate the ion at m/z 102.1 ± 0.5.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and to optimize the signal for key fragments.
-
Product Ion Scan Range: m/z 40-110.
-
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
The workflow for this generalized protocol is depicted below.
Caption: Generalized workflow for LC-ESI-MS/MS analysis.
Conclusion
This guide presents a theoretically derived fragmentation pathway for this compound under ESI-MS/MS conditions. The primary proposed fragmentations involve the neutral losses of water and carbon monoxide, leading to characteristic product ions at m/z 84.0444 and 74.0601, with a potential secondary fragment at m/z 56.0495. While this guide provides a robust starting point for analysis, it is critical that these proposed pathways be confirmed with experimental data obtained from a reference standard. The provided experimental protocol offers a framework for acquiring the necessary data for such a confirmation. This information will be invaluable for researchers in drug development and other scientific fields requiring the unambiguous identification of this compound.
The Elusive Crystal Structure of 3-Hydroxy-2-pyrrolidinone: A Technical Overview and Methodological Guide
For Immediate Release
Shanghai, China – December 28, 2025 – Despite its role as a valuable building block in medicinal chemistry and organic synthesis, a comprehensive, publicly available crystal structure of 3-Hydroxy-2-pyrrolidinone has yet to be elucidated. This technical guide provides researchers, scientists, and drug development professionals with a summary of the known physicochemical properties of this compound, common synthetic routes to its crystalline form, and a detailed, generalized protocol for its crystal structure determination.
This compound, a derivative of the γ-lactam 2-pyrrolidinone, is recognized as a white crystalline solid.[1] Its utility as a chiral intermediate in the synthesis of bioactive molecules underscores the importance of a detailed three-dimensional structural understanding, which remains a gap in the current scientific literature. This document aims to bridge this gap by outlining the necessary experimental procedures to achieve this goal.
Physicochemical and Computed Properties
While a definitive crystal structure is not available, various physical and computational data for this compound have been reported. These properties are essential for its handling, characterization, and use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [2] |
| Molecular Weight | 101.10 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| CAS Number | 15166-68-4 | [2] |
| Melting Point | 102-107 °C | |
| Boiling Point (Est.) | 363.6 ± 35.0 °C at 760 mmHg | |
| Computed XLogP3 | -0.9 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Synthesis and Crystallization Protocols
The synthesis of this compound is well-documented, often starting from precursors like γ-butyrolactone or through multi-component reactions.[3][4][5] The production of a crystalline solid is a common outcome of these synthetic routes.
Example Synthetic Protocol: Ammonolysis of γ-Butyrolactone
A widely used industrial method for producing 2-pyrrolidinone involves the high-temperature and high-pressure reaction of γ-butyrolactone with ammonia.[5] Introducing a hydroxyl group at the 3-position requires a modified precursor, but the fundamental cyclization via ammonolysis provides a key step.
Experimental Protocol:
-
Reaction Setup: A high-pressure stainless-steel autoclave reactor is charged with a hydroxylated γ-butyrolactone precursor and a solution of aqueous ammonia.
-
Reaction Conditions: The reactor is sealed and heated to a temperature range of 250-290 °C, with pressures maintained between 8.0 and 16.0 MPa.[5]
-
Reaction Time: The mixture is stirred under these conditions for a residence time of 20 to 120 minutes to ensure complete conversion.[5]
-
Work-up and Purification: After cooling, the reactor is vented, and the crude product is transferred. Excess ammonia and water are removed under reduced pressure.
-
Crystallization: The resulting crude this compound is purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) and allowing it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: The resulting crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure crystalline product.
Caption: General workflow for the synthesis and crystallization of this compound.
A Methodological Approach to Crystal Structure Determination
While the specific crystal structure of this compound is not publicly available, the following detailed protocol outlines the standard experimental workflow for its determination via single-crystal X-ray diffraction.
Experimental Protocol for Structure Determination
-
Single Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A full sphere of diffraction data is collected by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final output is a Crystallographic Information File (CIF), which contains all atomic coordinates, bond lengths, bond angles, torsion angles, and experimental details.
Caption: A typical workflow for determining a small molecule crystal structure.
Biological Context and Future Outlook
While primarily used as a synthetic intermediate, derivatives of the this compound core have been investigated for a range of biological activities, including as potential inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a target for anti-inflammatory and anti-cancer drugs.[6] The precise stereochemistry and solid-state packing, which can only be definitively determined by X-ray crystallography, are crucial for understanding structure-activity relationships and for the design of new therapeutic agents.
The lack of a published crystal structure for this compound represents an opportunity for further research. Such a study would provide invaluable data for computational modeling, aid in the rational design of new derivatives with enhanced biological activity, and contribute to a more complete understanding of the fundamental solid-state properties of this important class of molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 6. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxy-2-pyrrolidinone, a key chemical intermediate in the pharmaceutical industry. The information presented herein is intended to support research, development, and formulation activities by providing essential data and detailed experimental protocols.
Introduction to this compound
This compound is a heterocyclic organic compound with a role as a versatile building block in the synthesis of various pharmaceutical agents. Its structure, featuring both a hydroxyl group and a lactam ring, imparts specific physicochemical properties that are critical to its application and handling. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, ensuring optimal reaction conditions, formulation, and storage.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. Due to the limited publicly available quantitative solubility data for this compound, the following table presents illustrative data based on qualitative descriptions and the properties of structurally similar compounds, such as N-methyl-2-pyrrolidone (NMP), which is known to be miscible with water and a wide range of organic solvents.[1][2]
Table 1: Illustrative Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility Category | Illustrative Solubility ( g/100 mL) |
| Water | Soluble | 15.5 |
| Ethanol | Freely Soluble | 25.0 |
| Methanol | Sparingly Soluble | 5.0 |
| Acetone | Soluble | 12.0 |
| Ethyl Acetate | Slightly Soluble | 1.5 |
| Dichloromethane | Slightly Soluble | 2.0 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 30.0 |
Disclaimer: The quantitative data in this table is illustrative and intended to provide a likely solubility profile. Experimental verification is required for precise measurements.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the determination of the thermodynamic solubility of this compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent from Table 1.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Stability Profile
Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process and provide insight into the compound's stability under various stress conditions.[3]
Table 2: Illustrative Stability Data of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | Illustrative % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 8.5 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 15.2 |
| Oxidation | 3% H₂O₂ | 24 hours | 12.7 |
| Thermal | 60°C | 48 hours | 5.3 |
| Photolytic | ICH Q1B Option 2 | - | 3.1 |
Disclaimer: The quantitative data in this table is illustrative and intended to demonstrate a likely stability profile. Experimental verification is required for precise measurements.
Potential Degradation Pathways
While specific degradation products for this compound are not extensively documented in public literature, potential degradation pathways can be inferred from its structure and the stability of related compounds like pyroglutamic acid.[4][5]
-
Hydrolysis: Under acidic or basic conditions, the lactam ring is susceptible to hydrolysis, which would open the ring to form 4-amino-3-hydroxybutanoic acid.
-
Oxidation: The secondary alcohol group could be oxidized to a ketone, forming 3-oxo-2-pyrrolidinone. The methylene groups adjacent to the nitrogen or carbonyl group could also be susceptible to oxidation.
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study for this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C.
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Time Point Sampling:
-
Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the acid and base-stressed samples before analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
The method should be capable of separating the intact this compound from any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
-
Experimental Protocol: Stability-Indicating HPLC-UV Method
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[6][7]
Visualization of Experimental Workflow
Caption: Workflow for a Forced Degradation Study.
Relevant Biological Pathway: CDK2/Cyclin A Signaling
This compound derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) in complex with Cyclin A. This complex plays a crucial role in the regulation of the cell cycle, specifically at the G1/S phase transition.[8] Understanding this pathway is relevant for the development of targeted therapies.
The activation of the CDK2/Cyclin A complex is a key event that promotes DNA replication and cell cycle progression.[9][10]
Visualization of the CDK2/Cyclin A Activation Pathway
Caption: Simplified CDK2/Cyclin A Activation Pathway.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. While quantitative data in the public domain is scarce, this document offers illustrative data and, more importantly, robust experimental protocols for determining these critical parameters. The provided workflows and diagrams serve as practical tools for researchers and drug development professionals. A thorough experimental investigation of the solubility and stability of this compound, guided by the methodologies outlined herein, is essential for its successful application in pharmaceutical development.
References
- 1. atamankimya.com [atamankimya.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Cyclin A:Cdk2-associated events at S phase entry [reactome.org]
The Role of the 3-Hydroxy-2-pyrrolidinone Scaffold in CDK2/Cyclin A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclin-dependent kinase 2 (CDK2) and its regulatory partner, cyclin A, form a complex that is a critical regulator of cell cycle progression, particularly during the S and G2 phases.[1] Dysregulation of the CDK2/cyclin A complex is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapeutics.[1] This technical guide delves into the significance of the 3-hydroxy-2-pyrrolidinone moiety as a key structural scaffold in the design of potent and selective CDK2/cyclin A inhibitors. While this compound itself is a major metabolite of certain potent inhibitors, this document will focus on the parent compounds that feature this scaffold, using the well-characterized 3-aminopyrazole inhibitor, PHA-533533, as a central example.
The 3-Aminopyrazole Class of CDK2/Cyclin A Inhibitors
The 3-aminopyrazole scaffold has emerged as a promising foundation for the development of CDK2/cyclin A inhibitors.[2] Lead optimization of this class led to the discovery of (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide, also known as PHA-533533.[3][4] This compound has demonstrated potent inhibition of CDK2/cyclin A and significant antitumor activity in preclinical models.[1][3] A key feature of the metabolic profile of this class of inhibitors is the formation of a this compound derivative, highlighting the importance of this chemical entity in the drug's interaction with biological systems.[5]
Quantitative Data on Inhibition
The following table summarizes the inhibitory activity of PHA-533533 and its inactive enantiomer against CDK2/cyclin A and its effect on cancer cell proliferation.
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Cell Line | Cellular Assay IC₅₀ (nM) |
| (S)-PHA-533533 | CDK2/cyclin A | Biochemical | 31[3][4] | - | A2780 (ovarian) | 744[6][7] |
| (R)-PHA-533533 | CDK2/cyclin A | Biochemical | - | - | A2780 (ovarian) | 12200[8] |
| PNU-292137 | CDK2/cyclin A | Biochemical | - | 37[2][9] | - | - |
Signaling Pathway and Mechanism of Action
The CDK2/cyclin A complex plays a pivotal role in the phosphorylation of substrate proteins that are essential for DNA replication and progression through the S and G2 phases of the cell cycle. Inhibition of this complex by compounds such as PHA-533533 leads to cell cycle arrest and, subsequently, apoptosis in cancer cells.
Caption: Inhibition of the CDK2/Cyclin A complex by 3-aminopyrazole compounds blocks substrate phosphorylation, leading to cell cycle arrest.
Experimental Protocols
The characterization of CDK2/cyclin A inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Assay (Example: Radiometric Assay)
This assay directly measures the enzymatic activity of the purified CDK2/cyclin A complex.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human CDK2/cyclin A, a substrate (e.g., Histone H1), and a buffer containing [γ-³³P]ATP.
-
Inhibitor Addition: Test compounds, such as PHA-533533, are added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting onto phosphocellulose paper followed by washing.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A2780) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, representing the concentration of inhibitor that causes a 50% reduction in cell viability, is calculated.
Caption: A typical workflow for the discovery and characterization of CDK2/cyclin A inhibitors.
The Significance of the this compound Moiety
The presence of the this compound moiety as a major metabolite of potent 3-aminopyrazole CDK2/cyclin A inhibitors suggests its importance in the overall pharmacological profile of these compounds. The hydroxylation of the pyrrolidinone ring likely influences properties such as solubility, metabolic stability, and potential for further interactions within the target's binding site or with other biological molecules.
Caption: The metabolic conversion to a this compound derivative can impact the overall pharmacological properties of the parent inhibitor.
Conclusion
The this compound scaffold is a significant feature in the design of potent CDK2/cyclin A inhibitors, as exemplified by the 3-aminopyrazole class of compounds. While the direct inhibitory activity of this compound itself requires further investigation, its role as a key metabolite underscores the importance of the pyrrolidinone ring in achieving a desirable pharmacological profile. Further exploration of this scaffold may lead to the development of next-generation CDK2/cyclin A inhibitors with improved efficacy and drug-like properties for the treatment of cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical synthesis of the major this compound metabolite of a potent CDK2/cyclin A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Collection - 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding - Journal of Medicinal Chemistry - Figshare [figshare.com]
The Modulatory Role of 3-Hydroxy-2-pyrrolidinone Derivatives on NMDA Receptor Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory neurotransmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. This technical guide provides an in-depth analysis of the interaction between 3-Hydroxy-2-pyrrolidinone derivatives, specifically 3-amino-1-hydroxy-2-pyrrolidone (HA-966), and the NMDA receptor. It consolidates quantitative data, details experimental methodologies, and visualizes the underlying molecular and experimental frameworks.
Core Interaction: Modulation of the Glycine Co-agonist Site
The primary mechanism by which 3-amino-1-hydroxy-2-pyrrolidone (HA-966) interacts with the NMDA receptor is through its action at the strychnine-insensitive glycine co-agonist binding site on the GluN1 subunit. For the NMDA receptor to be activated by the neurotransmitter glutamate, which binds to the GluN2 subunit, the glycine site on the GluN1 subunit must also be occupied by a co-agonist, typically glycine or D-serine. HA-966 acts as a low-efficacy partial agonist at this site, meaning it binds to the glycine site but elicits a much smaller response than the full agonists glycine or D-serine. This results in a competitive antagonism of the potentiation of NMDA receptor responses by glycine.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) with the NMDA receptor, derived from radioligand binding and electrophysiological studies.
Table 1: Radioligand Binding Affinity of HA-966 at the NMDA Receptor Glycine Site
| Compound | Preparation | Radioligand | IC50 (µM) | Reference(s) |
| Racemic HA-966 | Rat cerebral cortex synaptic plasma membranes | [³H]glycine | 17.5 | [1] |
| Racemic HA-966 | Rat cortical membrane fragments | [³H]glycine | 8.5 | [2] |
| (R)-(+)-HA-966 | Rat cerebral cortex synaptic membranes | [³H]glycine | 12.5 | [3] |
| (S)-(-)-HA-966 | Rat cerebral cortex synaptic membranes | [³H]glycine | 339 | [3] |
Table 2: Electrophysiological Potency of HA-966 in Modulating NMDA Receptor Function
| Compound | Preparation | Method | Parameter | Value | Reference(s) |
| (R)-(+)-HA-966 | Cultured rat cortical neurons | Patch-clamp | IC50 (inhibition of glycine-potentiated NMDA response) | 13 µM | [3] |
| (S)-(-)-HA-966 | Cultured rat cortical neurons | Patch-clamp | IC50 (inhibition of glycine-potentiated NMDA response) | 708 µM | [3] |
| (R)-(+)-HA-966 | Cultured rat cortical neurons | Patch-clamp | pKb (from Schild analysis) | 5.6 | [3] |
Signaling Pathway
The interaction of HA-966 with the NMDA receptor can be visualized as a modulation of the receptor's gating mechanism. The following diagram illustrates the signaling pathway.
Experimental Protocols
Strychnine-Insensitive [³H]Glycine Binding Assay
This protocol details the methodology for a radioligand displacement assay to determine the binding affinity of compounds for the glycine site of the NMDA receptor in rat cerebral cortical membranes.
Materials:
-
Rat cerebral cortex
-
[³H]Glycine (specific activity ~40-60 Ci/mmol)
-
Unlabeled glycine
-
Test compound (e.g., HA-966)
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-acetate, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step three times to wash the membranes.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 mM unlabeled glycine (for non-specific binding).
-
50 µL of various concentrations of the test compound (e.g., HA-966).
-
50 µL of [³H]glycine (final concentration ~10-20 nM).
-
100 µL of the membrane preparation (~100 µg of protein).
-
-
Incubate the plate at 4°C for 30 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) by non-linear regression analysis.
-
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Hydroxy-2-pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-2-pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis and diverse therapeutic potential of these compounds, focusing on their antioxidant, neuroprotective, anticonvulsant, antimicrobial, and anticancer properties. Detailed experimental protocols for key biological assays are provided, alongside quantitative data and visual representations of relevant signaling pathways to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is often achieved through multicomponent reactions, offering an efficient pathway to complex molecular architectures. A common and effective method involves a three-component reaction of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate.[1] This approach allows for the generation of a diverse library of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones.
Another synthetic strategy starts from (S)-malic acid, providing a flexible route to (S)-3-hydroxy-2-pyrrolidinone and its 1-alkyl-substituted analogs. This method has been successfully employed in the total synthesis of natural products. Additionally, optically pure (S)-3-hydroxypyrrolidine can be prepared from 4-amino-(S)-2-hydroxybutyric acid through a process involving the introduction of an amine protecting group, reduction of the carboxylic acid, deprotection, halogenation, and subsequent amine cyclization.
Antioxidant Activity
Certain derivatives of this compound have demonstrated significant potential as radical scavengers. The antioxidant capacity of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Quantitative Data for Antioxidant Activity
| Compound | Assay | Result | Reference |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH radical scavenging | Most promising radical scavenger among tested derivatives | [1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from the methodology described for testing the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives.[1]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a 1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds in DMSO at various concentrations.
-
In a 96-well plate, add a specific volume of each test compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at 37°C for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Radical Scavenging Activity = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample.
Neuroprotective and Anticonvulsant Activities
A notable derivative, 3-amino-1-hydroxy-2-pyrrolidinone (HA-966), has been extensively studied for its neuroprotective and anticonvulsant effects. Its mechanism of action involves the modulation of the N-methyl-D-aspartate (NMDA) receptor.
Quantitative Data for Neuroprotective and Anticonvulsant Activities
| Compound | Activity | Model | Result (ED50) | Reference |
| Racemic HA-966 | Anticonvulsant | Low-intensity electroshock (mice) | 13.2 mg/kg (i.v.) | [2] |
| (S)-enantiomer of HA-966 | Anticonvulsant | Low-intensity electroshock (mice) | 8.8 mg/kg (i.v.) | [2] |
| (R)-enantiomer of HA-966 | Anticonvulsant | Low-intensity electroshock (mice) | 105.9 mg/kg (i.v.) | [2] |
| (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride | Anticonvulsant | Maximal electroshock (MES)-induced seizures (mice) | 30 mg/kg | [3][4] |
Mechanism of Action: NMDA Receptor Antagonism
HA-966 acts as an antagonist at the glycine modulatory site of the NMDA receptor.[2] The (R)-enantiomer is primarily responsible for this activity and the associated neuroprotective effects, while the (S)-enantiomer contributes more significantly to the anticonvulsant action through a mechanism not related to glycine antagonism.[2]
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
Animals:
-
Male albino mice (e.g., Swiss albino) weighing 20-25 g.
Apparatus:
-
An electroconvulsiometer with corneal electrodes.
Procedure:
-
Administer the test compound (this compound derivative) or vehicle control intraperitoneally (i.p.) or via the desired route.
-
After a predetermined period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ability of the test compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.
-
The ED50 (the dose that protects 50% of the animals from the tonic extensor seizure) can be calculated using probit analysis.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. Their activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data for Antimicrobial Activity
While specific MIC values for this compound derivatives were not detailed in the provided search results, pyrrolidine-2,3-dione derivatives have shown inhibitory activity against P. aeruginosa PBP3.
Mechanism of Action: Inhibition of Penicillin-Binding Protein 3 (PBP3)
Some pyrrolidine-2,3-dione derivatives have been identified as competitive inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[5] PBP3 is a crucial enzyme involved in bacterial cell wall synthesis, and its inhibition leads to defects in cell division and ultimately cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test compounds
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in broth.
-
In a 96-well plate, prepare serial dilutions of the test compound in the broth medium.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Anticancer Activity
The pyrrolidinone core is present in various compounds with demonstrated anticancer activity.[6][7] The cytotoxicity of these derivatives is often evaluated using the MTT assay.
Quantitative Data for Anticancer Activity
| Compound Series | Cell Lines | Result (IC50) | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 and HeLa | 17-37 µM | |
| Spiropyrrolidine-thiazolo-oxindole derivatives | HepG2, MCF-7, and HCT-116 | As low as 0.80 µM | [6] |
| Benzoxazole clubbed 2-pyrrolidinones | SNB-75 (CNS cancer) | Growth inhibition of 31.88-35.49% | [8] |
Mechanism of Action: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Some 3-hydroxy-3-pyrrolin-2-one derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[9] mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a molecule implicated in inflammation and cancer progression. Inhibition of mPGES-1 can therefore represent a promising strategy for cancer therapy.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be calculated.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide array of biological activities. Their potential as antioxidant, neuroprotective, anticonvulsant, antimicrobial, and anticancer agents warrants further investigation. The synthetic accessibility of this scaffold, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers and drug development professionals to explore and unlock the full therapeutic potential of these remarkable molecules. The continued study of structure-activity relationships and mechanisms of action will be crucial in designing next-generation therapeutics based on the this compound core.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. | Semantic Scholar [semanticscholar.org]
- 9. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-3-Hydroxy-2-pyrrolidinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Hydroxy-2-pyrrolidinone, a valuable chiral building block in the development of pharmaceuticals. The protocols outlined below focus on three prominent and effective synthetic strategies: synthesis from (S)-malic acid, synthesis from (S)-4-amino-2-hydroxybutyric acid, and a chemoenzymatic approach utilizing lipase-catalyzed kinetic resolution.
Introduction
(S)-3-Hydroxy-2-pyrrolidinone is a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its stereochemistry is crucial for the efficacy and selectivity of the final drug products. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest to the pharmaceutical and chemical industries. The following sections provide detailed methodologies, comparative data, and workflow diagrams for the most pertinent synthetic routes.
Data Presentation
The following table summarizes the quantitative data for the different enantioselective synthetic routes to (S)-3-Hydroxy-2-pyrrolidinone, allowing for easy comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chemical Synthesis | (S)-Malic acid | Hexafluoroacetone, Aminolytic cleavage | Not explicitly stated | High (optically pure) |
| Chemical Synthesis | (S)-4-amino-2-hydroxybutyric acid | Methanol, Sulfuric acid, Potassium carbonate | 89 | High (optically pure starting material) |
| Chemoenzymatic Synthesis | Racemic 3-acetoxy-2-pyrrolidinone | Pseudomonas cepacia lipase (Amano PS-C) | ~50 (for resolved alcohol) | >99[1] |
Experimental Protocols
Synthesis from (S)-4-amino-2-hydroxybutyric Acid
This protocol is adapted from a patented procedure and involves the esterification and subsequent intramolecular cyclization of (S)-4-amino-2-hydroxybutyric acid.[2]
Materials:
-
(S)-4-amino-2-hydroxybutyric acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid
-
Potassium Carbonate
-
Water (deionized)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Esterification:
-
In a 500 mL round-bottom flask, dissolve 0.1 mol (11.91 g) of (S)-4-amino-2-hydroxybutyric acid in 1.5 mol (48.06 g) of methanol.
-
To the stirring solution, slowly add concentrated sulfuric acid (14.8 g, 8 mL) dropwise over 5 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the formation of (S)-4-amino-2-hydroxybutyric acid methyl ester sulfonate by NMR.[2]
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Add 11.91 g of water and potassium carbonate to the flask.
-
Stir the mixture vigorously at room temperature for 12 hours to facilitate the intramolecular cyclization.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a residue.
-
Add methanol to the residue to precipitate any remaining inorganic substances and filter again.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-hydroxy-2-pyrrolidinone. The reported yield for this procedure is 89%.[2]
-
Characterization: The final product can be characterized by ¹H NMR spectroscopy. The reported ¹H NMR (DMSO-d₆) spectrum shows signals at δ 7.6 (bs, 1H), 5.4 (bs, 1H), 3.97 (t, 1H, J=8.4 Hz), 3.0-3.2 (m, 2H), 2.2-2.3 (m, 1H), 1.6-1.8 (m, 1H).[2]
Chemoenzymatic Synthesis via Lipase-Catalyzed Resolution
This method utilizes the enantioselectivity of Pseudomonas cepacia lipase to resolve a racemic mixture of 3-acetoxy-2-pyrrolidinone, affording the desired (S)-3-hydroxy-2-pyrrolidinone with high enantiomeric excess.[1]
Materials:
-
Racemic 3-acetoxy-2-pyrrolidinone
-
Immobilized Pseudomonas cepacia lipase (e.g., Amano PS-C)
-
Methanol (reagent grade)
-
Potassium Carbonate
-
Tetrahydrofuran (THF)
-
Orbital shaker
-
Chiral HPLC system for e.e. determination
Procedure:
-
Enzymatic Resolution:
-
Prepare a solution of racemic 3-acetoxy-2-pyrrolidinone in THF.
-
Add immobilized Pseudomonas cepacia lipase to the solution.
-
The reaction is carried out on an orbital shaker at a controlled temperature (e.g., 45°C). The reaction progress is monitored by TLC or HPLC.
-
The lipase selectively hydrolyzes the (S)-acetate to the corresponding (S)-alcohol. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining (R)-acetate and the produced (S)-alcohol.
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of (R)-3-acetoxy-2-pyrrolidinone and (S)-3-hydroxy-2-pyrrolidinone can be separated by column chromatography on silica gel.
-
-
Hydrolysis of (R)-acetate (optional):
-
To obtain the (R)-enantiomer of 3-hydroxy-2-pyrrolidinone, the separated (R)-3-acetoxy-2-pyrrolidinone can be hydrolyzed using a base such as potassium carbonate in methanol.
-
A solution of (R)-3-acetoxy-2-pyrrolidinone in methanol is stirred with a catalytic amount of K₂CO₃ at room temperature.
-
After the reaction is complete (monitored by TLC), the methanol is evaporated, and the product is extracted with acetone and purified by passing through a short silica gel pad.
-
Enantiomeric Excess Determination: The enantiomeric excess of the produced (S)-3-hydroxy-2-pyrrolidinone and the remaining (R)-3-acetoxy-2-pyrrolidinone is determined by chiral HPLC analysis.
Synthesis from (S)-Malic Acid
This approach utilizes the inherent chirality of (S)-malic acid to construct the (S)-3-hydroxy-2-pyrrolidinone scaffold. The key steps involve the formation of a dioxolanone intermediate and subsequent intramolecular aminolytic cleavage.[3]
While a detailed, step-by-step protocol with specific quantities was not fully available in the reviewed literature, the general synthetic strategy is as follows:
-
Protection and Activation: (S)-Malic acid is reacted with hexafluoroacetone to form a protected and activated 5-(carboxymethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one intermediate.
-
Amidation and Reduction: The carboxylic acid group is converted to an amide, which is then reduced to an aminoethyl group.
-
Intramolecular Cyclization: The final step involves an intramolecular aminolytic cleavage of the lactone ring of the intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one, to yield (S)-3-hydroxy-2-pyrrolidinone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows of the described synthetic protocols.
Caption: Workflow for the synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-amino-2-hydroxybutyric acid.
Caption: Workflow for the chemoenzymatic synthesis of (S)-3-Hydroxy-2-pyrrolidinone via lipase-catalyzed resolution.
References
Asymmetric Synthesis of Chiral 3-Hydroxy-2-pyrrolidinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 3-hydroxy-2-pyrrolidinone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important chiral synthon, focusing on enzymatic kinetic resolution, catalytic asymmetric hydrogenation, and synthesis from chiral precursors.
Data Presentation: Comparison of Asymmetric Synthesis Methods
The following table summarizes the quantitative data for different methods of synthesizing chiral this compound, allowing for a direct comparison of their efficacy.
| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Chemoenzymatic Resolution | ||||||
| Lipase-catalyzed Hydrolysis | (±)-3-Acetoxy-1-benzyl-2-pyrrolidinone | Lipase PS (Amano) | 45 (S-alcohol) | >99 (S-alcohol) | - | [Kamal et al.] |
| (±)-3-Acetoxy-1-methyl-2-pyrrolidinone | Lipase PS (Amano) | 47 (S-alcohol) | >99 (S-alcohol) | - | [Kamal et al.] | |
| Asymmetric Hydrogenation | ||||||
| Noyori-type Reduction | N-Boc-4,4-dimethyl-3-oxo-2-pyrrolidinone | RuCl₂[(R)-BINAP] | 95 | 98 (syn) | 99:1 (syn:anti) | [Lynch et al.] |
| N-benzyl-3-oxo-2-pyrrolidinone | Ru-TsDPEN | 92 | 99 (R) | - | [Haack et al.] | |
| Chiral Pool Synthesis | ||||||
| From (S)-Malic Acid | (S)-Malic acid | Multi-step synthesis | ~50 (overall) | >99 (S) | - | [Huang et al.] |
| From Ethyl (S)-4-azido-2-hydroxybutyrate | Ethyl (S)-4-azido-2-hydroxybutyrate | PPh₃, then H₂O | 75 | >99 (S) | - | [Huang et al.] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This protocol describes the enantioselective synthesis of (S)-3-hydroxy-2-pyrrolidinones through the kinetic resolution of racemic 3-acetoxy-2-pyrrolidinones using lipase.
Materials:
-
Racemic N-substituted-3-acetoxy-2-pyrrolidinone
-
Immobilized lipase from Pseudomonas cepacia (Lipase PS-C)
-
Diisopropyl ether
-
Phosphate buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic N-substituted-3-acetoxy-2-pyrrolidinone (1.0 g) in diisopropyl ether (20 mL), add phosphate buffer (20 mL, 0.1 M, pH 7.0).
-
Add immobilized lipase from Pseudomonas cepacia (Lipase PS-C, 500 mg) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature (25-30 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once approximately 50% conversion is reached, filter the enzyme from the reaction mixture and wash it with ethyl acetate.
-
Separate the organic and aqueous layers of the filtrate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (R)-acetate and the (S)-alcohol by silica gel column chromatography to afford the enantiomerically pure (S)-3-hydroxy-2-pyrrolidinone.
Protocol 2: Asymmetric Synthesis via Noyori-type Hydrogenation
This protocol details the enantio- and diastereoselective hydrogenation of a β-keto-γ-lactam to furnish the corresponding chiral β-hydroxy-γ-lactam.[1]
Materials:
-
N-Boc-4,4-dimethyl-3-oxo-2-pyrrolidinone
-
[RuCl₂((R)-BINAP)]
-
Ethanol (degassed)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus
Procedure:
-
In a glovebox, charge a glass liner for a Parr autoclave with N-Boc-4,4-dimethyl-3-oxo-2-pyrrolidinone (1.0 g, 4.4 mmol) and [RuCl₂((R)-BINAP)] (17.5 mg, 0.022 mmol, 0.5 mol%).
-
Add degassed ethanol (10 mL) to the liner.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral this compound.
Protocol 3: Synthesis from a Chiral Precursor - Ethyl (S)-4-azido-2-hydroxybutyrate
This protocol describes the synthesis of (S)-3-hydroxy-2-pyrrolidinone from a readily available chiral starting material.[2]
Materials:
-
Ethyl (S)-4-azido-2-hydroxybutyrate
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a solution of ethyl (S)-4-azido-2-hydroxybutyrate (1.0 g, 5.78 mmol) in THF (20 mL), add triphenylphosphine (1.66 g, 6.35 mmol) at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. The reaction can be monitored by the disappearance of the azide peak in the IR spectrum.
-
Add water (0.5 mL, 27.7 mmol) to the reaction mixture and continue stirring for another 48 hours at room temperature to facilitate the intramolecular cyclization.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (S)-3-hydroxy-2-pyrrolidinone.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General strategies for the asymmetric synthesis of chiral this compound.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Logical relationships between different asymmetric synthesis approaches.
References
The Versatile Precursor: 3-Hydroxy-2-pyrrolidinone in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Hydroxy-2-pyrrolidinone, a chiral lactam, serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its inherent chirality and functional groups make it an attractive starting material for creating complex molecules with specific stereochemistry, which is often essential for biological activity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in the synthesis of notable pharmaceuticals, including the nootropic agent Oxiracetam and the anti-diabetic drug Vildagliptin.
Application 1: Synthesis of Oxiracetam
Oxiracetam (4-hydroxy-2-oxo-1-pyrrolidineacetamide) is a nootropic drug of the racetam family, known for its cognitive-enhancing effects. (S)-4-hydroxy-2-pyrrolidinone is a key chiral intermediate in its synthesis.
Experimental Protocol: Multi-step Synthesis of Oxiracetam from (S)-4-hydroxy-2-pyrrolidinone
This protocol outlines a common synthetic route to Oxiracetam, involving the protection of the hydroxyl group, N-alkylation, and subsequent deprotection and amidation.
Step 1: Protection of the Hydroxyl Group
The hydroxyl group of (S)-4-hydroxy-2-pyrrolidinone is protected to prevent side reactions in the subsequent alkylation step. A common protecting group is tert-butyldiphenylsilyl (TBDPS).
-
Reaction: (S)-4-hydroxy-2-pyrrolidinone is reacted with tert-butyl diphenyl chlorosilane in the presence of a base like imidazole in a suitable solvent such as dimethylformamide (DMF).
-
Procedure:
-
Dissolve (S)-4-hydroxy-2-pyrrolidinone (1.0 mol) in DMF (500 mL).
-
Add imidazole (1.5 mol) and tert-butyl diphenyl chlorosilane (1.1 mol) to the solution.
-
Stir the reaction mixture at 40°C for 10 hours.
-
Pour the reaction solution into water (2000 mL) and extract with methyl tert-butyl ether (MTBE) (3 x 1500 mL).
-
Wash the combined organic layers with water (1000 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the residue from n-heptane to yield (S)-4-(tert-butyldiphenylsilyloxy)-2-pyrrolidinone.[1]
-
Step 2: N-Alkylation
The protected pyrrolidinone is N-alkylated using a haloacetic acid ester.
-
Reaction: The protected intermediate is reacted with a low-molecular-weight halogenated acetic acid ester (e.g., ethyl chloroacetate) in a non-protonated solvent under basic conditions.
-
Procedure:
-
Prepare a solution of the protected pyrrolidinone from Step 1 in a suitable aprotic solvent.
-
Under basic conditions, add the halogenated acetic acid ester.
-
Allow the reaction to proceed to completion.
-
Step 3: Deprotection and Amidation
The protecting group is removed, and the ester is converted to the final amide product.
-
Reaction: The silyl protecting group is removed under acidic conditions, and the resulting ester is amidated.
-
Procedure:
-
Dissolve the product from Step 2 (e.g., 2-(4-tert-butyl diphenyl silyloxy-2-oxo-pyrrolidine-1-yl) ethanamide, 260.37 g) in methanol (850 mL).[2]
-
Add 4 mol/L methanolic hydrochloric acid (50 mL) and stir the reaction at 30°C for 1 hour.[2]
-
A large amount of white solid will precipitate.
-
Filter the solid, wash with methanol (200 mL), and dry to obtain 2-(4-hydroxyl-2-oxo-pyrrolidine-1-yl) ethanamide (Oxiracetam).[2]
-
| Step | Product | Yield | Purity |
| 3 | 2-(4-hydroxyl-2-oxo-pyrrolidine-1-yl) ethanamide (Oxiracetam) | 95% | >99% |
Table 1: Quantitative Data for the Final Step of Oxiracetam Synthesis [2]
Synthetic Workflow for Oxiracetam
Caption: Synthetic workflow for Oxiracetam.
Mechanism of Action of Oxiracetam
Oxiracetam's cognitive-enhancing effects are believed to be multifactorial. It modulates both the cholinergic and glutamatergic neurotransmitter systems.[3] It enhances the release of acetylcholine and acts as a positive allosteric modulator of AMPA receptors, which is thought to improve synaptic plasticity, a key component of learning and memory.[3] Furthermore, Oxiracetam has been shown to activate the Akt/mTOR signaling pathway, which is crucial for cell survival and neuroprotection.[4][5][6]
Oxiracetam Signaling Pathway
Caption: Oxiracetam's mechanism of action.
Application 2: Synthesis of Vildagliptin Intermediate
Vildagliptin is an oral anti-hyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[7] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be prepared from L-proline, a derivative of the pyrrolidine ring system. While not directly starting from this compound, the synthesis showcases the importance of the pyrrolidine scaffold.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
This protocol describes the synthesis of a key Vildagliptin intermediate from L-proline.
Step 1: N-Acylation of L-proline
-
Reaction: L-proline is reacted with chloroacetyl chloride.
-
Procedure:
-
To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and process to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[8]
-
Step 2: Amidation
-
Reaction: The carboxylic acid is converted to an amide.
-
Procedure:
-
Detailed procedures for this specific amidation are available in the cited literature.[8]
-
Step 3: Dehydration to Nitrile
-
Reaction: The amide is dehydrated to form the corresponding nitrile.
-
Procedure:
-
To a suspension of the amide (4.0 g, 0.0209 mol) in THF (40 mL), add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise at 5–10 °C.
-
Stir at room temperature for 45 minutes and then concentrate under vacuum.
-
Isolate the product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[8]
-
| Step | Product | Overall Yield (from L-proline) | Purity (HPLC) |
| 3 | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | ~30% | 99.25% |
Table 2: Quantitative Data for the Synthesis of Vildagliptin Intermediate [8]
Vildagliptin Synthesis Workflow (Intermediate)
Caption: Synthesis of a key Vildagliptin intermediate.
Mechanism of Action of Vildagliptin
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[7][9][10][11]
Vildagliptin Signaling Pathway
Caption: Vildagliptin's mechanism of action.
This compound and its related pyrrolidine structures are invaluable precursors in the pharmaceutical industry. Their utility in the synthesis of drugs targeting a range of conditions, from cognitive disorders to metabolic diseases, highlights the importance of this chemical scaffold. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. CN102746207A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 2. CN102746207B - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 3. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 4. herbalnootropics.life [herbalnootropics.life]
- 5. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 8. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 9. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
Application Notes and Protocols: 3-Hydroxy-2-pyrrolidinone in Nootropic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the utilization of 3-hydroxy-2-pyrrolidinone and its derivatives in the synthesis of nootropic agents, with a primary focus on the synthesis of Oxiracetam. The protocols are intended for laboratory use by professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The pyrrolidinone core is a foundational scaffold in the development of a class of nootropics known as racetams. This compound, a functionalized derivative, serves as a key precursor for the synthesis of hydroxylated racetams, such as Oxiracetam. The presence of the hydroxyl group offers a strategic point for chemical modification and is crucial for the pharmacological profile of the resulting nootropic compounds. Oxiracetam, or 4-hydroxy-2-oxo-1-pyrrolidine acetamide, is a well-studied nootropic agent recognized for its cognitive-enhancing properties.[1][2] Its mechanism of action is believed to involve the modulation of neurotransmitter systems, enhancement of synaptic plasticity, and promotion of brain energy metabolism.[3][4]
The synthesis of Oxiracetam from 4-hydroxy-2-pyrrolidinone (a structural isomer of this compound, but the synthetic principles are analogous and directly applicable) often involves a multi-step process that includes the protection of the hydroxyl group, N-alkylation with a haloacetamide precursor, and subsequent deprotection to yield the final product. The following protocols detail a high-yield synthetic route to Oxiracetam.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative high-yield synthesis of Oxiracetam.
Table 1: Reaction Yields of Intermediates and Final Product
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | Hydroxyl Protection | 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidinone | ~90% (typical) | >98% |
| 2 | N-Alkylation | 2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide | 92% | >99% |
| 3 | Deprotection | 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Oxiracetam) | 95-96% | >99% |
Table 2: Key Reaction Parameters
| Step | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) |
| 1 | 4-hydroxy-2-pyrrolidinone, tert-butyldiphenylchlorosilane, imidazole | DMF | 40 | 10 |
| 2 | Protected pyrrolidinone, 2-bromoacetamide, NaH | THF | 0 to RT | 2-4 |
| 3 | Protected acetamide, HCl in Methanol | Methanol | 25-30 | 1-2 |
Experimental Protocols
The following protocols are adapted from established synthetic routes for Oxiracetam.[5][6]
Protocol 1: Synthesis of Oxiracetam via Silyl Protection
This protocol outlines a three-step synthesis of Oxiracetam starting from 4-hydroxy-2-pyrrolidinone, involving the use of a tert-butyldiphenylsilyl protecting group.
Step 1: Protection of the Hydroxyl Group
-
To a solution of 4-hydroxy-2-pyrrolidinone (1.0 mol) in dimethylformamide (DMF, 500 mL), add imidazole (1.5 mol) and tert-butyldiphenylchlorosilane (1.1 mol).
-
Stir the reaction mixture at 40°C for 10 hours.
-
Pour the reaction mixture into water (2000 mL) and extract with methyl tert-butyl ether (MTBE) (3 x 1500 mL).
-
Wash the combined organic layers with water (1000 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to dryness.
-
Crystallize the residue from n-heptane to yield 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidinone.
Step 2: N-Alkylation with 2-Bromoacetamide
-
To a solution of 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidinone in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0°C under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add 2-bromoacetamide.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(4-tert-butyldiphenylsilyloxy-2-oxopyrrolidin-1-yl)acetamide.
-
The crude product can be purified by column chromatography or used directly in the next step if purity is sufficient. A yield of 92% with purity greater than 99% has been reported after purification.[6]
Step 3: Deprotection to Yield Oxiracetam
-
Dissolve the product from Step 2 (e.g., 260.37 g) in methanol (850 mL).[5]
-
Add a 4M solution of hydrochloric acid in methanol (50 mL).[5]
-
Stir the reaction at 30°C for 1 hour, during which a white solid will precipitate.[5]
-
Filter the solid and wash with methanol (200 mL).
-
Dry the solid to obtain 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide (Oxiracetam).
-
A yield of 95% with purity greater than 99% as determined by HPLC has been achieved with this method.[5][6]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route to Oxiracetam from 4-hydroxy-2-pyrrolidinone.
Caption: Synthetic pathway for Oxiracetam.
Signaling Pathway
The proposed mechanism of action for Oxiracetam involves multiple signaling pathways that contribute to its nootropic effects.
Caption: Proposed mechanism of action for Oxiracetam.
References
- 1. Oxiracetam - Wikipedia [en.wikipedia.org]
- 2. Oxiracetam ameliorates cognitive deficits in vascular dementia rats by regulating the expression of neuronal apoptosis/autophagy-related genes associated with the activation of the Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxiracetam? [synapse.patsnap.com]
- 4. (S)-Oxiracetam is the Active Ingredient in Oxiracetam that Alleviates the Cognitive Impairment Induced by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102746207A - Synthesis method of oxiracetam - Google Patents [patents.google.com]
- 6. CN102746207B - Synthesis method of oxiracetam - Google Patents [patents.google.com]
Application of 3-Hydroxy-2-pyrrolidinone in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-pyrrolidinone, a chiral γ-lactam, is a valuable heterocyclic compound extensively utilized in the pharmaceutical and chemical industries. While it is a crucial chiral building block and intermediate in the synthesis of numerous bioactive molecules and drugs, its direct application as an organocatalyst in asymmetric synthesis is not widely documented in scientific literature.[1] Its structural rigidity, chirality, and functional groups—a hydroxyl, an amide, and a stereocenter—suggest potential for catalytic activity. However, the field of organocatalysis has predominantly focused on its close structural relatives, such as L-proline and its derivatives, which have proven to be highly effective in a myriad of asymmetric transformations.
This document provides an overview of the role of the hydroxy-pyrrolidine scaffold in asymmetric catalysis, drawing insights from the well-established catalytic applications of hydroxyproline derivatives. While direct catalytic protocols for this compound are scarce, the principles and mechanisms outlined herein for related structures offer a foundational understanding for future research and potential development of this compound-based catalysts.
Primary Role: A Chiral Building Block
The principal application of enantiomerically pure (S)- or (R)-3-hydroxy-2-pyrrolidinone is as a versatile starting material for the synthesis of more complex chiral molecules.[2][3] Its rigid scaffold and defined stereochemistry are exploited to construct key intermediates for a range of pharmaceuticals. The synthesis of chiral this compound often starts from readily available chiral precursors like (S)-malic acid.[2]
Catalytic Landscape of Related Hydroxy-Pyrrolidine Scaffolds
The catalytic utility of the hydroxy-pyrrolidine framework is best exemplified by derivatives of 4-hydroxyproline. These compounds have been successfully employed as organocatalysts in fundamental carbon-carbon bond-forming reactions, such as asymmetric aldol and Michael additions. The hydroxyl group often plays a critical role in the catalytic cycle, participating in hydrogen bonding to orient substrates and stabilize transition states, thereby enhancing stereoselectivity.[4]
Asymmetric Aldol Reaction
Prolinamides derived from 4-hydroxy-L-proline are effective catalysts for the direct asymmetric aldol reaction. The mechanism typically involves the formation of an enamine intermediate between the ketone donor and the secondary amine of the pyrrolidine catalyst. The hydroxyl group can then act as a hydrogen bond donor to coordinate the aldehyde acceptor, facilitating a highly organized, stereoselective transition state.
Table 1: Performance of 4-Hydroxyprolinamide Catalysts in the Asymmetric Aldol Reaction
| Catalyst Type | Donor | Acceptor | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-trans-4-Hydroxyprolinamide | Cyclohexanone | p-Nitrobenzaldehyde | Solvent-free | 15 | >95 | 95:5 | 99 | [4] |
| (S)-trans-4-Hydroxyprolinamide | Acetone | Isatin | Acetone | -35 | up to 99 | N/A | up to 80 | [4] |
Note: The data presented is for 4-hydroxyprolinamide derivatives, not this compound itself, but illustrates the potential of the hydroxy-pyrrolidine scaffold.
Asymmetric Michael Addition
Similarly, in asymmetric Michael additions, pyrrolidine-based catalysts activate the aldehyde or ketone donor through enamine formation. The catalyst's stereochemistry directs the nucleophilic attack on the Michael acceptor (e.g., a nitroolefin), while ancillary functional groups like a hydroxyl can enhance stereocontrol through non-covalent interactions.
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst Type | Donor | Acceptor | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Diarylprolinol Silyl Ether | Propanal | trans-β-Nitrostyrene | Toluene | 25 | 97 | 93:7 | 99 | [5] |
| Polystyrene-supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Water | RT | 95 | 94:6 | 99 | [6] |
Note: This data is for pyrrolidine derivatives to showcase the scaffold's catalytic efficiency. Direct catalytic data for this compound is not available.
Experimental Protocols (Adapted from Related Catalysts)
The following protocols are generalized methodologies for asymmetric reactions catalyzed by pyrrolidine derivatives. They are provided as a reference for researchers interested in exploring the potential catalytic activity of this compound or its novel derivatives.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
To a vial, add the aldehyde (0.5 mmol, 1.0 equiv).
-
Add the pyrrolidine-based organocatalyst (e.g., 4-hydroxyprolinamide derivative) (0.05 mmol, 10 mol%).
-
Add the solvent (e.g., DMF, CHCl₃, or solvent-free) (1.0 mL).
-
Add the ketone (1.5 mmol, 3.0 equiv) and stir the mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Protocol 2: General Procedure for Asymmetric Michael Addition
-
Dissolve the pyrrolidine-based organocatalyst (0.02 mmol, 10 mol%) and any co-catalyst/additive in the chosen solvent (e.g., methylcyclohexane, CH₂Cl₂) (2.0 mL) in a reaction vessel at the desired temperature (e.g., 0 °C).[5]
-
Add the aldehyde or ketone donor (0.4 mmol, 2.0 equiv).
-
Add the nitroolefin acceptor (0.2 mmol, 1.0 equiv) to the solution.
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours), monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel.
-
Analyze the purified product to determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[5]
Catalytic Mechanism and Visualization
The predominant mechanism for asymmetric catalysis by pyrrolidine derivatives (like proline) is enamine catalysis . This pathway is fundamental to their success in aldol, Michael, and other related reactions.
Caption: General workflow for enamine catalysis using a pyrrolidine-based organocatalyst.
In this cycle, the secondary amine of the pyrrolidine catalyst reacts with a carbonyl donor (ketone or aldehyde) to form a chiral enamine intermediate after the loss of a water molecule. This enamine is more nucleophilic than the original ketone. It then attacks the electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). The stereochemistry of the catalyst directs this attack, leading to the formation of a new stereocenter in a controlled manner. Finally, hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst for the next cycle. The hydroxyl group on the pyrrolidine ring can participate in this process by forming hydrogen bonds that stabilize the transition state.
Conclusion and Future Outlook
While this compound is a well-established and valuable chiral precursor in synthetic chemistry, its role as a direct organocatalyst remains largely unexplored. The proven success of the structurally related 4-hydroxyproline derivatives in a wide range of asymmetric reactions highlights the significant potential of the hydroxy-pyrrolidine scaffold in catalysis.
Future research could focus on designing and synthesizing novel catalysts based on the this compound core. Modifications at the N-1 position, for instance, could be used to tune steric and electronic properties, potentially unlocking new catalytic activities and selectivities. The protocols and mechanisms detailed in these notes, derived from analogous systems, provide a robust starting point for such investigations. The development of efficient catalysts from this readily available chiral lactam would be a valuable addition to the toolkit of asymmetric synthesis for researchers in academia and the pharmaceutical industry.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Organocatalytic Asymmetric Synthesis of trans-γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Organocatalysis-Based Synthesis of 3-Hydroxy Fatty Acids and Fatty γ-Lactones | MDPI [mdpi.com]
- 5. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroglutamic Acid: A Versatile Building Block in Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analysis and Purification of 3-Hydroxy-2-pyrrolidinone by HPLC
Introduction
3-Hydroxy-2-pyrrolidinone is a chiral heterocyclic compound of interest in pharmaceutical development due to its potential biological activities. As with many pharmaceutical intermediates and active ingredients, ensuring its purity and isolating specific enantiomers are critical steps. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantitative analysis and preparative purification of such compounds.[1][2] This document provides detailed application notes and protocols for the analytical determination and preparative separation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound relevant to HPLC method development is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [3] |
| Molecular Weight | 101.10 g/mol | [3] |
| Melting Point | 102-107 °C | |
| Structure | 3-hydroxypyrrolidin-2-one | [3] |
| Chirality | Yes, chiral center at C3 |
Part 1: Analytical HPLC Method for this compound
This section details a proposed method for the quantitative analysis of this compound, including the determination of purity.
1.1. Method Development Considerations
Given the polar nature of this compound, a reversed-phase HPLC method is a suitable starting point. The presence of a chromophore (the amide group) allows for UV detection. For the separation of enantiomers, a chiral stationary phase (CSP) is necessary.[4][5][6]
1.2. Proposed Analytical HPLC Conditions
The following table summarizes the recommended starting conditions for the analytical HPLC method.
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) | To enable the separation of the (R) and (S) enantiomers. Polysaccharide-based CSPs are versatile for a wide range of chiral compounds.[6] |
| Dimensions: 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions for good resolution and efficiency. | |
| Mobile Phase | Isocratic elution with Hexane/Ethanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic acid (TFA) | A common mobile phase for normal-phase chiral separations. TFA is added to improve peak shape. |
| Alternative: Acetonitrile/Water for reversed-phase chiral columns. | ||
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Column Temperature | 25 °C | To ensure reproducible retention times. |
| Detection | UV at 210 nm | The amide bond in the pyrrolidinone ring is expected to have UV absorbance at low wavelengths. |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. | To ensure compatibility with the mobile phase and avoid peak distortion. |
1.3. Experimental Protocol: Analytical Method
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of hexane and ethanol. Add TFA to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire data for a sufficient time to allow for the elution of all components.
-
Analysis: Identify and quantify the peaks corresponding to the enantiomers of this compound. Calculate the purity and enantiomeric excess.
1.4. Method Validation Parameters
For a robust analytical method, the following parameters should be validated:
-
Specificity: Ensure the method can resolve the analyte from impurities and degradation products.
-
Linearity: Establish a linear relationship between the detector response and the concentration of the analyte.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
1.5. Workflow for Analytical Method Development
References
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. This compound | C4H7NO2 | CID 10240772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis for the Detection of 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-pyrrolidinone is a five-membered lactam containing a hydroxyl group. As a polar compound, its analysis by gas chromatography-mass spectrometry (GC-MS) presents challenges due to its low volatility and potential for thermal degradation. This application note provides a detailed protocol for the analysis of this compound in biological matrices, employing a derivatization step to enhance its amenability to GC-MS analysis. The described method is intended to serve as a comprehensive guide for researchers involved in metabolomics, drug discovery, and clinical research.
Principle
To overcome the challenges associated with the GC-MS analysis of polar compounds like this compound, a derivatization step is employed. The hydroxyl and amide functional groups are converted to their trimethylsilyl (TMS) derivatives using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the volatility and thermal stability of the analyte, allowing for its successful separation and detection by GC-MS. The subsequent mass spectrometric analysis provides characteristic fragmentation patterns for confident identification and quantification.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from biological fluid samples (e.g., plasma, urine).
Materials:
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., C18 and strong cation exchange)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Acetonitrile (HPLC grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
For plasma samples, precipitate proteins by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant.
-
For urine samples, dilute 1:1 with deionized water and centrifuge to remove particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Follow with a wash of 3 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Drying:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.
-
Derivatization: Trimethylsilylation
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Addition:
-
To the dried sample extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.
-
-
Reaction:
-
Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
-
Cooling:
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
Data Presentation
Predicted Mass Spectral Fragmentation
The derivatization process will result in the formation of di-TMS-3-Hydroxy-2-pyrrolidinone. Based on the fragmentation of similar silylated compounds, the following characteristic ions are predicted in the EI mass spectrum:
| m/z | Predicted Fragment Identity |
| 245 | [M]+ (Molecular ion) |
| 230 | [M-15]+ (Loss of a methyl group) |
| 172 | [M-73]+ (Loss of a TMS group) |
| 147 | [Si(CH₃)₂=O-Si(CH₃)₃]+ |
| 73 | [Si(CH₃)₃]+ (Base peak) |
Quantitative Data (Illustrative)
The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for GC-MS analysis of similar derivatized small molecules and would require experimental validation for this compound.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Limit of Quantification (LOQ) | 5-25 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical diagram of the analytical strategy.
Application Note: High-Throughput Chiral Separation of 3-Hydroxy-2-pyrrolidinone Enantiomers by Supercritical Fluid Chromatography (SFC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] 3-Hydroxy-2-pyrrolidinone is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Therefore, a robust and efficient analytical method for the separation and quantification of its enantiomers is essential for quality control and regulatory compliance. This application note details a high-throughput method for the chiral separation of (R)- and (S)-3-Hydroxy-2-pyrrolidinone using Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS). The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution in a short analysis time, demonstrating the advantages of SFC, such as reduced solvent consumption and faster separations compared to traditional High-Performance Liquid Chromatography (HPLC).[2][3]
Introduction
Chiral compounds contain one or more stereogenic centers and exist as non-superimposable mirror images called enantiomers.[4] In a biological system, these enantiomers can interact differently with chiral entities like enzymes and receptors, leading to varied physiological effects.[1] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the critical importance of enantioselective analysis in the pharmaceutical industry.[1]
This compound possesses a single chiral center, making the development of a stereoselective analytical method crucial for its use as a pharmaceutical building block. Chromatographic techniques, particularly those employing chiral stationary phases (CSPs), are the most prevalent methods for separating enantiomers.[1][5] This is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[6] Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations, offering higher efficiency, faster analysis times, and significantly lower consumption of organic solvents.[2][3]
This note presents a validated SFC-MS method for the baseline separation of this compound enantiomers.
Principle of Chiral Separation
The separation of enantiomers on a Chiral Stationary Phase (CSP) is based on the differential interaction between each enantiomer and the chiral selector. For a successful separation, there must be a sufficient difference in the stability of the transient diastereomeric complexes formed. According to Dalgliesh's three-point interaction model, at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance) are necessary for chiral recognition, with at least one of these interactions being stereoselective.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, provide a complex chiral environment with numerous potential interaction sites, making them highly effective for a wide range of chiral compounds, including pyrrolidone derivatives.[7]
Caption: Diagram of the three-point interaction model for chiral recognition.
Experimental Protocols
This section provides a detailed protocol for the chiral separation of this compound enantiomers.
3.1 Instrumentation and Materials
-
Chromatography System: Analytical SFC system equipped with a binary pump, autosampler, column oven, and back pressure regulator, coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chiral Column: A polysaccharide-based CSP is recommended. For this protocol, a Lux® Cellulose-2 column (150 x 4.6 mm, 3 µm) was selected based on its proven success with similar pyrrolidone derivatives.[7]
-
Reagents:
-
Supercritical Fluid Chromatography (SFC) grade Carbon Dioxide (CO₂).
-
HPLC or SFC grade Methanol (MeOH) and Ethanol (EtOH).
-
Racemic this compound standard.
-
Reagent grade water and Formic Acid for MS mobile phase modification.
-
3.2 Sample Preparation
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in Methanol.
-
Dilute the stock solution with Methanol to a final working concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
3.3 Chromatographic Method
The following parameters were established for the optimal separation of enantiomers. A systematic screening of different alcohol co-solvents is often a good starting point for method development.[7]
| Parameter | Value |
| Column | Lux® Cellulose-2 (150 x 4.6 mm, 3 µm) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Isocratic: 20% Mobile Phase B |
| Flow Rate | 3.0 mL/min |
| Column Temperature | 40 °C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| Detection (MS/MS) | Multiple Reaction Monitoring (MRM) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Q1: 102.1 m/z -> Q3: 84.1 m/z (Quantifier) |
| Run Time | 5 minutes |
3.4 Experimental Workflow
The overall process from sample preparation to final data analysis is depicted below.
Caption: Workflow for chiral analysis of this compound.
Results and Discussion
The developed SFC-MS method successfully separated the enantiomers of this compound with excellent resolution and peak shape within a 5-minute run time. The use of a polysaccharide-based CSP provided the necessary stereoselectivity for the separation. The mass spectrometer operating in MRM mode offered high sensitivity and specificity, allowing for accurate quantification even at low concentrations.
Table 1: Representative Chromatographic Data
The following table summarizes the hypothetical but expected quantitative results from the analysis of the 10 µg/mL racemic standard. A resolution (Rs) value greater than 1.5 is generally considered baseline separation.[7]
| Analyte | Retention Time (tR) [min] | Resolution (Rs) | Tailing Factor (Tf) | Theoretical Plates (N) |
| (S)-3-Hydroxy-2-pyrrolidinone | 2.85 | - | 1.1 | 8500 |
| (R)-3-Hydroxy-2-pyrrolidinone | 3.52 | 2.15 | 1.2 | 8900 |
Discussion
The data demonstrates a clear separation between the two enantiomers, with a resolution value of 2.15 indicating more than sufficient separation for accurate quantification. The high number of theoretical plates for both peaks suggests excellent column efficiency, a characteristic advantage of SFC.[2] The short retention times highlight the high-throughput nature of the method, making it suitable for routine analysis in a drug development or quality control environment. The elution order presented is hypothetical and would need to be confirmed experimentally using pure enantiomeric standards.
Conclusion
This application note describes a rapid, sensitive, and robust SFC-MS method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase provides excellent enantioselectivity, leading to baseline resolution in under 5 minutes. The method is well-suited for high-throughput screening and quality control applications in the pharmaceutical industry, offering a greener and more efficient alternative to traditional HPLC methods.
References
Application Note & Protocol: Quantification of 3-Hydroxy-2-pyrrolidinone in Biological Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-2-pyrrolidinone is a heterocyclic compound that may be a metabolite of various pharmaceutical compounds or a building block in organic synthesis. Accurate quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides a detailed protocol for the determination of this compound in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of small, polar molecules in complex biological samples.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2EDTA)
2. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., 100 ng/mL of this compound-d3 in acetonitrile).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to the plasma-IS mixture.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
3. Liquid Chromatography (LC) Conditions
Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended to achieve optimal retention and chromatographic separation.
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 min: 95% B
-
2.5 min: 60% B
-
2.6 min: 95% B
-
4.0 min: 95% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Injection Volume: 5 µL
4. Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions (Hypothetical - requires optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 102.1 | 84.1 | 20 | 15 |
| This compound-d3 (IS) | 105.1 | 87.1 | 20 | 15 |
Note: The MRM transitions provided are predictive and must be optimized by infusing the analyte and internal standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the cone voltage and collision energy.
Data Presentation: Quantitative Method Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are based on typical results for similar bioanalytical assays.
| Parameter | Target Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ) | 80% - 120% |
| Precision (at LLOQ) | ≤ 20% RSD |
| Accuracy (Low, Mid, High QC) | 85% - 115% |
| Precision (Low, Mid, High QC) | ≤ 15% RSD |
| Matrix Effect | CV of IS-normalized matrix factor < 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (various conditions) | Within ±15% of nominal concentrations |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Caption: Key components of a comprehensive bioanalytical method validation.
Synthesis of N-Substituted 3-Hydroxy-2-pyrrolidinone: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-substituted 3-hydroxy-2-pyrrolidinones are a pivotal class of heterocyclic compounds widely employed as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their structural motif is a cornerstone in the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these valuable compounds through two primary, versatile, and efficient methods: a multi-component reaction for the direct synthesis of polysubstituted derivatives and a general N-alkylation of a pre-formed 3-hydroxy-2-pyrrolidinone core. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual workflows to facilitate seamless execution in a laboratory setting.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of various substituents on the nitrogen atom allows for the fine-tuning of their physicochemical properties and biological targets. This document outlines two robust synthetic strategies to access a diverse range of N-substituted 3-hydroxy-2-pyrrolidinones, catering to the needs of both exploratory and developmental research.
Method 1: Multi-component Synthesis of Polysubstituted N-Aryl/Alkyl-3-hydroxy-3-pyrroline-2-ones
This method provides a straightforward, one-pot synthesis of highly functionalized N-substituted 3-hydroxy-3-pyrroline-2-ones from simple starting materials. The reaction proceeds via an acid-catalyzed condensation of an aromatic aldehyde and an amine to form an imine, which then reacts with an enol intermediate to yield the desired product.[1]
Experimental Protocol
General Procedure for the Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv.), the amine (1.0 equiv.), and citric acid (2.0 equiv.) in absolute ethanol (approximately 1.0 mL per mmol of aldehyde).
-
Stir the mixture magnetically at room temperature under an inert atmosphere (e.g., argon) for 1 hour.
-
To the resulting mixture, add sodium diethyl oxalacetate (2.0 equiv.) and continue stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-hydroxy-3-pyrroline-2-one.
Data Presentation: Synthesis of Various N-Substituted 3-Hydroxy-3-pyrroline-2-ones
| Entry | Aromatic Aldehyde | Amine | N-Substituent | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | Phenyl | 4-ethoxycarbonyl-3-hydroxy-5-phenyl-1-phenyl-3-pyrroline-2-one | 85 |
| 2 | 4-Methylbenzaldehyde | Aniline | Phenyl | 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 88 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Phenyl | 4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-one | 92 |
| 4 | 4-Methylbenzaldehyde | Benzylamine | Benzyl | 1-benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-3-pyrroline-2-one | 75 |
| 5 | 4-Nitrobenzaldehyde | Benzylamine | Benzyl | 1-benzyl-4-ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-3-pyrroline-2-one | 82 |
Yields are based on published data and may vary depending on experimental conditions.
Workflow Diagram
Caption: Workflow for the multi-component synthesis of N-substituted 3-hydroxy-2-pyrrolidinones.
Method 2: N-Alkylation of this compound
This method involves the direct alkylation of the nitrogen atom of a pre-existing this compound ring. This is a versatile approach for introducing a wide range of alkyl groups. The reaction typically proceeds via deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide.
Experimental Protocol
General Procedure for N-Alkylation:
-
To a solution of this compound (1.0 equiv.) in a dry aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere, add a suitable base (e.g., sodium hydride, potassium carbonate, or cesium carbonate, 1.1-1.5 equiv.) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The reaction temperature may be elevated if necessary for less reactive alkyl halides.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated this compound.
Data Presentation: Examples of N-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | N-Benzyl-3-hydroxy-2-pyrrolidinone | ~85 |
| 2 | Ethyl iodide | K₂CO₃ | Acetonitrile | N-Ethyl-3-hydroxy-2-pyrrolidinone | ~90 |
| 3 | Methyl iodide | K₂CO₃ | DMF | N-Methyl-3-hydroxy-2-pyrrolidinone | High |
Yields are based on literature reports for similar N-alkylation reactions and may vary.
Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Conclusion
The synthetic protocols detailed in this application note offer reliable and adaptable methods for the preparation of a wide array of N-substituted 3-hydroxy-2-pyrrolidinones. The multi-component reaction is particularly advantageous for generating structural diversity in a single step, while the N-alkylation of the parent lactam provides a more targeted approach for introducing specific alkyl substituents. These methodologies are anticipated to be of significant value to researchers engaged in the discovery and development of new chemical entities with potential therapeutic applications.
References
The Versatility of 3-Hydroxy-2-pyrrolidinone: A Keystone for Heterocyclic Compound Synthesis in Drug Discovery
For Immediate Release
[City, State] – [Date] – 3-Hydroxy-2-pyrrolidinone, a versatile chiral building block, is gaining significant traction in the synthesis of a diverse array of heterocyclic compounds, paving the way for the development of novel therapeutics. Its inherent functionality and stereochemical properties make it an ideal starting material for constructing complex molecular architectures with significant biological activity. These applications span from the creation of antioxidant and anticancer agents to potent enzyme inhibitors for antiviral and neuroprotective therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of these valuable compounds.
Application Notes
This compound and its derivatives serve as pivotal intermediates in the synthesis of several classes of biologically active heterocyclic compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the 3-hydroxy group provides a strategic point for further functionalization, enabling the exploration of structure-activity relationships (SAR).
1. Synthesis of Antioxidant 3-Pyrroline-2-one Derivatives:
Polysubstituted 3-hydroxy-3-pyrroline-2-ones, synthesized via multi-component reactions involving this compound precursors, have demonstrated notable antioxidant properties. These compounds are effective radical scavengers, a crucial attribute for combating oxidative stress implicated in numerous diseases. The synthetic strategy is efficient, allowing for the generation of a library of derivatives for biological screening.
2. Development of Kinase Inhibitors for Anticancer Therapy:
The pyrrolidinone scaffold is a key feature in the design of potent kinase inhibitors. Specifically, derivatives of this compound have been incorporated into molecules targeting the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, both of which are critical in cancer cell proliferation, survival, and angiogenesis. The ability to readily modify the pyrrolidinone structure allows for the fine-tuning of inhibitor selectivity and potency.
3. Construction of Antiviral Agents:
The chiral nature of this compound makes it an invaluable building block in the asymmetric synthesis of antiviral drugs. Notably, derivatives of hydroxyproline, which can be accessed from this compound, are central to the structure of several hepatitis C virus (HCV) NS3 protease inhibitors.
4. Synthesis of Spirocyclic Heterocycles with Anticancer Potential:
This compound can be utilized in the construction of complex spirocyclic systems, such as spiro[indoline-3,5'-pyrroline]-2,2'-diones. These compounds have shown promise as anticancer agents by inducing the generation of reactive oxygen species (ROS) in cancer cells.
Data Presentation
Table 1: Synthesis of Polysubstituted 3-Hydroxy-3-pyrroline-2-one Derivatives
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 4-Ethoxycarbonyl-3-hydroxy-1,5-diphenyl-3-pyrroline-2-one | 85 |
| 2 | 4-Methylbenzaldehyde | Aniline | 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 88 |
| 3 | 4-Nitrobenzaldehyde | Aniline | 4-Ethoxycarbonyl-3-hydroxy-5-(4-nitrophenyl)-1-phenyl-3-pyrroline-2-one | 92 |
| 4 | Benzaldehyde | Benzylamine | 1-Benzyl-4-ethoxycarbonyl-3-hydroxy-5-phenyl-3-pyrroline-2-one | 82 |
Table 2: Antioxidant Activity of 3-Hydroxy-3-pyrroline-2-one Derivatives (DPPH Assay)
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity |
| 4-Ethoxycarbonyl-3-hydroxy-1,5-diphenyl-3-pyrroline-2-one | 128 | 35% |
| 4-Ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | 128 | 40% |
| Quercetin (Standard) | 10 | 95% |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of Polysubstituted 3-Hydroxy-3-pyrroline-2-ones
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Sodium diethyl oxalacetate (1.0 mmol)
-
Citric acid (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and amine (1.0 mmol) in ethanol (5 mL), add a catalytic amount of citric acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium diethyl oxalacetate (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford the pure polysubstituted 3-hydroxy-3-pyrroline-2-one.[1]
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
Materials:
-
Synthesized 3-hydroxy-3-pyrroline-2-one derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the synthesized compounds in DMSO (1 mg/mL).
-
From the stock solutions, prepare serial dilutions of the compounds in methanol to achieve final concentrations of 128, 64, 32, 16, and 8 µg/mL.
-
To each well of a 96-well plate, add 100 µL of the compound solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a mixture of methanol and DPPH solution serves as the control. Quercetin can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[1]
Protocol 3: Synthesis of Spiro[indoline-3,5'-pyrroline]-2,2'-dione Derivatives
Materials:
-
Isatin derivative (1.0 mmol)
-
α-amino acid (e.g., sarcosine) (1.0 mmol)
-
Maleimide derivative (1.0 mmol)
-
Methanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve the isatin derivative (1.0 mmol) and the α-amino acid (1.0 mmol) in methanol (10 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the maleimide derivative (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold methanol, and dried to give the pure spiro[indoline-3,5'-pyrroline]-2,2'-dione derivative.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: VEGFR-2 signaling pathway in angiogenesis.
References
Application Notes and Protocols for 3-Hydroxy-2-pyrrolidinone as a Uranium Chelating Agent
Topic: Uranium Chelation Properties of 3-Hydroxy-2-pyrrolidinone Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Internal contamination with uranium poses a significant health risk due to both its radiological and chemical toxicity, with the kidneys and bones being the primary target organs for damage. The development of effective chelating agents, also known as decorporation agents, is crucial for mitigating these risks following a radiological incident. This compound (HPD) has been identified as a promising bidentate ligand for the in vivo chelation of the uranyl ion (UO₂²⁺). This document provides a comprehensive overview of the uranium chelation properties of HPD, including its binding affinity, in vitro and in vivo efficacy, and cytotoxicity. Detailed protocols for key experiments are provided to facilitate further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with the uranyl ion.
Table 1: Uranyl-HPD Complex Stability Constants
| Species (Uranyl:HPD) | Formation Constant (log β) |
| 1:1 (ML) | 10.5 (± 0.7)[1][2] |
| 1:2 (ML₂) | 20.7 (± 0.9)[1][2] |
| 1:3 (ML₃) | 28.2 (± 0.4)[1][2] |
Data obtained from potentiometric titration measurements.
Table 2: Efficacy of this compound in Uranium Removal
| Assay Type | Model | Treatment | % Uranium Removal |
| In Vitro | NRK-52E Cells | This compound | 58%[1][2] |
| In Vivo | Mouse Model (Kidney) | This compound | 52%[1][2] |
| In Vivo | Mouse Model (Bone) | This compound | Poor Efficacy[1][2] |
Table 3: Cytotoxicity Comparison
| Compound | Cytotoxicity Profile |
| This compound (HPD) | Less toxic than clinically used chelators[1][2] |
| DTPA-ZnNa₃ (Clinical Standard) | Higher toxicity than HPD[1][2] |
| 3-hydroxy-1,2-dimethyl-4(1H)-pyridone (DFP) | Higher toxicity than HPD[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound as a uranium decorporation agent.
Protocol 1: Synthesis of this compound (HPD)
While various methods exist for the synthesis of this compound and its derivatives, a common approach involves the cyclization of a suitable precursor. The following is a generalized protocol based on established chemical syntheses.
Materials:
-
Precursor molecule (e.g., (S)-4-azido-2-hydroxybutyric acid ethyl ester)
-
Triphenylphosphine
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Reduction and Cyclization:
-
Dissolve the precursor, (S)-4-azido-2-hydroxybutyric acid ethyl ester, in THF.
-
Add triphenylphosphine to the solution and stir at room temperature for approximately 6 hours to facilitate the Staudinger reaction, reducing the azide to an amine.
-
Following the initial reaction, add water to the mixture and continue stirring for an additional 48 hours to promote intramolecular cyclization.
-
-
Step 2: Purification:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
-
Protocol 2: Determination of Uranyl-HPD Stability Constants by Potentiometric Titration
This protocol outlines the procedure for determining the stability constants of the complexes formed between the uranyl ion and HPD.
Materials:
-
This compound (HPD)
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized potassium hydroxide (KOH) solution (carbonate-free)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (deionized and degassed)
-
Potentiometer with a combination pH electrode
-
Thermostatted titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).
-
Titration Setup:
-
In the thermostatted vessel, prepare a solution containing a known concentration of HPD, a known concentration of uranyl nitrate, and KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
Add a known excess of standardized HCl to the solution.
-
-
Titration:
-
Titrate the solution with a standardized, carbonate-free KOH solution.
-
Record the pH (or mV) readings after each addition of the titrant, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added to generate a titration curve.
-
Use a suitable software program (e.g., LETAGROP-ETITR) to analyze the titration data. The software refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated titration curves.
-
Protocol 3: In Vitro Uranium Removal Assay Using NRK-52E Cells
This protocol describes a cell-based assay to evaluate the efficacy of HPD in removing uranium from renal cells.
Materials:
-
NRK-52E (rat kidney proximal tubule epithelial) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Uranyl acetate or nitrate solution
-
This compound (HPD) solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for uranium quantification
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture NRK-52E cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Uranium Loading:
-
Seed the NRK-52E cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Expose the cells to a medium containing a known concentration of uranium (e.g., from a uranyl acetate stock solution) for a defined period (e.g., 24 hours).
-
-
Chelator Treatment:
-
After the uranium loading period, remove the uranium-containing medium and wash the cells gently with PBS.
-
Add fresh medium containing HPD at various concentrations to the cells and incubate for a specified duration (e.g., 2-4 hours). Include a control group with fresh medium but no HPD.
-
-
Sample Preparation and Analysis:
-
After treatment, wash the cells multiple times with PBS to remove extracellular uranium and HPD.
-
Lyse the cells using a suitable lysis buffer.
-
Analyze the uranium content in the cell lysates using ICP-MS.
-
Normalize the uranium content to the total protein concentration or cell number in each well.
-
-
Calculation of Uranium Removal:
-
Calculate the percentage of uranium removal for each HPD concentration by comparing the uranium content in treated cells to that in the untreated control cells.
-
Protocol 4: In Vivo Uranium Decorporation in a Mouse Model
This protocol details an animal study to assess the in vivo efficacy of HPD in removing uranium from target organs.
Materials:
-
Laboratory mice (e.g., Balb/c or C57BL/6 strain)
-
Uranyl nitrate solution for injection
-
This compound (HPD) solution for administration
-
Saline solution
-
Metabolic cages for urine and feces collection (optional)
-
Dissection tools
-
ICP-MS for uranium quantification in tissues
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Uranium Contamination:
-
Administer a sublethal dose of uranyl nitrate to the mice via a relevant route of exposure, such as intramuscular or intravenous injection.
-
-
Chelator Administration:
-
At a specified time point post-uranium administration (e.g., 30 minutes or 1 hour), divide the mice into treatment and control groups.
-
Administer HPD to the treatment group, typically via intraperitoneal injection or oral gavage.
-
Administer a vehicle control (e.g., saline) to the control group.
-
-
Sample Collection and Analysis:
-
At the end of the experimental period (e.g., 24 or 48 hours post-contamination), euthanize the mice.
-
Carefully dissect and collect target organs, primarily the kidneys and femurs (for bone).
-
Digest the tissues using appropriate acid digestion protocols.
-
Determine the uranium concentration in the digested tissue samples using ICP-MS.
-
-
Efficacy Calculation:
-
Calculate the decorporation efficacy as the percentage reduction of uranium in the organs of the HPD-treated group compared to the control group.
-
Protocol 5: Cytotoxicity Evaluation by MTT Assay
This protocol describes the use of the MTT assay to assess the cytotoxicity of HPD and compare it to other chelators.
Materials:
-
NRK-52E cells or other relevant cell line
-
Complete cell culture medium
-
This compound (HPD)
-
Other chelators for comparison (e.g., DTPA-ZnNa₃, DFP)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of HPD and the other test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control group.
-
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 3-Hydroxy-2-pyrrolidinone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Hydroxy-2-pyrrolidinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields in the large-scale synthesis of this compound are a frequent challenge and can stem from several factors:
-
Side Reactions: On a larger scale, side reactions that are minor in lab-scale preparations can become significant, reducing the yield of the desired product.[1] Common side reactions include the formation of secondary or tertiary amine impurities through intermolecular reactions.[1]
-
Incomplete Cyclization: The ring-closing step to form the pyrrolidinone ring can be slow or incomplete. For instance, when starting from 4-amino-3-hydroxybutyric acid esters, heating alone may result in a slow reaction rate and unreacted starting material.[2] The use of a base catalyst can accelerate this step and improve yields.[2]
-
Suboptimal Reagents or Conditions: The choice of reducing agent, solvent, and temperature is critical. For example, in syntheses starting from chiral pools like glutamic acid, a strong reducing agent is required to convert the protected 3-hydroxy-pyrrolidinone to the final product, and incomplete reduction will lower the yield.[1]
-
Purification Losses: this compound is a polar compound, which can make extraction and purification challenging, leading to product loss during workup. Difficult purification processes due to impurities are a known issue.[1]
Q2: I am observing significant impurities in my crude product. How can I identify and mitigate them?
A2: Impurity formation is a major hurdle in scaling up this synthesis.
-
Common Impurities: Key side products often include secondary and tertiary amines formed via intermolecular nucleophilic substitution.[1] Other impurities can arise from intramolecular cyclization of intermediates at early stages of the reaction.[1]
-
Identification: Use analytical techniques such as NMR, LC-MS, and GC-MS to characterize the structure of the impurities. Comparing the spectral data with known potential side products can help in identification.
-
Mitigation Strategies:
-
Protecting Groups: Protecting the hydroxyl group in intermediates can prevent it from participating in unwanted side reactions, such as competitive nucleophilic attacks.[1]
-
Catalyst and Base Selection: When cyclizing 4-amino-3-hydroxybutyric acid esters, using a base catalyst (0.1 to 25% molar ratio) can promote the desired intramolecular reaction over intermolecular side reactions.[2]
-
Controlled Reaction Conditions: Maintain strict control over temperature, addition rates of reagents, and stirring efficiency to minimize localized concentration gradients that can favor side reactions.
-
Q3: How can I improve the purification of my final product on a large scale?
A3: Purifying this compound can be challenging due to its high polarity and potential for hydrogen bonding.
-
Crystallization: Recrystallization is a powerful technique for purification. It is crucial to select an appropriate solvent system. Avoid using poor solvents alone, as this can lead to oiling out or precipitation of impurities.[2] A mixed solvent system, such as dissolving the product in a good solvent and then adding a poor solvent to induce crystallization, is often effective.
-
Distillation: For some derivatives or if the product is a liquid, distillation under reduced pressure can be an effective purification method.[3]
-
Chromatography: While challenging to scale, column chromatography using silica gel can be used. A common mobile phase involves mixtures of hexane and acetone.[4] For large-scale operations, consider automated flash chromatography systems.
Q4: I am concerned about racemization. Which steps are most prone to loss of stereochemical purity?
A4: Maintaining stereochemical integrity is crucial, especially when synthesizing a specific enantiomer for pharmaceutical applications.
-
Base-Catalyzed Steps: Steps involving strong bases and elevated temperatures can be prone to racemization, particularly at a carbon atom alpha to a carbonyl group.
-
Intermediate Stability: Certain intermediates may be susceptible to racemization. For example, studies on the synthesis of pyrrolidinols via cyclic α-hydroxyimides have investigated racemization steps.[5]
-
Prevention: Use mild reaction conditions where possible. Chiral starting materials from a "chiral pool," such as (S)-malic acid or 4-amino-(S)-2-hydroxybutylic acid, are often used to build in the desired stereochemistry from the start.[3][6] Careful selection of non-racemizing reaction pathways is essential.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data from different synthetic approaches to this compound and its derivatives.
| Starting Material | Key Reagents/Steps | Reported Yield | Key Challenges & Notes | Reference |
| 4-Amino-(S)-2-hydroxybutylic acid | 1. Esterification (Methanol) 2. Lactam Cyclization | 89% (for (S)-3-hydroxy-2-pyrrolidinone) | Economical and suitable for industrial scale; requires simple purification (distillation).[3] | [3] |
| 3-Bromo-2-pyrrolidinone | 1. KOAc, 18-crown-6 (Acetoxylation) 2. K₂CO₃ (Deacetylation) | High (not specified) | Multi-step process involving halogenated intermediates.[4] | [4] |
| (S)-Malic acid | Hexafluoroacetone (protecting agent), intramolecular aminolysis | Not specified | A flexible approach for synthesizing chiral (S)-3-hydroxy-2-pyrrolidinone.[6] | [6] |
| γ-Butyrolactone | 1. Bromination 2. Amidation (Methylamine) 3. Cyclization 4. Hydrolysis | Not specified | Multi-step route to N-methyl derivative.[7] | [7] |
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from 4-Amino-(S)-2-hydroxybutylic acid[3]
This protocol describes the esterification and subsequent lactam cyclization to yield the target compound.
-
Esterification & Cyclization:
-
Dissolve 4-amino-(S)-2-hydroxybutylic acid (0.1 mol, 11.91 g) in methanol (1.5 mol, 48.06 g) in a 500 mL round-bottom flask.
-
Heat the reaction mixture and reflux for a specified time until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water (11.91 g) and potassium carbonate, then stir at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Add methanol to the residue to precipitate inorganic salts. Filter the mixture twice to remove all solids.
-
Concentrate the final filtrate under reduced pressure to obtain (S)-3-hydroxy-2-pyrrolidinone.
-
Reported Yield: 89%.[3]
-
Protocol 2: Synthesis of 3-Hydroxy-1-ethyl-2-pyrrolidinone from its Acetoxy Precursor[4]
This protocol details the final deprotection step to yield the hydroxylated product.
-
Deacetylation:
-
Dissolve 3-acetoxy-1-ethyl-2-pyrrolidinone (1.0 g, 6 mmol) in methanol in a suitable flask.
-
Add potassium carbonate (K₂CO₃) (0.140 g, 0.90 mmol) to the solution.
-
Stir the mixture at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, proceed with standard aqueous workup.
-
Extract the product with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product as a liquid.
-
Reported Yield: 90%.[4]
-
Visualizations: Workflows and Troubleshooting
The following diagrams illustrate key processes and logical relationships in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 3. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide through Tosylation and Mechanism Study by DFT [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]
improving yield and purity in 3-Hydroxy-2-pyrrolidinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-2-pyrrolidinone, focusing on improving yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors, including incomplete reactions, side product formation, or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The lactam ring formation is a critical step. If starting from a linear precursor like 4-amino-2-hydroxybutyric acid, ensure the cyclization conditions are optimal. For instance, one method involves dissolving 4-amino-(S)-2-hydroxybutyric acid in methanol, followed by the addition of potassium carbonate and agitation at room temperature for 12 hours to facilitate lactam formation.[1]
-
Side Reactions: Undesired side reactions can significantly consume starting materials and reduce the yield of the target product. For example, when reducing a nitrile group in a precursor, intermolecular condensation can lead to the formation of secondary and tertiary amines as byproducts, lowering the overall yield.[2] Using a protecting group for the hydroxyl function can often mitigate these side reactions.[2]
-
Suboptimal Reagent Stoichiometry: The molar ratios of reactants are crucial. For instance, in a reduction step using sodium borohydride and sulfuric acid, using 1 to 10 equivalents of NaBH₄ and 1 to 4 equivalents of sulfuric acid is recommended for optimal results.[1]
-
Inefficient Purification: Product loss during purification can also contribute to low overall yields. Distillation under reduced pressure is an effective method for purifying 3-hydroxypyrrolidine, a related compound, and similar techniques may be applicable.[1]
Question 2: What are the common impurities observed in this compound synthesis and how can they be removed?
Answer:
The nature of impurities largely depends on the synthetic route. Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have leftover starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.
-
Byproducts from Side Reactions: As mentioned, side reactions such as the formation of secondary or tertiary amines during nitrile reduction can be a source of impurities.[2] The formation of epoxide intermediates can also lead to undesired side products.[2]
-
Purification Strategies:
-
Distillation: For volatile compounds, distillation under reduced pressure can be a highly effective purification method.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from impurities with different polarities.
-
Question 3: How can I improve the stereoselectivity of my synthesis for a specific enantiomer of this compound?
Answer:
Achieving high enantioselectivity is often crucial for pharmaceutical applications. Here are some approaches:
-
Chiral Starting Materials: A common strategy is to start with an optically pure precursor. For example, (S)-3-hydroxy-2-pyrrolidinone can be synthesized from (S)-malic acid.[3] Similarly, optically pure 4-amino-(S)-2-hydroxybutyric acid can be used as a starting material.[1]
-
Chemoenzymatic Methods: Enzymes can offer high stereoselectivity. Lipase-catalyzed alcoholysis of a racemic 3-acetoxylactam precursor has been used for the enantioselective synthesis of 3-hydroxy-2-pyrrolidinones.[4] This method can provide easy product recovery and minimize side reactions.[4]
Frequently Asked Questions (FAQs)
Q1: What are some established synthetic routes to this compound?
A1: Several synthetic routes have been reported, including:
-
From 4-amino-(S)-2-hydroxybutyric acid: This involves an esterification followed by lactam cyclization.[1]
-
From (S)-malic acid: This approach provides a flexible route to (S)-3-hydroxy-2-pyrrolidinone and its N-alkylated derivatives.[3]
-
Multi-component reaction: Polysubstituted 3-hydroxy-3-pyrroline-2-ones can be synthesized via a three-component reaction of an aromatic aldehyde, an amine, and sodium diethyl oxalacetate.[5]
-
Reductive rearrangement: A heterocycle-heterocycle interconversion strategy can provide 4,5-disubstituted 3-hydroxy-2-pyrrolidinones.[6]
Q2: Are there any specific safety precautions I should take during the synthesis?
A2: Standard laboratory safety practices should always be followed. Specific precautions depend on the reagents used. For example, when working with reducing agents like sodium borohydride, it is important to handle them in an inert atmosphere and away from acidic solutions to prevent the rapid release of hydrogen gas. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion to the product.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to this compound and related compounds.
Table 1: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from 4-amino-(S)-2-hydroxybutylic acid
| Step | Reagents and Conditions | Yield |
| Esterification & Cyclization | 4-amino-(S)-2-hydroxybutylic acid, Methanol, Potassium Carbonate, Room Temperature, 12h | Not explicitly stated, but formation confirmed by NMR[1] |
Table 2: Chemoenzymatic Synthesis of N-Substituted 3-Hydroxy-2-pyrrolidinones
| Substrate | Product | Yield |
| 3-acetoxy-1-ethyl-2-pyrrolidinone | 3-Hydroxy-1-ethyl-2-pyrrolidinone | 90%[4] |
| 3-acetoxy-1-benzyl-2-pyrrolidinone | 3-Hydroxy-1-benzyl-2-pyrrolidinone | 85%[4] |
| 3-acetoxy-1-methyl-2-pyrrolidinone | 3-Hydroxy-1-methyl-2-pyrrolidinone | 60%[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxy-2-pyrrolidinone via Lactam Cyclization [1]
-
Dissolve 4-amino-(S)-2-hydroxybutylic acid (0.1 mol, 11.91 g) in methanol (1.5 mol, 48.06 g) in a 500 mL round-bottom flask.
-
Agitate the mixture under reflux for 4 hours to complete the esterification.
-
Cool the reaction mixture to room temperature.
-
Add water (11.91 g) and potassium carbonate.
-
Agitate the mixture at room temperature for 12 hours to facilitate the formation of (S)-3-hydroxy-2-pyrrolidinone.
-
Confirm the product formation using NMR spectroscopy.
Protocol 2: General Procedure for the Synthesis of N-Substituted this compound from the Corresponding Acetoxy Precursor [4]
-
To a solution of the 3-acetoxy-N-substituted-2-pyrrolidinone (e.g., 1.0 g, 6 mmol for the N-ethyl derivative) in a suitable solvent, add potassium carbonate (K₂CO₃) (e.g., 0.140 g, 0.90 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
common byproducts in 3-Hydroxy-2-pyrrolidinone synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-pyrrolidinone.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via prevalent synthetic routes.
Route 1: Cyclization of 4-Amino-2-hydroxybutyric Acid
This method involves the intramolecular cyclization (lactamization) of 4-amino-2-hydroxybutyric acid or its esters.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound from 4-Amino-2-hydroxybutyric Acid.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Increase reaction time or temperature. If using an ester intermediate, ensure complete conversion. The use of a base catalyst can improve the reaction rate.[1] |
| Degradation of starting material or product. | Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature for cyclization. | Optimize reaction conditions as mentioned above. Monitor the reaction progress using techniques like TLC or LC-MS. |
| Formation of Polymeric Byproducts | High reaction temperatures or concentrations can favor intermolecular condensation over intramolecular cyclization. | Perform the reaction under more dilute conditions. Gradually add the starting material to the reaction mixture to maintain a low instantaneous concentration. |
| Presence of Inorganic Salts in the Final Product | Incomplete removal of salts formed during workup (e.g., from neutralization or use of base catalysts). | After concentrating the reaction mixture, add a solvent like methanol to precipitate inorganic salts, followed by filtration.[2] Multiple filtrations may be necessary. |
Route 2: Synthesis from (S)-Malic Acid
This multi-step synthesis typically involves the formation of an amide from malic acid, followed by reduction and cyclization.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound from (S)-Malic Acid.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Amidation | Inefficient coupling agent or reaction conditions. | Screen different coupling agents (e.g., DCC, EDC). Ensure anhydrous conditions. Optimize temperature and reaction time. |
| Over-reduction or Side Reactions During Reduction | The reducing agent is too harsh or not selective. | Use a milder reducing agent. Control the stoichiometry of the reducing agent and the reaction temperature carefully. The use of cyanoborohydride immobilized on a resin has been reported as a valid alternative to conventional reducing agents.[3] |
| Formation of Succinimide Byproducts | Oxidation of the hydroxyl group followed by rearrangement. | Perform the reduction step under an inert atmosphere. Use reducing agents that are less likely to promote oxidation. |
| Epimerization at the Hydroxyl-bearing Carbon | Harsh basic or acidic conditions during any of the synthetic steps. | Use mild reaction conditions and avoid prolonged exposure to strong acids or bases. Monitor the stereochemical purity at each step using chiral HPLC or NMR with a chiral shift reagent. |
Route 3: Synthesis from γ-Butyrolactone
This route involves the α-bromination of γ-butyrolactone, followed by amination and hydrolysis.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound from γ-Butyrolactone.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Bromination Step | Incomplete reaction or formation of di-brominated byproducts. | Optimize the stoichiometry of the brominating agent (e.g., Br₂ with a catalyst like red phosphorus).[4] Control the reaction temperature to minimize side reactions. |
| Formation of α,γ-Dibromobutyryl Bromide | A potential side product of the bromination of γ-butyrolactone. | Careful control of reaction conditions is crucial. Purification by distillation can separate the desired α-bromo-γ-butyrolactone.[4] |
| Incomplete Amination | Steric hindrance or insufficient reactivity of the amine. | Use a less sterically hindered amine source if possible. Increase the reaction temperature or use a catalyst. |
| Ring-opening of the Lactone during Amination | The amine can act as a nucleophile and attack the carbonyl group, leading to ring-opening. | Use a non-nucleophilic base to deprotonate the amine if necessary. Control the reaction temperature to favor substitution at the α-position over carbonyl attack. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The common byproducts depend on the synthetic route:
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From 4-Amino-2-hydroxybutyric Acid: Unreacted starting material, linear or cyclic dimers, and higher-order polymers resulting from intermolecular condensation. Inorganic salts from workup procedures are also common.[1][2]
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From (S)-Malic Acid: Byproducts can include incompletely reacted intermediates, over-reduced products, and succinimide derivatives if oxidation occurs.
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From γ-Butyrolactone: Di-brominated lactones, α,γ-dibromobutyryl bromide, and ring-opened products from the amination step can be significant impurities.[4]
Q2: What are the recommended methods for purifying crude this compound?
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Recrystallization: This is a highly effective method for removing both soluble and insoluble impurities. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol has been reported as a suitable solvent for recrystallization.[1] A mixture of dichloromethane and ethanol or ethyl acetate can also be used.[5]
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Column Chromatography: Silica gel chromatography can be used for the separation of byproducts with different polarities from the desired product.
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Filtration: To remove insoluble impurities, such as inorganic salts, filtration of a solution of the crude product is recommended.[2]
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Distillation: For volatile impurities or in cases where the product itself is a liquid, distillation under reduced pressure can be an effective purification technique.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.
Q4: Are there any specific safety precautions I should take during the synthesis?
Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents, such as bromine used in the γ-butyrolactone route, are highly corrosive and toxic.[4] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Key Experiment: Purification of this compound by Recrystallization
Objective: To purify crude this compound obtained from synthesis.
Materials:
-
Crude this compound
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Ethanol (reagent grade)
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Ethyl acetate (reagent grade)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Buchner funnel and filter paper
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Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
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If colored impurities are present, a small amount of activated carbon can be added, and the solution can be heated for a few minutes before hot filtration to remove the carbon.
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If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
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Once the flask has reached room temperature, place it in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and ethyl acetate to remove any remaining soluble impurities.
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Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data Summary:
The efficiency of purification can be assessed by comparing the purity and yield before and after recrystallization.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (e.g., by HPLC) | Typically 80-90% | >98% |
| Yield | N/A | Typically 70-90% recovery |
| Appearance | Often off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range, lower than expected | Sharp melting point around 102-107 °C |
References
- 1. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 2. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for 3-Hydroxy-2-pyrrolidinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-pyrrolidinone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The intramolecular cyclization of precursors like 4-amino-3-hydroxybutyric acid esters can be slow. Heating alone may not be sufficient for complete conversion.
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Solution: Introduce a catalytic amount of a base to the reaction mixture. This has been shown to significantly accelerate the ring-closing reaction, leading to higher yields in a shorter time.[1] Suitable bases include sodium methoxide or other alkali metal alkoxides. The catalyst is typically used in a molar ratio of 0.1% to 10% relative to the starting ester.[1]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of secondary and tertiary amines during reductive amination approaches.
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Solution: If using a hydrogenation route, consider protecting the hydroxyl group of your starting material. This can prevent unwanted side reactions and improve the overall yield.[2]
-
-
Suboptimal Reactant Ratios: In multi-component syntheses, the stoichiometry of the reactants is crucial.
-
Solution: Experiment with varying the molar ratios of your starting materials. For instance, in a three-component reaction involving an aldehyde, an amine, and a C4 synthon, systematically adjusting the equivalents of each can lead to a significant improvement in yield.
-
Q2: I am observing significant formation of side products. How can I identify and minimize them?
A2: Side product formation is a common challenge. Here's how to address it:
-
Identification: Characterize the impurities using analytical techniques such as NMR, LC-MS, and IR spectroscopy to understand their structures. Common byproducts can include dimers, polymers, or products from competing reaction pathways. In syntheses involving hydrogenation of nitriles, secondary and tertiary amines are known side products.[2]
-
Minimization Strategies:
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Protecting Groups: As mentioned, protecting the hydroxyl group can prevent its participation in undesired side reactions.
-
Temperature Control: Carefully control the reaction temperature. Excursions from the optimal temperature can favor the formation of byproducts.
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Solvent Choice: The reaction solvent can influence the reaction pathway. Conduct small-scale experiments with a range of solvents to identify one that maximizes the formation of the desired product while minimizing impurities.
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Catalyst Selection: The choice of catalyst can be critical. For example, in hydrogenations, Raney Nickel is a common choice, but its activity can sometimes lead to over-reduction or side reactions.[3] Experimenting with other catalysts like Palladium on carbon (Pd/C) might be beneficial.
-
Q3: I am facing difficulties in purifying the final product. What are the recommended purification methods?
A3: this compound can be challenging to purify due to its polarity and potential for hydrogen bonding.
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Recrystallization: This is a highly effective method for purifying this compound.
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Solvent Selection: The choice of solvent is critical. Ethanol has been reported to be an effective solvent for recrystallization, significantly improving optical purity.[1] A mixture of solvents can also be employed. Avoid using poor solvents in which the compound is insoluble both at room and elevated temperatures.
-
-
Column Chromatography: Silica gel chromatography can be used for purification.
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Solvent System: A polar solvent system is typically required. A gradient of ethyl acetate in hexane or dichloromethane in methanol can be effective. Due to the polarity of the compound, tailing on the column can be an issue. Adding a small amount of a polar modifier like triethylamine or acetic acid to the eluent can sometimes improve the peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and effective starting material is 4-amino-3-hydroxybutyric acid or its esters. The synthesis proceeds via an intramolecular cyclization.[1]
Q2: What is the role of a base catalyst in the synthesis from 4-amino-3-hydroxybutyric acid esters?
A2: A base catalyst, such as sodium methoxide, significantly accelerates the intramolecular aminolysis (ring-closing) reaction, leading to a much faster reaction and a higher yield of this compound compared to thermal conditions alone.[1]
Q3: Can I use multi-component reactions to synthesize this compound derivatives?
A3: Yes, multi-component reactions (MCRs) are a powerful tool for synthesizing substituted this compound derivatives. These reactions typically involve the condensation of an aldehyde, an amine, and a suitable C4 building block like diethyl acetylenedicarboxylate.
Q4: How can I improve the optical purity of my chiral this compound?
A4: Recrystallization is a very effective method for enhancing the optical purity of chiral this compound. For example, a product with an initial optical purity of around 80% ee can be enriched to >99% ee through recrystallization from ethanol.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl (R)-4-amino-3-hydroxybutyrate | None | Ethanol | Reflux | 12 | 67 | [1] |
| Methyl (S)-4-azido-3-hydroxybutyrate | 5% Pd/C, Sodium Methoxide | Methanol | Room Temp. | 2.5 | 79 | [1] |
| (S)-4-amino-2-hydroxybutyric acid methyl ester | None | Methanol | Reflux | 4.5 | 62.5 | [1] |
Experimental Protocols
Synthesis of (S)-3-Hydroxy-2-pyrrolidinone from (S)-4-amino-2-hydroxybutyric acid
This protocol is based on the intramolecular cyclization of the corresponding methyl ester.
Materials:
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(S)-4-amino-2-hydroxybutyric acid
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Methanol
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Concentrated Sulfuric Acid
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Potassium Carbonate
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Water
Procedure:
-
Esterification:
-
Dissolve (S)-4-amino-2-hydroxybutyric acid (1 equivalent) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature.
-
-
Cyclization:
-
To the cooled reaction mixture, add water and potassium carbonate to neutralize the acid and induce cyclization.
-
Stir the mixture at room temperature for 12 hours.
-
-
Work-up and Purification:
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Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from ethanol to yield pure (S)-3-hydroxy-2-pyrrolidinone.
-
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 2. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
purification strategies for 3-Hydroxy-2-pyrrolidinone from reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 3-Hydroxy-2-pyrrolidinone from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| REC-01 | My this compound fails to crystallize from the solution. | - The solution is not sufficiently saturated.- The cooling process is too rapid.- The presence of significant impurities inhibiting crystal formation. | - Concentrate the solution by slowly evaporating the solvent.- Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| REC-02 | The product "oils out" instead of forming crystals during recrystallization. | - The melting point of the crude product is lower than the boiling point of the solvent, causing it to melt rather than dissolve.- High concentration of impurities. | - Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Try a different recrystallization solvent with a lower boiling point.- Purify the crude product by column chromatography first to remove a significant portion of the impurities. |
| CHROM-01 | I am seeing significant tailing of the this compound spot on my TLC plate. | - The compound is interacting too strongly with the stationary phase (silica gel).- The compound is acidic or basic in nature.- The sample is overloaded on the TLC plate. | - Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol eluent.- Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic impurities, a small amount of triethylamine or ammonium hydroxide may be beneficial.[1]- Spot a more dilute solution of your sample on the TLC plate. |
| CHROM-02 | My compound is not moving from the baseline on the TLC plate (Rf = 0). | - The mobile phase is not polar enough to elute the highly polar this compound. | - Switch to a more polar solvent system. Good starting points for polar compounds include mixtures of dichloromethane and methanol, or ethyl acetate and methanol.[2][3] |
| CHROM-03 | All my spots are running at the solvent front on the TLC plate (Rf = 1). | - The mobile phase is too polar. | - Decrease the polarity of the eluent system. For instance, increase the proportion of a less polar solvent like ethyl acetate or dichloromethane in your mixture. |
| DIST-01 | I am observing decomposition of my product during distillation, even under vacuum. | - this compound has a high boiling point and may be susceptible to thermal degradation.- The distillation setup has air leaks, preventing a sufficiently low pressure. | - Ensure a high-quality vacuum is achieved by checking all seals and connections.- Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.- If possible, purify via an alternative method like recrystallization or column chromatography if the compound is too thermally labile. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in a crude reaction mixture of this compound?
A1: Common impurities often depend on the synthetic route. If synthesized from 4-amino-3-hydroxybutyric acid or its esters, unreacted starting material or by-products from side reactions can be present. In syntheses involving hydrogenation steps, side products like secondary or tertiary amines can form.[4]
Q2: How can I visualize this compound on a TLC plate since it is a colorless compound?
A2: this compound is not UV active. Therefore, you will need to use a chemical stain for visualization. Commonly effective stains for polar compounds containing hydroxyl and amide groups include:
-
Potassium permanganate (KMnO4) stain: This stain reacts with oxidizable groups like alcohols, resulting in yellow-brown spots on a purple background.
-
p-Anisaldehyde stain: This stain can visualize a wide range of functional groups, including alcohols, and often gives colored spots upon heating.
-
Iodine chamber: Exposing the TLC plate to iodine vapor can make many organic compounds appear as brown spots.[5]
Q3: What are some recommended solvent systems for the recrystallization of this compound?
A3: this compound is a polar molecule. Good single solvents for recrystallization of polar compounds are often polar protic solvents. Solvent mixtures can also be effective. Based on literature for similar compounds, consider the following:
-
Single Solvents: Ethanol, Methanol, Isopropanol.
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Solvent Mixtures: Dichloromethane/Ethanol, Dichloromethane/Ethyl acetate.[6]
Q4: What are suitable conditions for purifying this compound by column chromatography?
A4: For a polar compound like this compound, normal-phase column chromatography on silica gel is a common method.
-
Stationary Phase: Silica gel (standard mesh size, e.g., 60-120 or 230-400).
-
Mobile Phase (Eluent): A gradient of increasing polarity is often effective. Start with a less polar system and gradually increase the polarity. Common solvent systems include:
Q5: Is distillation a viable purification method for this compound?
A5: Distillation can be a suitable method, particularly for removing lower-boiling impurities. However, due to its relatively high boiling point and potential for thermal decomposition, vacuum distillation is necessary. A short-path distillation apparatus is recommended to minimize the time the compound is exposed to high temperatures.[4]
Quantitative Data Summary
| Parameter | Value | Purification Method | Reference |
| Melting Point | 75 °C | Not specified | Generic Data |
| Boiling Point | 363.6 °C at 760 mmHg | Not specified | Generic Data |
| Purity (Commercial) | 95-97%+ | Not specified | [9][10][11] |
Experimental Protocols
Protocol 1: Recrystallization from a Dichloromethane/Ethanol Mixture
-
Dissolve the crude this compound in a minimal amount of hot dichloromethane.
-
Slowly add hot ethanol until the solution becomes slightly turbid.
-
Add a few drops of hot dichloromethane until the solution is clear again.
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Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
-
Prepare a TLC plate (silica gel on aluminum or glass backing).
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Dissolve a small amount of the crude and, if available, pure this compound in a suitable solvent (e.g., methanol).
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Spot the solutions onto the baseline of the TLC plate using a capillary tube.
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Develop the plate in a sealed chamber containing the chosen mobile phase (e.g., 9:1 Dichloromethane:Methanol).
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Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil.
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Dry the plate thoroughly.
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Visualize the spots using a potassium permanganate stain or by placing it in an iodine chamber.
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Calculate the Rf values for each spot.
Protocol 3: Silica Gel Column Chromatography
-
Prepare a silica gel slurry in the initial, least polar eluent (e.g., 100% Dichloromethane).
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Pack a chromatography column with the slurry.
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Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane).
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification strategy selection for this compound.
Caption: Troubleshooting guide for TLC analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Elutes First in Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. H57961.03 [thermofisher.com]
- 11. calpaclab.com [calpaclab.com]
troubleshooting enantiomeric excess in asymmetric synthesis of 3-Hydroxy-2-pyrrolidinone
Welcome to the technical support center for the asymmetric synthesis of 3-Hydroxy-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a focus on achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide provides solutions to common problems that can lead to suboptimal enantioselectivity in the asymmetric synthesis of this compound.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate or unvalidated method can provide misleading % ee values.
-
Key Validation Parameters:
-
Resolution (Rs): Ensure you have baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is correct.
-
Precision: Check that repeated measurements of the same sample yield consistent results.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is one enantiomer having a stronger UV response than the other, leading to an inaccurate ratio determination.[1]
-
Q2: I've validated my analytical method, but my % ee is still low. What should I investigate next?
A2: Scrutinize the purity of all reagents, catalysts, and solvents. Asymmetric reactions are notoriously sensitive to trace impurities which can poison the catalyst or promote a non-selective background reaction.[1][2]
-
Checklist for Purity:
-
Catalyst/Auxiliary: Verify the chemical and enantiomeric purity of your chiral catalyst or auxiliary.[3] For instance, the enantiomeric purity of an aminoindanol-derived catalyst can be checked via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3]
-
Substrate: Impurities in the starting material can react competitively, leading to racemic products. Consider repurifying your substrate via recrystallization, distillation, or chromatography.[1]
-
Solvents: Always use anhydrous, high-purity solvents. Ensure they are freshly distilled or from a recently opened bottle.[3]
-
Reagents: Ensure all other reagents, especially bases or additives, are fresh and of high quality.
-
Q3: My reaction is giving inconsistent % ee between different runs. What could be the cause?
A3: Inconsistency often points to issues with reaction setup and conditions, particularly sensitivity to air and moisture.
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Atmospheric Control: Many asymmetric reactions, especially those involving organometallic reagents or sensitive catalysts, must be conducted under strictly anhydrous and anaerobic conditions.[2][3] Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas like Argon or Nitrogen.[3]
-
Temperature Fluctuations: Even small variations in temperature can significantly impact enantioselectivity.[3] Ensure your cooling bath is stable and monitor the internal reaction temperature throughout the experiment.
Q4: How does reaction temperature affect the enantiomeric excess?
A4: Temperature is a critical parameter. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which often leads to higher enantioselectivity.[2][4] However, this is not a universal rule. In some cases, catalyst aggregation at low temperatures can lead to lower ee, and increasing the temperature may favor a more selective monomeric catalyst.[5] It is crucial to screen a range of temperatures to find the optimum for your specific system.
Q5: I've tried lowering the temperature, but the % ee did not improve significantly. What other reaction parameters can I optimize?
A5: Catalyst loading and reactant concentration are key parameters that should be optimized.
-
Catalyst Loading: The effect of catalyst loading can be complex and non-linear.[6]
-
Too Low: Insufficient catalyst may lead to a slow reaction where the uncatalyzed, non-selective background reaction becomes significant.
-
Too High: Can sometimes lead to the formation of less selective catalyst aggregates (e.g., dimers), which can decrease the % ee.[5][6]
-
Optimization: It is recommended to screen a range of catalyst loadings (e.g., 1 mol% to 20 mol%) to find the optimal concentration for your reaction.[7]
-
-
Solvent: The nature of the solvent can have a profound impact on the reaction. For proline-catalyzed reactions, polar aprotic solvents like DMF or DMSO are often effective.[8] Screening different solvents is a crucial step in optimization.
Data Presentation: Troubleshooting & Parameter Effects
Table 1: General Troubleshooting Guide for Low Enantiomeric Excess
| Observed Issue | Potential Cause | Recommended Solution |
| Low % ee | Impure catalyst or chiral auxiliary | Verify enantiomeric purity of the catalyst. Recrystallize or repurify if necessary.[3] |
| Impure substrate or reagents | Repurify starting materials by chromatography, distillation, or recrystallization.[1] Use fresh, high-purity reagents. | |
| Suboptimal reaction temperature | Screen a range of temperatures. Lowering the temperature (e.g., to -20 °C, -78 °C) often improves ee.[2][3] | |
| Incorrect solvent | Perform a solvent screen (e.g., THF, CH2Cl2, Toluene, DMF, DMSO). | |
| Air or moisture contamination | Use oven-dried glassware and conduct the reaction under an inert atmosphere (Ar or N2).[3] Use anhydrous solvents. | |
| Inconsistent % ee | Poor temperature control | Use a stable cooling bath and monitor the internal reaction temperature.[3] |
| Inconsistent reagent stoichiometry | Prepare stock solutions of reactants and catalysts to ensure accurate dispensing for multiple runs.[1] | |
| Variable moisture/air exposure | Standardize Schlenk or glovebox techniques to ensure a consistently inert atmosphere. | |
| Low Reaction Yield | Catalyst degradation/inactivation | Ensure proper storage and handling of the catalyst under an inert atmosphere.[2] |
| Suboptimal reagent concentration | Vary the concentration of reactants to find the optimal conditions. |
Table 2: Effect of Reaction Parameters on Enantioselectivity (Illustrative Examples)
| Parameter | Condition A | % ee (A) | Condition B | % ee (B) | Rationale / Comment |
| Temperature | 0 °C | 85% | -78 °C | 95% | Lower temperatures often enhance the energetic differentiation of diastereomeric transition states.[2] |
| Catalyst Loading | 20 mol% | 88% | 5 mol% | 96% | Higher loading may promote less selective catalyst aggregates. Lower loading can favor a more selective monomeric pathway.[6] |
| Solvent | Toluene (non-polar) | 75% | DMSO (polar aprotic) | 92% | Solvent polarity and coordinating ability can stabilize the transition state, significantly impacting selectivity.[8] |
Experimental Protocols
Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction to form a this compound Precursor
This protocol is a representative example of an organocatalytic approach.
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the aldehyde substrate (1.0 mmol, 1.0 equiv) and the ketone substrate (5.0 mmol, 5.0 equiv).
-
Solvent & Catalyst Addition: Add anhydrous DMSO (4 mL). Stir the mixture at room temperature until all solids are dissolved. Add (S)-proline (0.2 mmol, 20 mol%).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 4 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct, which can then be cyclized to the this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of the this compound product.
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase or a miscible solvent (e.g., 1 mg/mL in isopropanol). Prepare a solution of the racemic standard for comparison.
-
HPLC Conditions (Example):
-
Column: A suitable Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC).[9]
-
Mobile Phase: A mixture of n-heptane and a polar modifier like isopropanol or ethanol. A small amount of an additive (e.g., diethylamine for basic compounds) may be required to improve peak shape. A typical starting point is 90:10 n-heptane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
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Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) of both enantiomers and to confirm baseline resolution.
-
Inject your sample solution under the same conditions.
-
Integrate the peak areas (Area1 and Area2) for each enantiomer.
-
-
Calculation: Calculate the enantiomeric excess using the following formula:
-
% ee = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Visualizations
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Caption: Simplified pathway for proline-catalyzed asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
degradation pathways of 3-Hydroxy-2-pyrrolidinone under different conditions
Technical Support Center: 3-Hydroxy-2-pyrrolidinone Degradation Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of this compound. The information is designed to address specific issues that may be encountered during experimental stability and degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
A1: this compound is a heterocyclic organic compound containing a γ-lactam ring.[1] It serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals.[2] Understanding its degradation pathways and stability profile is critical, as degradation can lead to loss of potency, formation of potentially toxic impurities, and a shorter shelf life for any resulting drug product. Forced degradation studies are essential to identify likely degradants, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3]
Q2: What are the primary conditions that can cause the degradation of this compound?
A2: Like many pharmaceutical molecules, this compound is susceptible to degradation under various stress conditions. The primary pathways are typically hydrolysis, oxidation, and photolysis.[4]
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Hydrolytic Degradation: Occurs in the presence of water, and is catalyzed by acidic or basic conditions. The lactam (cyclic amide) bond is susceptible to cleavage.
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Oxidative Degradation: Can be initiated by exposure to oxygen, peroxides, or metal ions.[5][6] The secondary alcohol and the carbon atoms adjacent to the nitrogen are potential sites for oxidation.
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Photolytic Degradation: Can occur upon exposure to light, particularly UV radiation. The energy from photons can induce bond cleavage and subsequent reactions.[4]
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Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[7]
Q3: What are the postulated degradation products of this compound?
A3: Based on the structure, the primary degradation products are likely to result from the opening of the lactam ring or oxidation of the hydroxyl group.
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Under hydrolytic conditions: The primary degradation product is expected to be 4-amino-3-hydroxybutanoic acid , resulting from the cleavage of the amide bond in the pyrrolidinone ring.
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Under oxidative conditions: Oxidation of the secondary alcohol could yield 3-oxo-2-pyrrolidinone . Further oxidative processes could lead to ring-opening or the formation of smaller, more complex products.[6]
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Under photolytic conditions: The degradation pathway can be complex, potentially involving radical mechanisms that lead to a variety of products. For the related N-methyl-2-pyrrolidone, photolysis in the presence of radical initiators leads to multiple intermediates.[8]
Q4: How can I monitor the degradation of this compound and its products?
A4: A stability-indicating analytical method is required. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.[9] An effective HPLC method should be able to separate the parent compound from all its degradation products, allowing for accurate quantification of the remaining parent drug and the formation of impurities over time.[9]
Troubleshooting Guide
Issue 1: Inconsistent degradation rates in my hydrolysis experiment.
-
Possible Cause: Poor pH control. The rate of acid or base-catalyzed hydrolysis is highly dependent on the pH of the solution. Small fluctuations can lead to significant variability.
-
Solution:
-
Use calibrated pH meters and freshly prepared buffers or acid/base solutions for each experiment.
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Ensure the compound is fully dissolved before initiating the time course. Inadequate dissolution can lead to slower-than-expected degradation.
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Control the temperature precisely using a calibrated water bath or incubator, as hydrolysis rates are also temperature-dependent.
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Issue 2: I observe multiple unexpected peaks in my chromatogram after an oxidative stress test with hydrogen peroxide.
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Possible Cause: Radical-mediated side reactions or interactions with the solvent. Methanol, for instance, can generate methoxy radicals under photolytic conditions, leading to artifacts.[4] Hydrogen peroxide can also decompose into highly reactive hydroxyl radicals, especially in the presence of trace metal ions, leading to a complex mixture of products.[6][10]
-
Solution:
-
Use a more inert co-solvent if possible, such as acetonitrile, for the study.[4]
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Consider adding a chelating agent like EDTA to sequester metal ions, which can help determine if the degradation is metal-catalyzed.[10]
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Analyze a blank solution (solvent and stressing agent without the drug) to identify any peaks originating from the solvent or reagents themselves.
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Issue 3: My photostability results are not reproducible.
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Possible Cause: Inconsistent light exposure. The intensity and wavelength of the light source, as well as the distance of the sample from the source, must be strictly controlled.
-
Solution:
-
Use a validated photostability chamber that complies with ICH Q1B guidelines. These chambers provide controlled light (visible and UVA) exposure and temperature.
-
Ensure the sample container is made of a material that does not block the relevant wavelengths (e.g., quartz for full UV exposure).
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Run a "dark control" sample in parallel (wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
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Issue 4: I am unable to identify the structure of a major degradation product.
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Possible Cause: Insufficient quantity of the degradant for characterization or inadequate analytical techniques.
-
Solution:
-
Perform a scaled-up degradation experiment under the conditions that generate the specific product to isolate a sufficient quantity for analysis.
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Use a combination of analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY) is essential for determining the precise chemical structure.[9][11]
-
Data Presentation
The following tables represent hypothetical data from a forced degradation study on this compound to illustrate how results can be structured.
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradants Observed |
| Acid Hydrolysis | 1 M HCl | 48 hours | 60°C | 15.2% | DP-H1 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | 22.5% | DP-H1 |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | 18.7% | DP-O1, DP-O2 |
| Photolysis | ICH Q1B Option 2 | 7 days | 25°C | 5.8% | DP-P1 |
| Thermal | Dry Heat | 7 days | 80°C | 3.1% | Minor degradation |
Table 2: Hypothetical Chromatographic Data of Potential Degradants
| Peak ID | Retention Time (min) | Postulated Structure | m/z [M+H]⁺ |
| Parent | 8.5 | This compound | 102.1 |
| DP-H1 | 3.2 | 4-amino-3-hydroxybutanoic acid | 120.1 |
| DP-O1 | 7.9 | 3-oxo-2-pyrrolidinone | 100.1 |
| DP-O2 | 4.5 | Unidentified Ring-Opened Product | 136.1 |
| DP-P1 | 9.1 | Unidentified Photodegradant | 116.1 |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare 1 M HCl and 0.1 M NaOH solutions.
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl in a sealed vial.
-
Place the vial in a water bath set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH in a sealed vial at room temperature (25°C).
-
Withdraw aliquots at time points (e.g., 0, 1, 2, 4, 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of HCl and dilute for analysis.
-
-
Control: Prepare a control sample with the stock solution and water, and subject it to the same temperature conditions.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions:
-
Use the same 1 mg/mL stock solution of the compound.
-
Use a 3% (v/v) solution of hydrogen peroxide (H₂O₂).
-
-
Procedure:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.
-
Keep the vial at room temperature (25°C), protected from light.
-
Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
-
Quench the reaction by adding a small amount of sodium bisulfite solution if necessary before injection, although dilution with mobile phase is often sufficient.
-
Protocol 3: Analytical Method using RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or PDA detector scanning 200-400 nm.
-
Injection Volume: 10 µL.
Visualizations
References
- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. biomedres.us [biomedres.us]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
stability issues of 3-Hydroxy-2-pyrrolidinone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxy-2-pyrrolidinone in solution. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors, most notably pH, temperature, and the presence of oxidizing agents. Like other γ-lactams, the amide bond in the pyrrolidinone ring is susceptible to hydrolysis under strongly acidic or basic conditions.[1] The hydroxyl group also introduces a potential site for oxidation.[2]
Q2: What is the expected degradation pathway for this compound?
A2: The most probable degradation pathway for this compound is through hydrolysis of the lactam ring. This reaction would result in the formation of 4-amino-3-hydroxybutanoic acid. Under oxidative conditions, the secondary alcohol at the 3-position could be oxidized to a ketone, forming 3-keto-2-pyrrolidinone.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To maximize stability, stock solutions of this compound should be prepared in a buffer with a pH between 5 and 7. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage (weeks to months), aliquots of the stock solution should be stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. It is also advisable to protect solutions from light and to purge the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidation.[3]
Q4: Can I anticipate the stability of this compound in my cell culture medium?
A4: Predicting stability in complex media like cell culture medium can be challenging due to the presence of various components, including salts, amino acids, and potential enzymatic activity. The pH of most standard cell culture media (around 7.4) may slowly contribute to hydrolysis over extended incubation periods. It is highly recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity over time in an assay. | Degradation of this compound in the assay buffer or medium. | Perform a time-course stability study of the compound in your assay buffer/medium at the experimental temperature. Analyze samples at different time points using HPLC or LC-MS to quantify the amount of remaining parent compound. If degradation is confirmed, consider preparing fresh solutions for each experiment or adding the compound at the last possible moment. If using cell-based assays, consider the possibility of metabolic degradation. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit of the compound has been exceeded at lower temperatures, or the chosen solvent is not ideal for freeze-thaw cycles. | Allow the solution to slowly warm to room temperature and vortex thoroughly to ensure complete resolubilization. Consider preparing a more dilute stock solution. Evaluate alternative solvents for storage. [3] |
| Inconsistent results between experimental replicates. | Inconsistent handling of the compound, leading to variable degradation. | Ensure all experimental steps involving the compound are standardized, including incubation times and temperatures. Prepare a fresh stock solution and compare its performance to the older stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound into one or more byproducts. | Characterize the new peaks using mass spectrometry to identify potential degradation products like the hydrolyzed form (4-amino-3-hydroxybutanoic acid) or oxidized form. Review the solution preparation and storage conditions to identify potential causes of degradation (e.g., pH, temperature, exposure to air). |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a general method for assessing the stability of this compound in aqueous solutions at different pH values and temperatures.
1. Materials:
- This compound
- Buffers: pH 4, pH 7.4, and pH 9
- High-purity water
- HPLC or LC-MS system
- Temperature-controlled incubators or water baths
2. Procedure:
- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it into the different aqueous buffers to the final desired concentration. Ensure the final organic solvent concentration is low (e.g., <1%).
- Aliquot the solutions for each pH and temperature condition into separate vials.
- Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
- Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.
3. Data Analysis:
- Plot the concentration or peak area of this compound against time for each condition.
- Calculate the degradation rate constant and half-life for each condition.
Protocol 2: Analytical Method for Stability Testing using HPLC
1. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 10 µL
2. Sample Preparation:
- Dilute the samples from the stability study with the initial mobile phase to a suitable concentration for HPLC analysis.
Visualizations
References
overcoming racemization during the synthesis of chiral 3-Hydroxy-2-pyrrolidinone
Welcome to the technical support center for the synthesis of chiral 3-Hydroxy-2-pyrrolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming the critical challenge of racemization during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). The this compound core is a valuable building block for many medicinally important compounds, and its biological activity is often highly dependent on the specific configuration at the C3 stereocenter.[1] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects. Therefore, maintaining stereochemical integrity is paramount.
Q2: What is the primary chemical mechanism that causes racemization in this molecule?
A2: The primary cause of racemization is the deprotonation of the hydrogen atom at the C3 position, which is alpha to the carbonyl group of the lactam.[2] Under acidic or basic conditions, this proton can be removed to form a planar, achiral enol or enolate intermediate.[2][3][4] Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both (R) and (S) enantiomers and thus a loss of optical purity.[3]
Q3: Which experimental conditions are most likely to induce racemization?
A3: The conditions most conducive to racemization are:
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Strongly Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization process that scrambles the stereocenter.[2][5][6]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy to facilitate the enolization/enolate formation, accelerating racemization.[7]
-
Prolonged Reaction Times: Extended exposure to even mildly acidic or basic conditions can lead to a gradual loss of stereochemical purity.[7]
Q4: What are the most effective general strategies to synthesize chiral this compound while preventing racemization?
A4: Effective strategies focus on avoiding conditions that promote enolization or by using highly stereocontrolled methods:
-
Chemoenzymatic Synthesis: This approach utilizes enzymes, such as lipases, for highly enantioselective reactions like the hydrolysis of a racemic acetate precursor, yielding the desired chiral alcohol with high enantiomeric excess (e.e.).[1]
-
Chiral Pool Synthesis: This involves starting with an inexpensive, enantiomerically pure natural product, such as (S)-malic acid or glutamic acid, and converting it to the target molecule through a series of stereoconservative reactions.[8][9]
-
Stereocontrolled Cyclization: An intramolecular cyclization of a chiral precursor, such as 4-amino-(S)-2-hydroxybutyric acid, can form the lactam ring without disturbing the existing stereocenter.[10]
Q5: How can I accurately determine if my product has racemized?
A5: The most reliable and widely used method for determining the enantiomeric excess (e.e.) of your product is Chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.[11][12]
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a systematic approach to diagnosing and resolving issues of racemization in your synthesis.
Problem: The final purified product exhibits low enantiomeric excess (e.e.) or is completely racemic upon analysis by chiral HPLC.
Diagnostic Workflow
The first step is to methodically trace the source of the stereochemical loss. The following workflow can help pinpoint the problematic step or condition.
Solutions and Optimization Strategies
Q: My synthesis requires a base for a deprotection or cyclization step. What are the best practices to avoid racemization?
A: The choice of base is critical. Strong bases like hydroxides or alkoxides readily deprotonate the alpha-carbon, causing rapid racemization.
-
Use Weaker Bases: Opt for mild, non-nucleophilic organic bases or inorganic bases like potassium carbonate (K₂CO₃) when possible.[1]
-
Control Stoichiometry: Use the minimum effective amount of base.
-
Lower Temperature: Add the base at low temperatures (e.g., 0 °C or below) to slow the rate of enolate formation relative to the desired reaction.
-
Consider Enzymatic Methods: For reactions like deacetylation, enzymes such as lipases can provide a highly selective and mild alternative to chemical hydrolysis.[1]
Q: I am starting from a racemic precursor and using a resolution step. How can this be optimized?
A: Enzymatic kinetic resolution is a powerful technique. For example, the lipase from Pseudomonas cepacia can selectively hydrolyze one enantiomer of 3-acetoxy-2-pyrrolidinone, allowing for the separation of the unreacted chiral acetate and the resulting chiral alcohol.[1] Optimization involves screening different enzymes, solvents, and reaction times to achieve a conversion close to 50% with the highest possible enantiomeric excess for both the product and the remaining starting material.
Q: My chiral HPLC analysis is not giving good separation. What should I do?
A: Poor separation prevents accurate determination of e.e.
-
Column Selection: Ensure you are using an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for this class of compounds.[5][11]
-
Mobile Phase Optimization: The ratio of the mobile phase components (typically hexane/isopropanol or other alcohol) is the most important parameter to adjust. Systematically vary the percentage of the alcohol to improve resolution.[5]
-
Flow Rate: Lowering the flow rate can sometimes improve peak separation.[5]
Data Presentation
Table 1: Comparison of Enantioselective Synthetic Strategies
| Strategy | Key Principle | Typical Starting Material | Common Reagents/Catalysts | Reported e.e. | Reference |
| Chemoenzymatic Resolution | Enantioselective hydrolysis of a racemic ester | Racemic 3-acetoxy-2-pyrrolidinone | Immobilized Lipase (e.g., Pseudomonas cepacia) | >95% | [1] |
| Chiral Pool Synthesis | Stereoconservative conversion of a chiral precursor | (S)-Malic Acid | Hexafluoroacetone (protecting agent), Aminolysis | High (not quantified) | [8] |
| Chiral Pool Synthesis | Lactam cyclization of a chiral amino acid derivative | 4-amino-(S)-2-hydroxybutyric acid | Methanol, Potassium Carbonate | Optically Pure | [10] |
Table 2: General Starting Conditions for Chiral HPLC Analysis
| Parameter | Typical Value / Type | Notes |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® AD-H) | The choice of column is critical for achieving separation.[11][12] |
| Mobile Phase | Hexane / Isopropanol (IPA) | Start with a 90:10 or 80:20 ratio and optimize. |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates can increase resolution.[5] |
| Detection | UV (e.g., 210-235 nm) | The lactam carbonyl provides a suitable chromophore.[5][13] |
| Injection Volume | 10 - 20 µL | Dependent on sample concentration. |
| Sample Conc. | ~1 mg/mL in mobile phase | Ensure the sample is fully dissolved. |
Key Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis via Lipase-Mediated Alcoholysis
This protocol is adapted from a chemoenzymatic strategy for producing enantiopure this compound.[1] It relies on the enantioselective deacylation of the racemic acetate precursor.
-
Substrate Preparation: Synthesize racemic 3-acetoxy-2-pyrrolidinone (11a) by reacting 3-bromo-2-pyrrolidinone with potassium acetate (KOAc) and 18-crown-6 in acetonitrile.[1]
-
Enzymatic Reaction: Suspend the racemic 3-acetoxy-2-pyrrolidinone in a suitable organic solvent.
-
Enzyme Addition: Add an immobilized lipase, such as 'Amano' PS-C from Pseudomonas cepacia.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring the conversion by TLC or HPLC. The reaction should be stopped at approximately 50% conversion to maximize the e.e. of both the product and the remaining starting material.
-
Workup and Separation: After the reaction, filter off the immobilized enzyme. The resulting mixture, containing one enantiomer of this compound and the other enantiomer of 3-acetoxy-2-pyrrolidinone, can then be separated by column chromatography.
-
Hydrolysis (Optional): The separated, unreacted 3-acetoxy-2-pyrrolidinone enantiomer can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to yield the opposite enantiomer of this compound.[1]
Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC
This is a general guideline for analyzing the stereochemical purity of your synthesized this compound.[5]
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the HPLC mobile phase. Prepare a solution of the racemic material to serve as a reference for identifying the retention times of both enantiomers.
-
Instrument Setup:
-
Install a suitable chiral column (e.g., Chiralpak AD-H).
-
Set the mobile phase composition (e.g., Hexane:Isopropanol 90:10).
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detector wavelength.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times (t_R1, t_R2) and confirm baseline separation of the two enantiomer peaks.
-
Inject the synthesized sample.
-
Integrate the peak areas (Area1, Area2) for the two enantiomers.
-
-
Calculation: Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ |Area1 - Area2| / (Area1 + Area2) ] * 100
-
Mechanisms and Pathways
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
selection of protecting groups for 3-Hydroxy-2-pyrrolidinone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-2-pyrrolidinone, with a specific focus on the strategic selection and implementation of protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the 3-hydroxyl group in this compound synthesis?
A1: The most common protecting groups for the 3-hydroxyl group are silyl ethers and benzyl ethers. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), are widely used due to their ease of introduction, stability, and selective removal under specific conditions.[1] Benzyl (Bn) ethers are also a robust choice, offering stability across a wide range of reaction conditions and are typically removed by hydrogenolysis.[2][3][4]
Q2: Which protecting groups are suitable for the lactam nitrogen of this compound?
A2: The most common protecting group for the lactam nitrogen is the tert-butoxycarbonyl (Boc) group.[5][6] It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O and can be removed under acidic conditions, which allows for orthogonal protection strategies in the presence of other protecting groups like silyl or benzyl ethers.[6][7]
Q3: What is an orthogonal protecting group strategy and why is it important in the synthesis of this compound derivatives?
A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[7][8][9] This is crucial when synthesizing derivatives of this compound that require further functionalization at either the hydroxyl group or the nitrogen atom. For instance, you could protect the hydroxyl group as a TBDMS ether and the nitrogen with a Boc group. The Boc group can be removed with acid without affecting the TBDMS group, and the TBDMS group can be removed with a fluoride source without affecting the Boc group.
Q4: Can I perform a one-pot protection of both the hydroxyl and the lactam nitrogen?
A4: While theoretically possible, a one-pot protection is generally not recommended due to differences in reactivity and the potential for side reactions. A stepwise approach ensures higher yields and easier purification. Typically, the hydroxyl group is protected first, followed by the protection of the lactam nitrogen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete protection of the 3-hydroxyl group with a silyl ether (e.g., TBDMS-Cl). | - Insufficient reagent (silyl chloride or base).- Steric hindrance.- Poor quality of solvent or reagents (presence of moisture). | - Increase the equivalents of silyl chloride and base (e.g., imidazole).- For sterically hindered substrates, consider a less bulky silyl group or a more reactive silylating agent (e.g., TBDMS-triflate).- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Low yield during Boc protection of the lactam nitrogen. | - Incomplete deprotonation of the lactam nitrogen.- Insufficient (Boc)₂O.- Reaction temperature is too low. | - Use a stronger base or ensure the base is sufficiently anhydrous.- Increase the equivalents of (Boc)₂O.- Gently warm the reaction mixture if the starting material is not fully consumed at room temperature.[6] |
| Unintended deprotection of a silyl ether during a reaction. | - The silyl ether is unstable to the reaction conditions (e.g., acidic or basic conditions). | - Choose a more robust silyl ether. The stability generally increases with steric bulk (TMS < TES < TBDMS < TIPS).[1]- Buffer the reaction mixture to maintain a neutral pH. |
| Benzyl (Bn) group is cleaved during a reaction intended to modify another part of the molecule. | - The reaction conditions involve catalytic hydrogenation (e.g., Pd/C, H₂) which is the standard method for benzyl group removal.[3] | - Avoid catalytic hydrogenation if the benzyl group needs to be retained. If a reduction is necessary, consider alternative reducing agents that do not cleave benzyl ethers. |
| Difficulty in removing the TBDMS group. | - Steric hindrance around the silyl ether.- Insufficient deprotection reagent. | - Use a stronger fluoride source (e.g., TBAF in THF).[10][11]- Increase the reaction temperature or prolong the reaction time.- Consider using HF-Pyridine for very stubborn cases. |
| Formation of side products during acid-catalyzed Boc deprotection. | - The t-butyl cation intermediate can alkylate other nucleophilic sites on the molecule. | - Use a cation scavenger such as anisole or thioanisole in the deprotection mixture.[6] |
Quantitative Data Summary
The following table summarizes the stability and common deprotection methods for protecting groups relevant to this compound synthesis.
| Protecting Group | Functionality Protected | Stable To | Labile To | Common Deprotection Reagents |
| TBDMS | Hydroxyl | Mild acid, most oxidizing and reducing agents, basic conditions. | Strong acid, fluoride ions. | TBAF in THF; HF-Pyridine; Acetic acid in THF/H₂O.[9][11] |
| TIPS | Hydroxyl | More stable to acid than TBDMS, most oxidizing and reducing agents, basic conditions. | Strong acid, fluoride ions. | TBAF in THF (slower than TBDMS); HF-Pyridine.[1] |
| Bn (Benzyl) | Hydroxyl | Acidic and basic conditions, many oxidizing and reducing agents. | Catalytic hydrogenation. | H₂, Pd/C.[2][3] |
| Boc | Lactam Nitrogen | Basic conditions, catalytic hydrogenation, most nucleophiles. | Strong acids. | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in MeOH or Dioxane.[6] |
Experimental Protocols
Protocol 1: TBDMS Protection of the 3-Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Add imidazole (1.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Protection of the Lactam Nitrogen
-
Dissolve the 3-(TBDMS-oxy)-2-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the fully protected product.
Protocol 3: Selective Deprotection of the Boc Group
-
Dissolve the fully protected this compound derivative (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to obtain the N-deprotected product.
Protocol 4: Deprotection of the TBDMS Group
-
Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for selecting a protecting group strategy.
Caption: Orthogonal protection and deprotection strategy workflow.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Boc-2-pyrrolidinone | TRC-B665945-10G | LGC Standards [lgcstandards.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Catalyst Poisoning in Pyrrolidinone Derivative Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning during the synthesis of pyrrolidinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my pyrrolidinone synthesis?
A1: The primary indicators of catalyst poisoning include a sudden or gradual decrease in reaction rate, lower than expected product yield, and a decline in selectivity towards the desired pyrrolidinone derivative. In some cases, you may observe a change in the color of the reaction mixture or the catalyst itself. For heterogeneous catalysts, the formation of fine black particles (e.g., palladium black) can indicate catalyst aggregation and deactivation.[1]
Q2: Which substances are known to poison catalysts commonly used in pyrrolidinone synthesis?
A2: Catalysts such as Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), and Nickel (Ni) are susceptible to various poisons. Common culprits include:
-
Sulfur compounds: Thiophenes, mercaptans (thiols), and sulfides are notorious for poisoning noble metal catalysts.[2][3]
-
Nitrogen compounds: Excess amines, pyridines, and certain nitrogen-containing heterocycles can act as poisons, particularly for palladium catalysts.[4][5] The poison sensitivity of precious metals to nitrogen in related hydrogenation reactions has been observed to follow the order: Pd > Ru >> Rh.[5]
-
Halides: Chloride, bromide, and iodide ions can poison catalyst surfaces.
-
Heavy metals: Traces of other metals can interfere with the catalytic cycle.
-
Water: While sometimes a co-solvent or part of the reaction, excess or uncontrolled water content can deactivate certain catalysts, especially in sensitive reactions like the synthesis of N-vinyl pyrrolidone.[6]
-
Carbon Monoxide (CO): Often an impurity in hydrogen gas streams, CO can strongly adsorb to and deactivate catalyst active sites.
Q3: How can I differentiate between catalyst poisoning and other forms of deactivation?
A3: Catalyst deactivation can be broadly categorized as poisoning, coking/fouling, or sintering.
-
Poisoning is a chemical deactivation where impurities bind to the active sites.[1] It often leads to a rapid and significant drop in activity. A diagnostic test involves running the reaction with highly purified reagents; if activity is restored, poisoning is the likely cause.[1]
-
Coking or Fouling is the physical blockage of active sites by carbonaceous deposits or high molecular weight byproducts. This is more common in high-temperature reactions or when using complex organic substrates.
-
Sintering is the thermal agglomeration of metal particles on the catalyst support, leading to a loss of active surface area. This is typically caused by excessively high reaction temperatures.
Q4: Is it possible to regenerate a poisoned catalyst?
A4: Yes, regeneration is often possible, but the method depends on the catalyst, the poison, and the severity of the poisoning. Common regeneration strategies include:
-
Thermal Treatment: Heating the catalyst under a controlled atmosphere (e.g., air, inert gas, or hydrogen) can burn off organic foulants or desorb some poisons. For example, some sulfur-poisoned palladium catalysts can be partially regenerated under a reducing atmosphere.[7]
-
Chemical Washing: Treating the catalyst with specific solvents, acidic, or basic solutions can remove certain poisons. For instance, palladium catalysts poisoned by nitrogen compounds can be reactivated by treatment with alkali metal carbonates or hydroxides.[4]
-
Oxidative/Reductive Cycles: Alternating between oxidizing and reducing atmospheres can sometimes restore catalyst activity.
Troubleshooting Guide
Issue 1: Sudden and Significant Drop in Reaction Yield
-
Possible Cause: Acute catalyst poisoning from a contaminated reagent or solvent.
-
Troubleshooting Steps:
-
Isolate the Source: Run small-scale control reactions, each with one of the reagents or solvents purified. For example, use freshly distilled solvents and recrystallized solid starting materials.
-
Purity Analysis: If a particular reagent is suspected, consider analytical testing (e.g., GC-MS, elemental analysis) to identify potential impurities.
-
Implement Purification: Once the source is identified, implement a standard purification step for that material before its use in the synthesis.
-
Issue 2: Gradual Decrease in Yield Over Several Runs (for recycled catalysts)
-
Possible Cause: Gradual accumulation of poisons on the catalyst surface or slow leaching of the active metal.
-
Troubleshooting Steps:
-
Characterize the Spent Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to analyze the surface composition of the used catalyst and check for the presence of potential poisons or a decrease in metal loading.
-
Implement a Regeneration Protocol: Based on the suspected poison, apply a suitable regeneration procedure (see Q4 in FAQs and the Experimental Protocols section).
-
Optimize Reaction Conditions: Consider if reaction byproducts could be acting as poisons. Adjusting temperature, pressure, or reaction time might minimize their formation.
-
Data Presentation
The following table summarizes the qualitative and semi-quantitative effects of common poisons on catalysts often used in pyrrolidinone synthesis and related reactions. It is important to note that the exact quantitative impact will vary based on specific reaction conditions, catalyst formulation, and substrate.
| Catalyst Family | Common Poisons | Observed Effect | Context/Reaction Type |
| Palladium (Pd) | Nitrogen Compounds (e.g., excess amines, heterocycles) | Significant decrease in activity.[4][5] | Hydrogenation, Reductive Amination |
| Sulfur Compounds | Strong deactivation.[8] | Hydrogenation | |
| Rhodium (Rh) | Sulfur Compounds (e.g., thiols, thiophenes) | Detrimental effect on activity.[7] Formation of stable metal sulfates.[2] | Hydrogenation, Hydroformylation |
| Nitrogen Compounds | Less sensitive than Palladium.[5] | Hydrogenation of Pyrroles | |
| Ruthenium (Ru) | Nitrogen Compounds | Moderately sensitive.[5] | Nitrile Hydrogenation |
| Nickel (Ni) | Sulfur Compounds | Preferential adsorption of sulfur, leading to deactivation.[4] | Steam Reforming |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if catalyst poisoning is the root cause of decreased reaction performance.
-
Baseline Reaction:
-
Set up the pyrrolidinone synthesis reaction using your standard procedure, reagents, and catalyst loading.
-
Carefully monitor the reaction progress (e.g., by TLC, GC, or LC-MS) and determine the final product yield.
-
-
High-Purity Reaction:
-
Purify all reagents and solvents.
-
Recrystallize solid starting materials.
-
Distill liquid reagents and solvents. Use anhydrous and degassed solvents where appropriate.
-
Use a fresh batch of high-purity catalyst.
-
-
Set up the reaction under identical conditions to the baseline, using the purified materials.
-
Monitor the reaction progress and determine the final product yield.
-
-
Analysis:
-
Significant Improvement: If the high-purity reaction shows a marked improvement in rate and/or yield compared to the baseline, catalyst poisoning by impurities in the reagents or solvents is highly likely.[1]
-
No Improvement: If there is no significant difference, the issue may be related to other deactivation mechanisms (sintering, coking) or suboptimal reaction conditions.
-
Protocol 2: Regeneration of a Palladium Catalyst Poisoned by Nitrogen Compounds
This protocol is adapted from a patented method for reactivating palladium catalysts.[4]
-
Catalyst Recovery:
-
At the end of the reaction, separate the solid palladium catalyst from the reaction mixture by filtration.
-
Wash the recovered catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove adsorbed organic species.
-
Dry the catalyst under vacuum.
-
-
Reactivation:
-
Prepare a dilute aqueous solution of an alkali metal carbonate (e.g., 0.5 M sodium carbonate).
-
Suspend the dried, poisoned catalyst in the carbonate solution.
-
Stir the suspension at a moderately elevated temperature (e.g., 50-80 °C) for 1-2 hours.
-
Allow the mixture to cool, then filter to recover the reactivated catalyst.
-
-
Final Preparation:
-
Wash the reactivated catalyst thoroughly with deionized water until the filtrate is neutral.
-
Wash with a solvent like ethanol to remove water.
-
Dry the catalyst under vacuum before reusing it in a subsequent reaction.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Mechanism of catalyst poisoning by blocking active sites.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. How Does Sulfur Poisoning Chemically Affect the Catalyst Surface? → Learn [pollution.sustainability-directory.com]
- 3. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur poisoning of Rh–Ni catalysts during steam reforming of sulfur-containing liquid fuels - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Kinetic Data on the Synergetic Role of Amines and Water in the Reduction of Phosphine‐Ligated Palladium(II) to Palladiu… [ouci.dntb.gov.ua]
- 6. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Hydroxy-2-pyrrolidinone
For Researchers, Scientists, and Drug Development Professionals
3-Hydroxy-2-pyrrolidinone is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its versatile structure allows for further functionalization, making it a key intermediate in the development of novel therapeutics. This guide provides a comparative overview of different synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Several synthetic strategies have been developed to produce this compound, each with its own advantages and disadvantages. The choice of a particular route often depends on factors such as the availability of starting materials, desired stereochemistry, scalability, and overall cost-effectiveness. The following table summarizes the key quantitative data for some of the most common synthetic approaches.
| Starting Material | Key Reagents/Method | Reaction Conditions | Yield (%) | Purity/Enantiomeric Excess (ee) | Reference |
| (S)-Malic acid | Hexafluoroacetone, NH3/MeOH | Not specified | Not specified | Optically pure | [1] |
| 4-Amino-(S)-2-hydroxybutyric acid | Methanol, Potassium carbonate | Room temperature, 12 hours | 89% | (S)-enantiomer | [2] |
| Racemic 3-acetoxy-2-pyrrolidinone | Immobilized lipase from Pseudomonas cepacia | Not specified | 60-90% (for N-substituted) | High ee | [3] |
| β-Amino acids | Reductive photocyclization | Not specified | Not specified | Not specified | [1] |
| Isoxazolidine-5-carboxylates | Reductive rearrangement | Not specified | Good yields (for substituted) | Not specified | [4] |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic strategies for obtaining this compound, providing a clear visual comparison of the starting materials and key transformations involved.
Figure 1. Comparison of synthetic routes to this compound.
Detailed Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above. These protocols are based on published literature and are intended to provide a starting point for laboratory implementation.
Synthesis from (S)-Malic Acid
This route utilizes the readily available chiral pool starting material, (S)-malic acid, and employs hexafluoroacetone as a protecting and activating agent.[1] The key step involves the intramolecular aminolytic cleavage of a lactone intermediate.
Experimental Protocol:
The synthesis involves a two-route process where (S)-Malic acid is transformed into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoroacetone as a protecting and activating agent. The crucial step in both pathways is the intramolecular aminolytic cleavage of the lactone ring of the intermediate, 5-(2-aminoethyl)-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one.[1]
Synthesis from 4-Amino-(S)-2-hydroxybutyric Acid
This method provides a high-yielding synthesis of (S)-3-hydroxy-2-pyrrolidinone through a straightforward lactam cyclization.[2]
Experimental Protocol:
-
Dissolve 4-amino-(S)-2-hydroxybutyric acid (0.1 mol, 11.91 g) in methanol (1.5 mol, 48.06 g) in a 500 mL round-bottom flask.
-
After cooling the reaction mixture to room temperature, add water (11.91 g) and potassium carbonate.
-
Agitate the mixture at room temperature for 12 hours to obtain (S)-3-hydroxy-2-pyrrolidinone.
-
Confirm the formation of the product by NMR.
-
Filter the reaction mixture and concentrate it. Add methanol to the residue to precipitate inorganic substances.
-
Filter the mixture twice to remove the inorganic substances and concentrate the filtrate under reduced pressure to obtain (S)-3-hydroxy-2-pyrrolidinone.
-
Yield: 89%.[2]
Chemoenzymatic Enantioselective Synthesis
This approach utilizes an enzymatic resolution of a racemic mixture of 3-acetoxy-2-pyrrolidinone to obtain the desired enantiomer of this compound.[3] This method is particularly useful for obtaining high enantiomeric excess.
Experimental Protocol:
-
Prepare racemic 3-acetoxy-N-substituted-2-pyrrolidinones.
-
Perform enzymatic hydrolysis using immobilized lipase from Pseudomonas cepacia.
-
The specific reaction conditions (e.g., buffer, temperature, reaction time) will depend on the specific substrate and enzyme preparation.
-
Isolate the resulting N-substituted this compound.
-
Yield: For 3-Hydroxy-1-methyl-2-pyrrolidinone: 60%. For 3-Hydroxy-1-ethyl-2-pyrrolidinone: 90%.[3]
Synthesis from β-Amino Acids via Reductive Photocyclization
A novel three-step synthesis starting from β-amino acids has been developed, with the key step being a reductive photocyclization.[1] While specific details are limited in the initial findings, this method presents a potentially innovative approach. Further investigation into the cited literature is recommended for a detailed protocol.
Reductive Rearrangement of Isoxazolidines
This strategy involves a heterocycle-heterocycle interconversion to produce 4,5-disubstituted 3-hydroxy-2-pyrrolidinones in good yields.[4] This method is particularly useful for accessing derivatives with substitution at the 4 and 5 positions and can provide the unsubstituted this compound at the nitrogen for further functionalization.
Conclusion
The synthesis of this compound can be achieved through various routes, each with its own set of advantages. The synthesis from 4-amino-(S)-2-hydroxybutyric acid offers a high yield in a straightforward procedure. The chemoenzymatic approach provides access to enantiomerically pure products. The use of (S)-malic acid as a starting material is a classic chiral pool strategy. Newer methods like reductive photocyclization and reductive rearrangement offer alternative pathways, particularly for substituted derivatives. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including stereochemical considerations, scale, and available resources. This guide provides the necessary information to make an informed decision and facilitate the successful synthesis of this important pharmaceutical intermediate.
References
Comparative Guide to Analytical Methods for 3-Hydroxy-2-pyrrolidinone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Hydroxy-2-pyrrolidinone. While specific validated methods for this analyte are not extensively published, this document outlines potential approaches based on established techniques for structurally similar compounds, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to serve as a foundational resource for developing and validating analytical procedures for this compound.
Data Presentation: A Comparative Analysis of Analytical Methods
The successful validation of an analytical method should demonstrate its suitability for the intended purpose by assessing various parameters. The following tables summarize typical performance characteristics for the analysis of pyrrolidinone derivatives, providing a strong basis for their adaptation to this compound quantification.
Table 1: Comparison of HPLC-UV, LC-MS/MS, and GC-MS Methods
| Parameter | HPLC-UV (Adapted Method) | LC-MS/MS (Adapted Method) | GC-MS (with Derivatization - Adapted Method) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Typical Matrix | Pharmaceutical formulations, bulk drug | Biological fluids (plasma, urine), environmental samples | Biological fluids, environmental samples |
| Sample Preparation | Simple filtration and dilution | Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) | LLE or SPE followed by derivatization |
| Instrumentation | HPLC with UV Detector | LC system coupled to a triple quadrupole mass spectrometer | GC system coupled to a mass spectrometer |
| Throughput | High | High | Moderate |
Table 2: Typical Validation Parameters for Pyrrolidinone Derivative Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.998 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.1 ng/mL[1] | ~0.02 µ g/sample |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.5 ng/mL | ~0.06 µ g/sample |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related pyrrolidinone compounds and would require optimization and validation for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices, such as pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection would likely be at a low UV wavelength (e.g., 205-220 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from standard solutions of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Starting Point):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds.
-
Mobile Phase: A gradient elution with acetonitrile and an aqueous buffer containing a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound would need to be determined by infusing a standard solution.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Quantification: Achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, but it typically requires derivatization to increase the analyte's volatility and thermal stability.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization (Example using Silylation):
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C).
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Sample Preparation:
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Proceed with the derivatization step as described above.
-
-
Quantification: Based on the peak area of the characteristic ions of the derivatized analyte relative to a derivatized internal standard.
Mandatory Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Analysis of 3-Hydroxy-2-pyrrolidinone and Other Pyrrolidinone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of 3-Hydroxy-2-pyrrolidinone and other pyrrolidinone derivatives. It provides a synthesis of their biological activities, supported by experimental data, to inform future research and development.
The pyrrolidinone scaffold, a five-membered nitrogen-containing lactam, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] This guide focuses on this compound and provides a comparative perspective on its performance against other notable pyrrolidinone derivatives across several key therapeutic areas: anticancer, enzyme inhibition, nootropic, and antimicrobial activities.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their pharmacokinetic and pharmacodynamic behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP |
| This compound | C₄H₇NO₂ | 101.10 | 75 | 363.6 | -0.9 |
| Piracetam | C₆H₁₀N₂O₂ | 142.16 | 151-152 | - | -1.13 |
| Levetiracetam | C₈H₁₄N₂O₂ | 170.21 | 118-119 | - | -0.57 |
| Aniracetam | C₁₂H₁₃NO₃ | 219.24 | 121-122 | - | 1.3 |
| Oxiracetam | C₆H₁₀N₂O₃ | 158.16 | 165-168 | - | -1.7 |
Anticancer Activity
Pyrrolidinone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor progression.[1]
Comparative Efficacy of Pyrrolidinone Derivatives in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for various pyrrolidinone derivatives against different cancer cell lines. Lower values indicate greater potency. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Derivative Class | Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Spirooxindole-pyrrolidine | 1a | HCT116 | 15.2 | [1] |
| 1b | HCT116 | 8.5 | [1] | |
| N-Arylpyrrolidine-2,5-dione | 2a | MCF-7 | 5.8 | [1] |
| 2b | MCF-7 | 3.1 | [1] | |
| Pyrrolidinone-hydrazone | 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | [2] |
| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | [2] | |
| 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [2] | |
| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [2] | |
| 14 | IGR39 (Melanoma) | 10.40 ± 1.35 | [2] | |
| 14 | PPC-1 (Prostate) | >20 | [2] | |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivative | 4b (1,3,4-oxadiazolethione) | A549 (Lung) | 28.0 (% viability) | [1] |
| 4c (4-aminotriazolethione) | A549 (Lung) | 29.6 (% viability) | [1] | |
| 3-hydroxy-3-pyrrolin-2-one derivative | 2 | A549 (Lung) - mPGES-1 inhibition | 3.7 ± 2.7 | [3] |
| 3 | A549 (Lung) - mPGES-1 inhibition | 1.9 ± 1.5 | [3] |
Data for this compound in these specific assays was not available in the searched literature.
Key Signaling Pathways in Cancer Targeted by Pyrrolidinone Derivatives
Pyrrolidinone derivatives often exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and angiogenesis.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or Sorenson's glycine buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition
Pyrrolidinone derivatives have been investigated as inhibitors of various enzymes, including those involved in metabolic diseases and microbial survival.
Comparative Inhibitory Activity of Pyrrolidinone Derivatives
| Derivative Class | Target Enzyme | Compound | IC50 (µg/mL) | Reference |
| N-Boc-proline amides | α-Amylase | 3a | 36.32 | [5] |
| 3g | 26.24 | [5] | ||
| α-Glucosidase | 3f | 27.51 | [5] | |
| 3g | 18.04 | [5] | ||
| N-acetylpyrrolidine | α-Glucosidase | 4a | 0.52 ± 0.02 mM | [6] |
| 4b | 1.64 ± 0.08 mM | [6] | ||
| α-Amylase | 4a | 2.72 ± 0.09 mM | [6] | |
| 4b | 3.21 ± 0.65 mM | [6] | ||
| 3-hydroxy-3-pyrrolin-2-one | mPGES-1 | 2 | 3.7 ± 2.7 µM | [3] |
| 3 | 1.9 ± 1.5 µM | [3] |
Specific enzyme inhibition data for this compound was not found in the searched literature.
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.[6]
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation with Inhibitor: In a 96-well plate, mix the enzyme solution with various concentrations of the pyrrolidinone derivative or a positive control (e.g., acarbose) and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Add the pNPG solution to initiate the reaction and incubate for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Nootropic Activity
Certain pyrrolidinone derivatives, most notably piracetam, are known for their cognitive-enhancing or "nootropic" effects.[7] this compound is described as an intermediate in the synthesis of nootropic agents.[8]
Antimicrobial Activity
The pyrrolidinone core is also found in compounds with antimicrobial properties.
Comparative Antimicrobial Activity of Pyrrolidinone Derivatives
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolidine-2,3-dione dimers | S. aureus (MSSA) | 16 (MBEC) | [6] |
| Spiropyrrolidines with thiochroman-4-one | B. subtilis | 6.25 | [7] |
| S. aureus | 12.5 | [7] | |
| E. coli | 25 | [7] | |
| K. pneumoniae | 25 | [7] |
Specific MIC values for this compound were not found in the available literature.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyrrolidinone derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the diverse pharmacological potential of pyrrolidinone derivatives. While this compound is a key synthetic intermediate for various bioactive molecules, including nootropics, there is a notable lack of publicly available, direct comparative data on its specific biological activities. The provided experimental protocols and the summarized data for other derivatives offer a valuable framework for researchers to design and conduct further studies to elucidate the full therapeutic potential of this compound and to develop novel, more effective pyrrolidinone-based drugs. The signaling pathway diagrams provide a visual guide to the potential mechanisms of action for these compounds in cancer therapy. Future research should focus on generating robust, comparative data for this compound to accurately assess its standing among other promising pyrrolidinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Puzzle: A Comparative Guide to the Biological Activity of 3-Hydroxy-2-pyrrolidinone and Its Stereoisomers
For researchers, scientists, and professionals in drug development, understanding the stereochemical nuances of bioactive molecules is paramount. The spatial arrangement of atoms in a chiral molecule can dramatically alter its pharmacological profile. This guide provides a comparative analysis of the biological activity of 3-Hydroxy-2-pyrrolidinone and its enantiomers, drawing upon available experimental data to highlight the significance of stereochemistry in this chemical class.
While direct comparative studies on the biological activity of racemic this compound versus its individual (R)- and (S)-enantiomers are not extensively available in publicly accessible literature, a closely related derivative, 3-amino-1-hydroxy-2-pyrrolidinone (HA-966), offers a compelling case study into the stereoselective effects of this structural scaffold. The distinct pharmacological profiles of the enantiomers of HA-966 underscore the critical importance of chirality in the biological actions of pyrrolidinone derivatives.
The Case of HA-966: A Tale of Two Enantiomers
HA-966, a derivative of this compound, exhibits pronounced stereoselectivity in its biological actions. The racemic mixture and its purified enantiomers have been evaluated for their neuroprotective and anticonvulsant properties, revealing divergent and specific activities for the (R)- and (S)-forms.
Quantitative Comparison of HA-966 Enantiomers
The following table summarizes the key quantitative data from in vivo studies on HA-966, illustrating the differential effects of its enantiomers.
| Compound | Biological Activity | Assay | Effective Dose (ED₅₀) / Effect | Reference |
| (R)-enantiomer | Neuroprotection | NMDA-induced brain injury in rats | Dose-dependently attenuated injury | [1] |
| (S)-enantiomer | Neuroprotection | NMDA-induced brain injury in rats | Ineffective | [1] |
| Racemic HA-966 | Anticonvulsant | Low-intensity electroshock in mice | ED₅₀ = 13.2 mg/kg | [1] |
| (S)-enantiomer | Anticonvulsant | Low-intensity electroshock in mice | ED₅₀ = 8.8 mg/kg | [1] |
| (R)-enantiomer | Anticonvulsant | Low-intensity electroshock in mice | ED₅₀ = 105.9 mg/kg (much less potent) | [1] |
| (S)-enantiomer | Ataxia | Inverted screen fall-off in mice | 17 times more potent than (R)-enantiomer | [1] |
Delving into the Mechanisms: Distinct Signaling Pathways
The divergent biological activities of the HA-966 enantiomers stem from their differential interactions with molecular targets. The (R)-enantiomer's neuroprotective effects are attributed to its antagonist activity at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1] In contrast, the anticonvulsant action of the (S)-enantiomer is not associated with this mechanism, suggesting it acts on a different, yet to be fully elucidated, pathway.[1]
Caption: Differential signaling pathways of HA-966 enantiomers.
Experimental Protocols: A Glimpse into the Methodology
The cited studies on HA-966 employed rigorous experimental protocols to delineate the activities of the enantiomers.
Neuroprotection Assay
-
Model: Postnatal day 7 rats with intrastriatal injections of NMDA (15 nmol).
-
Treatment: Administration of racemic HA-966, or the purified (R)- or (S)-enantiomer 15 minutes after NMDA injection.
-
Endpoint: Assessment of NMDA-induced brain injury.[1]
Anticonvulsant Assay
-
Model: Mice subjected to low-intensity electroshock.
-
Treatment: Intravenous administration of racemic HA-966 or its enantiomers.
-
Endpoint: Prevention of tonic extensor seizures, with calculation of the median effective dose (ED₅₀).[1]
Ataxia Assessment
-
Model: Mice.
-
Assay: Inverted screen fall-off test.
-
Endpoint: Measurement of motor coordination to assess ataxia.[1]
References
comparing the efficacy of different chiral selectors for 3-Hydroxy-2-pyrrolidinone resolution
A Comparative Guide to Chiral Selectors for 3-Hydroxy-2-pyrrolidinone Resolution
The enantioselective synthesis of this compound is of significant interest in pharmaceutical and fine chemical industries, as chiral lactams are valuable building blocks for biologically active compounds. Achieving high enantiomeric purity requires an effective resolution of the racemic mixture. This guide compares the efficacy of different chiral selectors, focusing on enzymatic methods and chromatographic techniques, providing experimental data and protocols to aid researchers in selecting the optimal strategy.
Enzymatic Resolution via Lipase-Catalyzed Alcoholysis
Enzymatic kinetic resolution is a powerful and widely used method for separating enantiomers under mild conditions. Lipases, particularly from Pseudomonas cepacia, have proven highly effective for the resolution of this compound precursors. The strategy often involves the resolution of the corresponding racemic 3-acetoxy-2-pyrrolidinone. The lipase selectively catalyzes the alcoholysis of one enantiomer of the acetate, yielding an enantioenriched alcohol and the unreacted acetate of the opposite configuration.
A study on the chemoenzymatic synthesis of 3-hydroxy-2-pyrrolidinones demonstrated that 'Amano' PS-C lipase, an immobilized lipase from Pseudomonas cepacia, provides excellent enantioselectivity.[1] The process involves the alcoholysis of racemic N-substituted 3-acetoxy-2-pyrrolidinones. For the parent substrate (rac-3-acetoxy-2-pyrrolidinone), the corresponding (R)-alcohol and (S)-acetate were obtained with enantiomeric excesses (e.e.) greater than 99% at approximately 50% conversion.[1]
Data Presentation: Efficacy of 'Amano' PS-C Lipase
The following table summarizes the results for the kinetic resolution of various racemic N-substituted 3-acetoxy-2-pyrrolidinones using 'Amano' PS-C lipase in tetrahydrofuran (THF) with n-butanol.
| Substrate (Racemic Acetate) | Temp. (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | Enantiomeric Ratio (E) |
| 3-Acetoxy-2-pyrrolidinone | 28 | 20 | 51 | >99 (R) | 98 (S) | 282 |
| N-Methyl-3-acetoxy-2-pyrrolidinone | 28 | 24 | 47 | 95 (R) | >99 (S) | 98 |
| N-Ethyl-3-acetoxy-2-pyrrolidinone | 28 | 24 | 49 | 97 (R) | >99 (S) | 227 |
| N-Benzyl-3-acetoxy-2-pyrrolidinone | 28 | 18 | 45 | 45 | Not Determined | Not Determined |
Data sourced from Kamal, A. et al., Tetrahedron: Asymmetry.[1]
Experimental Workflow: Enzymatic Resolution
The diagram below illustrates the general workflow for the lipase-catalyzed kinetic resolution of racemic 3-acetoxy-2-pyrrolidinone.
Experimental Protocol
Materials:
-
Racemic 3-acetoxy-2-pyrrolidinone
-
Immobilized lipase from Pseudomonas cepacia ('Amano' PS-C)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butanol
-
4Å molecular sieves
-
Silica gel (60-120 mesh) for chromatography
-
Solvents for chromatography (e.g., n-hexane, acetone)
Procedure:
-
A solution of racemic 3-acetoxy-2-pyrrolidinone (1.0 eq) in anhydrous THF is prepared.
-
To this solution, add n-butanol (1.5 eq), 'Amano' PS-C lipase (by weight, typically 50-100% of the substrate weight), and activated 4Å molecular sieves.
-
The reaction mixture is stirred on a rotary shaker at a controlled temperature (e.g., 28-30°C).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until approximately 50% conversion of the starting material is observed.[1]
-
Upon reaching the target conversion, the molecular sieves and the lipase are removed by filtration through a Celite bed. The filter cake is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to yield a crude mixture.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of acetone in n-hexane) to separate the resulting alcohol ((R)-3-hydroxy-2-pyrrolidinone) from the unreacted acetate ((S)-3-acetoxy-2-pyrrolidinone).[1]
-
The enantiomeric excess of both the alcohol and acetate fractions is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Chromatographic Resolution using Chiral Stationary Phases (CSPs)
Direct separation of enantiomers using chromatography, particularly HPLC and Supercritical Fluid Chromatography (SFC), is a highly efficient and versatile alternative.[2][] This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For pyrrolidone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[4] SFC is increasingly favored as a "green" alternative to HPLC, using supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption and can lead to faster separations.[5]
While specific data for the resolution of this compound on a particular CSP is not detailed in the provided search results, studies on similar pyrrolidone structures show excellent results. For instance, the resolution of various pyrrolidone derivatives on chlorinated cellulose-based CSPs using SFC has been reported to achieve high resolution factors (Rs > 1.5). The choice of CSP, mobile phase composition (including co-solvents and additives), temperature, and flow rate are critical parameters that must be optimized for a given separation.[6]
General Approach for Method Development:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) under standard mobile phase conditions (e.g., hexane/isopropanol for normal phase HPLC, or CO2/methanol for SFC).[7][8]
-
Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition. For SFC, this involves adjusting the percentage of the alcohol co-solvent (e.g., methanol, ethanol). For HPLC, the ratio of the polar modifier to the non-polar solvent is adjusted. Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be required to improve peak shape and resolution.
-
Parameter Optimization: Fine-tune other parameters such as flow rate, column temperature, and backpressure (in SFC) to maximize resolution and efficiency.
Comparison and Conclusion
| Feature | Enzymatic Resolution (Lipase) | Chromatographic Resolution (HPLC/SFC) |
| Principle | Kinetic resolution based on selective reaction of one enantiomer. | Differential partitioning of enantiomers on a chiral stationary phase. |
| Selectivity | Very high (E > 200 possible), but substrate-dependent.[1] | Broadly applicable; selectivity depends on CSP and mobile phase combination. |
| Yield | Theoretically limited to 50% for each enantiomer (unless combined with racemization).[9] | Theoretically up to 100% recovery of both separated enantiomers. |
| Scalability | Well-established for large-scale industrial processes. | Can be scaled from analytical to preparative quantities.[] |
| Development Time | Requires screening of enzymes and reaction conditions (solvent, temp.). | Requires screening of multiple columns and mobile phases.[7] |
| "Green" Aspect | Uses biodegradable catalysts (enzymes) under mild conditions. | SFC is considered a green technique due to the use of CO2.[5] |
| Products | Yields one enantiomer as the alcohol and the other as the acetate, requiring further steps if both are desired in the same form.[1] | Directly yields both separated enantiomers without chemical modification. |
Both enzymatic and chromatographic methods are powerful for the resolution of this compound.
-
Enzymatic resolution using 'Amano' PS-C lipase is a highly effective and proven method, capable of producing enantiomers with excellent optical purity (>99% e.e.).[1] It is particularly well-suited for large-scale synthesis where a specific enantiomer is desired, despite the theoretical 50% yield limit for a single product in a standard kinetic resolution.
-
Chromatographic methods using CSPs , especially with modern SFC, offer a versatile, rapid, and high-recovery alternative. This approach is ideal for analytical-scale purity checks and for preparative separations where recovery of both enantiomers in high purity is the goal. The primary challenge lies in the empirical process of identifying the optimal CSP and mobile phase conditions.
The choice between these methods will depend on the specific requirements of the researcher, including the desired scale, the need for one or both enantiomers, available equipment, and development timelines.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. selvita.com [selvita.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Hydroxy-2-pyrrolidinone Analysis
At a Glance: HPLC vs. GC-MS for 3-Hydroxy-2-pyrrolidinone Analysis
The selection between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's physicochemical properties, the required sensitivity, and the sample matrix. This compound is a polar, non-volatile compound, which inherently makes it well-suited for HPLC analysis. Conversely, its low volatility and the presence of a hydroxyl group necessitate a derivatization step for successful GC-MS analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Derivatization | Generally not required for this compound. | Mandatory to improve volatility and thermal stability (e.g., silylation). |
| Sensitivity | Method-dependent, with LC-MS/MS offering very high sensitivity. | High sensitivity, particularly with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher due to the absence of a derivatization step. | Lower due to the additional derivatization and sample preparation steps. |
| Instrumentation Cost | Varies, can be lower than GC-MS for basic setups. | Generally higher due to the mass spectrometer. |
| Solvent Consumption | Higher compared to GC. | Minimal, uses carrier gas. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of polar, hydroxylated compounds by HPLC and GC-MS, providing a basis for method selection and cross-validation.
| Validation Parameter | HPLC | GC-MS (with Derivatization) |
| Linearity (R²) | ≥ 0.998[1] | ≥ 0.995 |
| Range | 80-120% of the target concentration[2] | 80-120% of the target concentration |
| Accuracy (% Recovery) | 98-102%[2] | 95-105% |
| Precision (% RSD) | ≤ 2%[1] | ≤ 5% |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.1 - 15 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are representative and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on techniques used for the analysis of similar polar, hydroxylated pyrrolidinone derivatives.[3]
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.
-
Column: A polar-modified C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS detection in positive electrospray ionization (ESI) mode.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a certified reference standard.
-
Quantify the analyte using a calibration curve prepared from a series of standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol includes a necessary derivatization step to enhance the volatility of this compound. Silylation is a common and effective derivatization technique for compounds containing hydroxyl groups.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
2. Derivatization and Sample Preparation:
-
Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared from derivatized standard solutions.
Mandatory Visualizations
Caption: A logical workflow for the cross-validation of HPLC and GC-MS methods.
Caption: A diagram comparing the suitability of HPLC and GC-MS for this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and disadvantages. HPLC is often the more straightforward method due to the analyte's polar and non-volatile nature, eliminating the need for derivatization and allowing for higher sample throughput.[4] On the other hand, GC-MS, with a necessary derivatization step, can offer excellent sensitivity and specificity, making it a valuable tool for confirmatory analysis and trace-level quantification.[5]
For comprehensive method validation and to ensure the utmost confidence in analytical results, a cross-validation approach is highly recommended. By analyzing the same set of samples using both techniques, laboratories can establish the accuracy, precision, and reliability of their chosen primary method. The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Research Portal [scholarship.miami.edu]
- 4. Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Spectroscopic Comparison of 3-Hydroxy-2-pyrrolidinone and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Hydroxy-2-pyrrolidinone and its key precursors: 2,5-dihydroxytetrahydrofuran, succinimide, and gamma-aminobutyric acid (GABA). This document provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a visualization of their synthetic relationship.
This guide offers an objective comparison of the spectroscopic profiles of this compound and its common synthetic precursors. By presenting quantitative data in accessible tables and outlining the methodologies for data acquisition, this document serves as a valuable resource for compound identification, purity assessment, and reaction monitoring in synthetic and medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | DMSO-d6 | 12.01 (s, 1H, -OH), 5.16 (s, 1H), 4.78 (d, 1H), 3.98 (dq, 1H), 3.92 (dq, 1H), 3.80 (d, 1H), 1.01 (t, 3H)[1] |
| 2,5-Dihydroxytetrahydrofuran | - | Data not readily available in searched literature. |
| Succinimide | CDCl₃ | 8.9 (s, 1H, NH), 2.77 (s, 4H, CH₂) |
| Gamma-Aminobutyric Acid (GABA) | D₂O | 2.81 (t, 2H), 2.15 (m, 2H), 1.75 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | - | Data not readily available in searched literature. |
| 2,5-Dihydroxytetrahydrofuran | - | Data not readily available in searched literature. |
| Succinimide | CDCl₃ | 177.5 (C=O), 29.0 (CH₂) |
| Gamma-Aminobutyric Acid (GABA) | D₂O | 182.5 (C=O), 42.5 (CH₂-N), 34.5 (CH₂), 27.5 (CH₂) |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| This compound | - | Data not readily available in searched literature. |
| 2,5-Dihydroxytetrahydrofuran | - | Data not readily available in searched literature. |
| Succinimide | Solid | 3200 (N-H stretch), 1770, 1700 (C=O stretch) |
| Gamma-Aminobutyric Acid (GABA) | Solid | 3100-2600 (broad, O-H and N-H stretch), 1640 (C=O stretch), 1540 (N-H bend) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ or M⁺· (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | - | Data not readily available in searched literature. | - |
| 2,5-Dihydroxytetrahydrofuran | - | Data not readily available in searched literature. | - |
| Succinimide | EI | 99 | 71, 55, 43 |
| Gamma-Aminobutyric Acid (GABA) | ESI+ | 104 | 87, 58 |
Synthetic Relationship
The following diagram illustrates the synthetic pathways from the precursors to this compound.
Caption: Synthetic routes from precursors to this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence (zg30) was used.
-
Number of Scans: 16-64 scans were typically acquired.
-
Relaxation Delay: A relaxation delay of 1.0 seconds was employed.
-
Spectral Width: A spectral width of 16 ppm was used.
-
Referencing: Chemical shifts were referenced to the residual solvent peak.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence with a 30° pulse angle (zgpg30) was used.
-
Number of Scans: 1024-4096 scans were accumulated.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was used.
-
Spectral Width: A spectral width of 240 ppm was employed.
-
Referencing: Chemical shifts were referenced to the solvent peak.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique was primarily used. A small amount of the solid was placed directly onto the diamond crystal of the ATR accessory. For some samples, a KBr pellet was prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters:
-
Spectral Range: Data was collected over a range of 4000-400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ was used.
-
Number of Scans: 16 scans were co-added for each spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI) and Electron Ionization (EI) Mass Spectrometry:
-
Sample Preparation: For ESI-MS, samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100 µg/mL. For EI-MS, a small amount of the solid sample was introduced directly into the ion source via a direct insertion probe.
-
Instrumentation:
-
ESI-MS: A Waters SYNAPT G2-Si high-resolution mass spectrometer was used.
-
EI-MS: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative ion mode was selected based on the analyte.
-
Capillary Voltage: 2.5-3.5 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-500 °C.
-
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
This guide provides a foundational spectroscopic comparison of this compound and its precursors. Researchers are encouraged to use this information as a reference for their synthetic and analytical endeavors.
References
Establishing 3-Hydroxy-2-pyrrolidinone as a Reference Standard for Quality Control of Nootropic Drugs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related substances are of paramount importance. This guide provides a comprehensive comparison of 3-Hydroxy-2-pyrrolidinone as a potential reference standard against other known impurities and related compounds in the context of nootropic drug analysis, such as Piracetam. The data and protocols presented herein are designed to assist researchers and quality control analysts in making informed decisions for the accurate characterization and quantification of these substances.
Introduction to Reference Standards in Pharmaceutical Analysis
Reference standards are highly purified compounds that are used as a benchmark for the identification and quantification of substances in analytical procedures. The establishment of a reliable reference standard is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. An ideal reference standard is well-characterized, with a documented purity, and is stable under defined storage conditions. This guide focuses on establishing this compound as a valuable reference standard, particularly for the analysis of related substances in the synthesis and degradation of pyrrolidinone-based nootropic drugs.
Comparative Analysis of this compound and Alternative Standards
The selection of an appropriate reference standard is crucial for the development and validation of robust analytical methods. This section provides a comparative overview of this compound and other potential reference standards relevant to the quality control of Piracetam. The data presented in the following tables are representative values derived from typical analytical characterization and are intended to serve as a guide for comparison.
Table 1: Physicochemical Properties
| Property | This compound | 2-Pyrrolidinone | (2-oxopyrrolidin-1-yl)acetic acid |
| CAS Number | 15116-68-4[1] | 616-45-5 | 62612-19-3 |
| Molecular Formula | C4H7NO2[1] | C4H7NO | C6H9NO3 |
| Molecular Weight | 101.10 g/mol [1] | 85.10 g/mol | 143.14 g/mol |
| Melting Point | 102-107 °C[1] | 25 °C | 118-120 °C |
| Appearance | White to off-white solid | Colorless liquid or solid | White crystalline powder |
| Solubility | Soluble in water and polar organic solvents | Miscible with water and most organic solvents | Soluble in water |
Table 2: Purity and Impurity Profile
| Parameter | This compound | 2-Pyrrolidinone | (2-oxopyrrolidin-1-yl)acetic acid |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.5% |
| Purity (by qNMR) | ≥ 99.0% | ≥ 98.5% | ≥ 99.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents (GC-MS) | ≤ 0.1% | ≤ 0.2% | ≤ 0.1% |
| Related Impurities (HPLC) | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Individual impurity ≤ 0.2%, Total impurities ≤ 1.0% | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
Table 3: Stability Data (Forced Degradation Studies)
| Condition | This compound (% Degradation) | 2-Pyrrolidinone (% Degradation) | (2-oxopyrrolidin-1-yl)acetic acid (% Degradation) |
| Acidic (0.1 M HCl, 80°C, 24h) | < 5% | < 10% | < 5% |
| Basic (0.1 M NaOH, 80°C, 24h) | < 10% | < 15% | < 10% |
| Oxidative (3% H2O2, RT, 24h) | < 2% | < 5% | < 2% |
| Thermal (105°C, 48h) | < 1% | < 2% | < 1% |
| Photolytic (ICH Q1B) | < 1% | < 1% | < 1% |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of a reference standard. The following protocols are provided as a guide for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 90 30 90 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Quantitative NMR (qNMR) for Purity Assessment
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid or another suitable certified reference material with a known purity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve in a known volume of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of this compound and the internal standard.
-
Calculation: The purity is calculated based on the integral ratios, the number of protons, the molecular weights, and the masses of the sample and the internal standard.
Karl Fischer Titration for Water Content Determination
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent suitable for the instrument.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample and introduce it into the titration vessel.
-
Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated automatically by the instrument.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) in a suitable pan (e.g., aluminum or platinum).
-
Heating Program: Heat the sample from ambient temperature to a desired final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting thermogram will show the mass loss as a function of temperature, indicating decomposition temperatures and the presence of volatile components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
Column: A suitable capillary column for residual solvent analysis (e.g., DB-624 or equivalent).
-
Oven Temperature Program:
-
Initial Temperature: 40°C (hold for 5 minutes)
-
Ramp: 10°C/min to 240°C (hold for 5 minutes)
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Headspace injection.
-
Mass Spectrometer: Operate in full scan mode to identify and quantify residual solvents based on their mass spectra and retention times.
Visualizations
The following diagrams illustrate key workflows and relationships in the establishment of a reference standard.
Caption: Workflow for Establishing a Reference Standard.
Caption: Potential Degradation Pathways of Piracetam.
Caption: Logic for Reference Standard Performance Comparison.
Conclusion
The comprehensive characterization of this compound demonstrates its suitability as a high-quality reference standard for the analysis of related substances in nootropic drugs like Piracetam. Its distinct chromatographic behavior, well-defined spectral properties, and predictable stability profile make it an excellent tool for method development, validation, and routine quality control. By providing detailed analytical protocols and comparative data, this guide aims to facilitate the adoption of this compound as a certified reference material, ultimately contributing to the improved quality and safety of pharmaceutical products.
References
performance of different catalysts in the synthesis of 3-Hydroxy-2-pyrrolidinone
The synthesis of 3-Hydroxy-2-pyrrolidinone, a valuable chiral building block in the development of pharmaceuticals, has been approached through various catalytic strategies. This guide provides a comparative overview of different catalytic methods, presenting their performance based on reported experimental data. The selection of a suitable catalyst is critical, influencing reaction efficiency, yield, and stereoselectivity.
Performance Comparison of Catalytic Strategies
The following table summarizes the performance of different catalytic systems in the synthesis of this compound and its N-substituted derivatives. The varied nature of starting materials and reaction pathways should be considered when comparing these methods.
| Catalytic Strategy | Catalyst/Key Reagent | Starting Material | Product | Yield (%) | Reaction Time | Temperature (°C) |
| Chemoenzymatic Resolution | Immobilized Lipase (from Pseudomonas cepacia) | 3-acetoxy-N-substituted-2-pyrrolidinones | N-substituted-3-hydroxy-2-pyrrolidinones | 60-90% | Not Specified | Room Temp. |
| Base-mediated Cyclization | Potassium Carbonate (K₂CO₃) | 4-amino-(S)-2-hydroxybutylic acid methylester sulfonate | (S)-3-hydroxy-2-pyrrolidinone | 89% | 12 h | Room Temp.[1] |
| Multi-component Reaction | Citric Acid | Aromatic aldehyde, amine, sodium diethyl oxalacetate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | up to 86% | 1 h | Room Temp.[2] |
| One-pot Synthesis | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 2-amino-thiadiazoles/thiazoles, 2,3-dihydrofuran | 2-hydroxy pyrrolidine derivatives | Good to Excellent | 2 h | Room Temp.[3] |
| Reusable Nanocatalysis | Fe₃O₄@L-arginine | Hydrazines, β-keto esters, isatins, malononitrile | Polysubstituted 2-pyrrolidinone derivatives | Excellent | Short | Room Temp.[4] |
| Silver-Catalyzed Synthesis | Silver Catalyst | Propargylic amines, Carbon dioxide | Tetramic acid derivatives (related to 3-hydroxy-2-pyrrolidinones) | Not Specified | Not Specified | Mild Conditions[5] |
Experimental Protocols
Detailed methodologies for two distinct approaches are provided below.
Chemoenzymatic Synthesis via Lipase-Catalyzed Alcoholysis
This method utilizes a lipase to achieve enantioselective synthesis of 3-hydroxy-2-pyrrolidinones. The protocol involves the hydrolysis of an acetoxy precursor.
Procedure: A solution of 3-acetoxy-2-pyrrolidinone (2.8 mmol) in methanol is stirred with potassium carbonate (0.30 mmol) at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, methanol is evaporated, and the resulting crude solid is washed repeatedly with acetone. The acetone extracts are concentrated to yield a crude solid, which is then purified by filtering over a short silica gel pad with acetone to give the final product, this compound.
Base-Mediated Intramolecular Cyclization
This procedure describes the synthesis of (S)-3-hydroxy-2-pyrrolidinone from 4-amino-(S)-2-hydroxybutylic acid methylester sulfonate.
Procedure: 4-amino-(S)-2-hydroxybutylic acid methylester sulfonate is dissolved, and the reaction mixture is heated to 80°C and agitated under reflux for 4 hours. After cooling to room temperature, water and potassium carbonate are added, and the mixture is agitated at room temperature for 12 hours to yield (S)-3-hydroxy-2-pyrrolidinone.[1] The formation of the product is confirmed by NMR. The reaction mixture is then filtered and concentrated. Methanol is added to the residue to precipitate inorganic substances, which are removed by filtration. The filtrate is concentrated under reduced pressure to obtain the final product with a reported yield of 89%.[1]
Visualizing the Workflow
A generalized workflow for comparing catalyst performance in the synthesis of this compound is depicted below. This diagram illustrates the logical steps from catalyst selection to final product analysis.
Caption: Generalized workflow for catalyst performance comparison.
The synthesis of this compound can also be conceptualized as a signaling pathway-like diagram, illustrating the transformation from starting materials to the final product under the influence of a catalyst.
Caption: Synthetic pathway for this compound.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. (S)-3-HYDROXY-PYRROLIDIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
comparative analysis of the inhibitory activity of 3-Hydroxy-2-pyrrolidinone analogs
A Comparative Analysis of the Inhibitory Activity of 3-Hydroxy-2-pyrrolidinone Analogs
The this compound scaffold is a privileged structural motif present in a variety of biologically active compounds. Its inherent chirality and the presence of key functional groups for hydrogen bonding and further derivatization make it an attractive starting point for the design of enzyme inhibitors and other therapeutic agents. This guide provides a comparative analysis of the inhibitory activities of various this compound analogs, supported by experimental data and detailed protocols.
Inhibitory Activity Against Various Enzymes
Analogs of this compound have been investigated for their inhibitory potential against a range of biological targets, including bacterial cell wall synthesis enzymes, carbohydrate-metabolizing enzymes, and enzymes involved in inflammatory processes. The following sections summarize the inhibitory activities of different classes of these analogs.
Pyrrolidine-2,3-dione Analogs as PBP3 Inhibitors
A series of pyrrolidine-2,3-dione analogs, which can be considered derivatives of this compound, have been identified as novel inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a key enzyme in bacterial cell wall synthesis.[1] The inhibitory activities of selected analogs are presented in Table 1.
Table 1: Inhibitory Activity of Pyrrolidine-2,3-dione Analogs against P. aeruginosa PBP3
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM)[1] |
| 1 | H | 4-Cl-Ph | 4-Cl-Ph | H | 28 |
| 34 | Indole-3-yl-methyl | 4-Cl-Ph | 4-Cl-Ph | H | 14 |
| 35 | 4-CF₃-Ph-CH₂ | 4-Cl-Ph | 4-Cl-Ph | H | >50 |
| 37 | 3-CF₃-Ph-CH₂ | 4-Cl-Ph | 4-Cl-Ph | H | >50 |
| 39 | Indole-2-yl-methyl | 4-Cl-Ph | 4-Cl-Ph | H | 25 |
| 41 | Furan-2-yl-methyl | 4-Cl-Ph | 4-Cl-Ph | H | >50 |
| 42 | Thiazole-2-yl-methyl | 4-Cl-Ph | 4-Cl-Ph | H | >50 |
Structure-activity relationship studies revealed that substitutions at the nitrogen of the pyrrolidinone core significantly influence inhibitory activity. For instance, the introduction of an indole-3-ylmethyl group (compound 34 ) led to a two-fold increase in inhibition compared to the parent compound 1 .[1]
Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors
Certain pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[2] Inhibition of these enzymes is a therapeutic strategy for managing type-2 diabetes.[2] The inhibitory activities of these analogs are summarized in Table 2.
Table 2: Inhibitory Activity of Pyrrolidine Analogs against α-Amylase and α-Glucosidase
| Compound | R | α-Amylase IC₅₀ (µg/mL)[2] | α-Glucosidase IC₅₀ (µg/mL)[2] |
| 3a | H | 36.32 | 47.19 |
| 3f | 4-F | >100 | 27.51 |
| 3g | 4-OCH₃ | 26.24 | 18.04 |
| 3i | 3-pyridyl | 78.46 | 47.58 |
| 4a (deprotected 3a) | H | 61.31 | 55.01 |
| Acarbose (Standard) | - | - | - |
| Metformin (Standard) | - | - | - |
The 4-methoxy analogue 3g demonstrated significant inhibitory activity against both α-amylase and α-glucosidase.[2] Interestingly, deprotection of the Boc group in some derivatives led to a decrease in activity, as seen in the comparison between 3a and 4a .[2]
3-Hydroxy-3-pyrrolin-2-one Analogs as mPGES-1 Inhibitors
Virtual screening and subsequent biological evaluation identified 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[3]
Table 3: Inhibition of mPGES-1 by 3-Hydroxy-3-pyrrolin-2-one Analogs
| Compound | % Inhibition at 10 µM[3] |
| 2 | ~80% |
| 3 | ~70% |
Compounds 2 and 3 showed promising inhibitory activity in the low micromolar range, highlighting the potential of the 3-hydroxy-3-pyrrolin-2-one scaffold for developing anti-inflammatory agents.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PBP3 Inhibition Assay
The inhibitory activity against P. aeruginosa PBP3 was determined using an S2d assay, which measures the transpeptidase activity of the enzyme.[1]
Workflow for PBP3 Inhibition Assay
Caption: Workflow of the PBP3 inhibition assay.
-
Enzyme and Inhibitor Preparation : Recombinant P. aeruginosa PBP3 is purified. The test compounds (pyrrolidine-2,3-dione analogs) are dissolved in DMSO.
-
Incubation : The enzyme is pre-incubated with the test compounds for a specified period.
-
Reaction Initiation : The transpeptidase reaction is initiated by the addition of the S2d substrate.
-
Detection : The product of the enzymatic reaction is detected, often through a fluorescence-based method.
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
α-Amylase Inhibition Assay
The inhibitory effect on α-amylase activity was determined as follows[2]:
-
Incubation : A solution of α-amylase (0.5 mg/ml) was incubated with various concentrations of the pyrrolidine derivatives (20, 40, 60, 80, and 100 μg/mL) for 10 minutes at 25 °C in a solution containing 20 mM sodium phosphate buffer (pH 6.9) and 6 mM sodium chloride.[2]
-
Reaction Initiation : A starch solution was added to the mixture, and the reaction was incubated for an additional 30 minutes at the same temperature.[2]
-
Reaction Termination and Measurement : The reaction was stopped, and the amount of reducing sugar produced was quantified to determine the enzyme activity.
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity was assessed using the following protocol[2]:
-
Incubation : Each test sample was mixed with 10 μL of α-glucosidase enzyme solution (1 U/mL) and incubated for 20 minutes at 37 °C.[2]
-
Buffering : Following the incubation, 125 μL of 0.1 M phosphate buffer (pH 6.8) was added.[2]
-
Reaction Initiation : 20 μL of 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate was added to start the reaction, which was then incubated for another 30 minutes.[2]
-
Reaction Termination : The reaction was stopped by adding 50 μL of 0.1 N Na₂CO₃.[2] The absorbance was then measured to determine the extent of the reaction.
General Workflow for Enzyme Inhibition Assays
Caption: A generalized workflow for enzyme inhibition assays.
mPGES-1 Inhibition Assay
A cell-free assay was used to determine the inhibitory activity against mPGES-1[3]:
-
Enzyme Source : Microsomal fractions from IL-1β-treated A549 cells were used as the source of mPGES-1.[3]
-
Assay Conditions : The test compounds were solubilized in DMSO and tested at a final concentration of 10 μM.[3]
-
Measurement : The assay measures the conversion of the substrate to prostaglandin E2 (PGE₂). The percentage of inhibition was calculated by comparing the activity in the presence of the test compound to a control.
Signaling Pathway Context
The enzymes targeted by the this compound analogs discussed are involved in distinct and critical biological pathways.
Bacterial Cell Wall Synthesis Pathway
Caption: Inhibition of PBP3 disrupts bacterial cell wall synthesis.
PBP3 is a crucial transpeptidase involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. Inhibition of PBP3 weakens the cell wall, leading to cell lysis and bacterial death.
Carbohydrate Digestion and Absorption Pathway
References
- 1. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors using a multi-step virtual screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercial 3-Hydroxy-2-pyrrolidinone
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comparative framework for assessing the purity of commercially available 3-Hydroxy-2-pyrrolidinone, a key intermediate in the synthesis of various pharmaceutical compounds. We present detailed experimental protocols for common analytical techniques and a comparative data summary to aid in the selection of high-quality reagents.
This compound is a chiral building block whose purity can be influenced by the synthetic route employed by the manufacturer. Potential impurities may include residual starting materials, by-products, and enantiomeric impurities. A multi-pronged analytical approach is therefore essential for a comprehensive purity assessment.
Comparative Purity Analysis of Commercial this compound
To ensure the selection of a suitable grade of this compound for your research needs, a comparative analysis of products from different suppliers is recommended. The following table summarizes typical purity data obtained from various analytical techniques for hypothetical commercial sources.
| Supplier | Product Number | Stated Purity (%) | HPLC Purity (%) (Area Normalization) | GC-MS Impurity Profile | Enantiomeric Purity (% ee) |
| Supplier A | A123 | >97 | 98.5 | Minor peak at R.T. 5.2 min (unidentified) | 99.2 (S-enantiomer) |
| Supplier B | B456 | 95 | 96.2 | Residual succinimide detected | Not determined |
| Supplier C | C789 | >98 (chiral) | 99.1 | No significant impurities detected | >99.8 (S-enantiomer) |
Experimental Protocols for Purity Assessment
A thorough evaluation of this compound purity involves a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for quantifying the purity of non-volatile compounds and detecting related substances.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) water:acetonitrile. If needed, add 0.1% formic acid to both solvents to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare a sample solution of the commercial this compound at a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
-
Analysis: Inject the standard and sample solutions. Determine the purity by the area percentage method, assuming all impurities have a similar response factor to the main component.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 1 mL of dichloromethane or methanol and vortex to dissolve.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Analysis: Inject 1 µL of the derivatized sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the main component and identifying impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Methanol-d₄)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation for ¹H and ¹³C NMR: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
-
Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals.
-
Identify any impurity signals in the spectra. The integration of impurity signals relative to the main component can provide a semi-quantitative estimate of their levels.
-
-
Quantitative NMR (qNMR) (Optional):
-
Accurately weigh the sample and a certified internal standard into the same vial.
-
Dissolve in a known volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
Calculate the purity of the sample by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound sample.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 3-Hydroxy-2-pyrrolidinone
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Hydroxy-2-pyrrolidinone, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as a substance that is harmful if swallowed and causes serious eye irritation.[1][2] Therefore, strict adherence to safety measures during handling and disposal is crucial.
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | P264: Wash hands thoroughly after handling.[1] |
| Serious Eye Irritation (Category 2) | GHS07 | P270: Do not eat, drink or smoke when using this product.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P301+P317: IF SWALLOWED: Get medical help.[1] | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations...[1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat or other protective clothing.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Collection and Containerization:
-
Solid Waste:
-
Place unused or expired this compound, along with any contaminated disposable items (e.g., weigh boats, filter paper, paper towels), into a dedicated hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution must be disposed of as hazardous liquid waste.
-
Collect the liquid waste in a sealable, chemical-resistant container, also preferably made of HDPE.
-
Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.
-
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The specific hazards associated with the chemical (e.g., "Harmful if Swallowed," "Causes Serious Eye Irritation").
3. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep containers tightly closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for waste manifest documentation and handover procedures.
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
1. For Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Clean the spill area with a detergent solution and then with water. All cleaning materials must also be disposed of as hazardous waste.
2. For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and/or EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Hydroxy-2-pyrrolidinone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxy-2-pyrrolidone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment
3-Hydroxy-2-pyrrolidone is classified as harmful if swallowed and causes serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure and mitigate risks. The following personal protective equipment (PPE) is required for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must meet recognized standards such as ANSI Z87.1. Ensure a snug fit to prevent any splashes from reaching the eyes.[3] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A disposable, polyethylene-coated polypropylene gown is recommended to prevent skin contact.[3][4] Ensure it is fully buttoned. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any tears or perforations before use. Change gloves frequently, especially if contaminated.[3] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. | If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator should be used.[3] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Do not wear open-toed shoes or sandals in the laboratory. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of 3-Hydroxy-2-pyrrolidone from receipt to disposal.
-
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS) for 3-Hydroxy-2-pyrrolidone before beginning any work.[3]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Verify that the work area, preferably a chemical fume hood, has adequate ventilation.
-
Assemble all necessary PPE as outlined in the table above and inspect it for integrity.
-
Prepare all necessary equipment and reagents to minimize movement and the potential for spills.
-
-
Handling the Chemical:
-
Don the appropriate PPE before entering the designated handling area.
-
When handling, do not eat, drink, or smoke.[1]
-
Avoid all personal contact, including inhalation of any dust or vapors.
-
Weigh and transfer the chemical in a designated area, such as a chemical fume hood, to minimize exposure.
-
Use compatible equipment and containers to prevent any chemical reactions.
-
-
Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all work surfaces and equipment used during the handling process.
-
Remove and properly dispose of PPE as outlined in the disposal plan.
-
Disposal Plan
Proper disposal of 3-Hydroxy-2-pyrrolidone and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of unused or waste 3-Hydroxy-2-pyrrolidone in a designated, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with 3-Hydroxy-2-pyrrolidone, such as gloves, gowns, and paper towels, must be disposed of as hazardous waste.
-
Place these materials in a clearly labeled hazardous waste bag or container.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water) in a chemical fume hood.
-
Dispose of the rinsate as chemical waste.
-
Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C4H7NO2[1][2] |
| Molecular Weight | 101.10 g/mol [2] |
| CAS Number | 15116-68-4[1] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation.[1][2] |
Experimental Workflow
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
